Lipofundin
Description
Propriétés
Numéro CAS |
11096-66-5 |
|---|---|
Formule moléculaire |
C15H13NO |
Synonymes |
Lipofundin |
Origine du produit |
United States |
Foundational & Exploratory
Lipofundin's Mechanism of Action in Cellular Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipofundin®, a lipid emulsion composed of a balanced mixture of medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs), is a critical component of parenteral nutrition, providing a vital source of energy and essential fatty acids. This technical guide delves into the core mechanisms by which this compound influences cellular energy metabolism, offering an in-depth exploration of its molecular interactions and physiological effects. Understanding these mechanisms is paramount for optimizing its therapeutic use and for the development of novel metabolic modulators.
Lipid emulsions have evolved from simple energy sources to bioactive formulations that can modulate cellular functions, including signaling, immune responses, and mitochondrial bioenergetics. This compound MCT/LCT, with its unique 1:1 ratio of MCTs and LCTs, presents a multifaceted metabolic profile. The constituent triglycerides are hydrolyzed to fatty acids, which serve as substrates for energy production and as signaling molecules. The faster metabolism of MCTs provides a rapid energy source, while LCTs contribute essential fatty acids crucial for maintaining the structural integrity of cellular membranes.[1][2] This guide will dissect these processes at a molecular level, providing a comprehensive resource for the scientific community.
Core Mechanism of Action: A Dual Approach to Cellular Energy Supply
The primary mechanism of action of this compound in cellular energy metabolism is centered on the differential metabolic pathways of its constituent MCTs and LCTs. This dual-component system allows for both rapid and sustained energy provision.
Medium-Chain Triglycerides (MCTs): The Rapid Energy Substrate
Upon intravenous administration, this compound's MCTs are rapidly hydrolyzed by lipoprotein lipase. The resulting medium-chain fatty acids (MCFAs) are characterized by their swift clearance from the bloodstream and efficient cellular uptake.[2] A key feature of MCFAs is their ability to traverse the inner mitochondrial membrane independently of the carnitine palmitoyltransferase (CPT) shuttle system, a rate-limiting step for the mitochondrial uptake of long-chain fatty acids (LCFAs).[2] This allows for the rapid entry of MCFAs into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA. This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, driving the production of NADH and FADH2, which in turn fuel the electron transport chain and oxidative phosphorylation to generate ATP. The oxidation of MCTs is significantly more rapid and complete compared to LCTs.[3]
Long-Chain Triglycerides (LCTs): The Sustained Energy and Essential Fatty Acid Source
The LCT component of this compound, primarily derived from soybean oil, provides a source of essential fatty acids, such as linoleic acid and α-linolenic acid, which are indispensable for the synthesis of eicosanoids and the maintenance of cell membrane fluidity and integrity. The LCFAs released from LCTs require the CPT system for transport into the mitochondria. Once inside, they also undergo β-oxidation to produce acetyl-CoA. While the energy yield per molecule is higher for LCFAs than for MCFAs, their rate of oxidation is slower.
Quantitative Data on this compound's Metabolic Effects
The following tables summarize key quantitative data from studies investigating the metabolic effects of MCT/LCT lipid emulsions.
Table 1: Comparative Oxidation Rates of MCT and LCT
| Parameter | MCT | LCT | Reference |
| Conversion to CO2 (in 24h) | ~90% | ~45% | [3] |
| Median Oxidation Rate (continuous infusion) | 32 ± 6.8% | - | [4] |
Table 2: Effects of this compound MCT/LCT on Cardiac Function
| Parameter | Control | This compound MCT/LCT 20% | Intralipid® 20% | Reference |
| Change in Left Ventricular Systolic Pressure | 103.2 ± 2.1% | 110.6 ± 6.4% | 104.1 ± 3.7% | [2] |
| Change in Intracellular Calcium Level (ratio to baseline) | - | 3.92 ± 0.60 | 3.03 ± 0.53 | [2][5] |
Table 3: Effects of MCT/LCT Emulsion on Plasma Fatty Acid Composition
| Fatty Acid | Before Infusion | After 8-10 days of MCT/LCT | After 8-10 days of LCT | Reference |
| Linoleic Acid in Plasma Triglycerides (Median %) | - | 14.8 | 25.9 | [6] |
| Linoleic Acid in Platelet Phospholipids (Median %) | - | 8.2 | 11.7 | [6] |
Signaling Pathways and Experimental Workflows
The metabolic effects of this compound are not solely due to direct substrate provision but also involve the modulation of key cellular signaling pathways that regulate energy homeostasis.
MCT vs. LCT Metabolism Workflow
The distinct metabolic fates of MCTs and LCTs are a cornerstone of this compound's mechanism. The following diagram illustrates this fundamental difference in their processing for cellular energy.
References
- 1. Clinical and experimental effects of medium-chain-triglyceride-based fat emulsions--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium-chain-triglyceride lipid emulsion: metabolism and tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Clinical studies with fat emulsions containing LCT and MCT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Parenteral nutrition using MCT/LCT or LCT: Effect on the fatty acid composition of plasma triglycerides and platelet phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipofundin for In Vitro Research: A Technical Guide to Composition, Properties, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lipofundin®, a sterile fat emulsion, for its application in in vitro studies. This compound serves as a source of energy and essential fatty acids in clinical settings and has been increasingly utilized in preclinical research to investigate cellular processes, drug toxicity, and inflammatory responses. This document details its composition, physicochemical properties, and established experimental protocols, offering a comprehensive resource for designing and executing robust in vitro experiments.
Composition of this compound Formulations
This compound is available in various concentrations, with this compound MCT/LCT being a commonly used formulation in research. This formulation is an oil-in-water emulsion containing a mixture of medium-chain triglycerides (MCT) and long-chain triglycerides (LCT) derived from soybean oil.[1][2][3]
Table 1: Composition of this compound MCT/LCT 10% and 20%
| Component | This compound MCT/LCT 10% (per 1000 ml) | This compound MCT/LCT 20% (per 1000 ml) |
| Active Substances | ||
| Soya-bean oil, refined | 50.0 g[2] | 100.0 g[1][4] |
| Medium-chain triglycerides (MCT) | 50.0 g[2] | 100.0 g[1][4] |
| Essential Fatty Acids | ||
| Linoleic acid | 24.0 - 29.0 g[2] | 48.0 - 58.0 g[1][4] |
| α-Linolenic acid | 2.5 - 5.5 g[2] | 5.0 - 11.0 g[1][4] |
| Excipients | ||
| Glycerol | Present[2][5] | 25.0 g[5] |
| Egg phospholipids for injection (Egg lecithin) | Present[2] | 12.0 g[5] |
| all-rac-α-Tocopherol | Present[2][5] | 170 ± 40 mg[5] |
| Sodium oleate | Present[2][5] | Present[5] |
| Water for injections | Present[2] | Present[4] |
The MCT component of this compound primarily consists of caprylic acid (about 60%) and capric acid (about 40%).[3]
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its stability and interaction with cellular systems in in vitro settings.
Table 2: Physicochemical Properties of this compound MCT/LCT Formulations
| Property | This compound MCT/LCT 10% | This compound MCT/LCT 20% |
| Appearance | Milky-white, oil-in-water emulsion[2] | Milky-white oil-in-water emulsion[1] |
| Energy | 4330 kJ/l (1035 kcal/l)[2] | 8095 kJ/l (1935 kcal/l)[1] |
| Theoretical Osmolarity | 345 mOsm/l[2] | 380 mOsm/l[1][4] |
| pH | 6.5 - 8.8[2] | 6.5 - 8.5[1][4] |
| Acidity or Alkalinity (titration to pH 7.4) | < 0.5 mmol/l[2] | < 0.5 mmol/l[1][4] |
The stability of the this compound emulsion is pH-dependent, with increased stability at higher pH values. A reduction in pH to 6.1 has been shown to lead to the destabilization of the emulsion.[6]
Experimental Protocols for In Vitro Studies
This compound has been employed in a variety of in vitro models to study its effects on different cell types and to investigate its potential as a therapeutic or modulatory agent.
Cell Viability and Cytotoxicity Assays
A fundamental step in in vitro studies is to determine the non-toxic concentration range of the test substance.
-
Cell Lines: BV2 (mouse microglia), HMC3 (human microglia)[7]
-
Methodology:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
This compound is added to the cell culture medium at various concentrations (e.g., 0-1,000 µg/ml).[7]
-
Cells are incubated for a specified period (e.g., 24 hours).[7]
-
Cell viability is assessed using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.[7]
-
Cytotoxicity is evaluated by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates membrane damage.[7]
-
-
Observation: In BV2 cells, significant cell death was observed at this compound concentrations greater than 125 µg/ml.[7] In HMC3 cells, a concentration of 62.5 µg/ml had no significant impact on cell viability.[7]
Anti-Neuroinflammatory Effect Assessment
This compound has been investigated for its potential to mitigate inflammatory responses in glial cells.
-
Methodology:
-
Preventive Model: Cells are pre-treated with this compound (e.g., 62.5-250 µg/ml) for 1 hour, followed by co-stimulation with lipopolysaccharide (LPS) (e.g., 250 ng/ml) for 24 hours to induce an inflammatory response.[7]
-
Therapeutic Model: Cells are first stimulated with LPS, and then treated with this compound.[7]
-
Nitric oxide (NO) production, a marker of inflammation, is measured in the culture supernatant using the Griess assay.[7][8]
-
The expression of pro-inflammatory mediators such as inducible nitric oxide synthase (NOS2) and interleukin-1β (IL-1β) is analyzed by western blotting and RT-qPCR, respectively.[7]
-
A broader analysis of secreted cytokines, chemokines, and growth factors can be performed using a Luminex multiplex assay.[7][8]
-
-
Observation: this compound significantly reduced LPS-induced NO production in BV2 cells and downregulated the expression and secretion of IL-1β in HMC3 cells.[7][8]
Cardiovascular Effect Assessment
Ex vivo and in vitro models have been used to explore the impact of this compound on cardiovascular cells and tissues.
-
Model: Isolated rat aorta, H9c2 rat heart-derived myoblastic cells.[9][10][11]
-
Methodology:
-
Ex Vivo Vasodilation Assay: Isolated rat aortae are pretreated with this compound MCT/LCT (e.g., 1% and 2%) for 20 minutes before inducing vasodilation with an agent like levcromakalim.[9]
-
Intracellular Calcium Measurement: H9c2 cells are treated with this compound (e.g., 0.01%), and changes in intracellular calcium levels are measured using confocal microscopy with a fluorescent calcium indicator like fluo-3/AM.[10][11][12]
-
-
Observation: this compound MCT/LCT inhibited levcromakalim-induced vasodilation in endothelium-intact aortae, an effect linked to the inhibition of basal endothelial nitric oxide release.[9] In H9c2 cells, this compound increased intracellular calcium levels.[10][11][12][13]
Signaling Pathways Modulated by this compound
In vitro studies have begun to elucidate the molecular mechanisms underlying the cellular effects of this compound.
Inhibition of Endothelial Nitric Oxide (eNOS) Pathway
In vascular endothelium, this compound MCT/LCT has been shown to interfere with nitric oxide signaling.
-
Mechanism: The medium-chain fatty acids in this compound MCT/LCT are suggested to inhibit the basal release of endothelial nitric oxide (NO). This reduction in NO can lead to decreased vasodilation.[9]
-
Associated finding: Caprylic acid, a component of MCT, may activate Protein Kinase C (PKC) in vascular smooth muscle, contributing to the inhibition of vasodilation.[9]
Modulation of Intracellular Calcium Signaling
In cardiac myoblasts, this compound has a direct effect on intracellular calcium homeostasis.
-
Mechanism: Treatment with this compound leads to an increase in intracellular calcium levels.[10][11][12][13] This elevation in cytosolic calcium is a key event in stimulating inotropy (myocardial contraction).[12]
-
Implication: This finding suggests a potential mechanism for the positive inotropic effects observed in some studies.[10][11][12]
Regulation of Inflammatory Cytokine Expression
In the context of neuroinflammation, this compound demonstrates regulatory effects on key inflammatory cytokines.
-
Mechanism: In LPS-stimulated microglial cells, this compound significantly downregulates the mRNA expression of the pro-inflammatory cytokine IL-1β.[7]
-
Additional Effects: this compound has also been observed to promote the secretion of certain growth factors, suggesting a potential for neuroprotective effects alongside its anti-inflammatory action.[7][8]
References
- 1. bbraun.ie [bbraun.ie]
- 2. nikanpharmed.com [nikanpharmed.com]
- 3. plachy.szm.com [plachy.szm.com]
- 4. bbraun.pk [bbraun.pk]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of secretory factors by this compound contributes to its anti‑neuroinflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of secretory factors by this compound contributes to its anti‑neuroinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound MCT/LCT Inhibits Levcromakalim-Induced Vasodilation by Inhibiting Endothelial Nitric Oxide Release [mdpi.com]
- 10. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ekja.org [ekja.org]
- 13. researchgate.net [researchgate.net]
Lipofundin as a Source of Essential Fatty Acids for Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of utilizing Lipofundin®, an intravenous fat emulsion, as a source of essential fatty acids and lipids for mammalian and insect cell culture. This compound can serve as a critical supplement in serum-free or chemically defined media to support robust cell growth, viability, and enhance the production of recombinant proteins and monoclonal antibodies.
Introduction to Lipid Supplementation in Cell Culture
Lipids are fundamental for cellular function, serving as structural components of membranes, sources of energy, and signaling molecules.[1] In the era of serum-free media, where the natural lipid-rich environment of serum is absent, supplementation with a well-defined lipid source becomes crucial for optimal cell culture performance.[2] Chinese Hamster Ovary (CHO) cells, the workhorse of the biopharmaceutical industry, can synthesize many lipids de novo; however, providing an external source can reduce the metabolic burden on the cells, leading to improved growth and productivity.[3] This is particularly relevant in high-density fed-batch and perfusion cultures where nutrient demands are high.[4]
This compound, a sterile fat emulsion designed for parenteral nutrition, offers a readily available and consistent source of essential fatty acids, including linoleic and α-linolenic acid, which mammalian cells cannot synthesize.[5][6] Its composition of medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs) provides both a rapid energy source and essential building blocks for cellular membranes.[3]
Composition of this compound
This compound is available in different formulations, with this compound MCT/LCT being a common choice. It is a milky-white, oil-in-water emulsion. The primary components are soybean oil (a source of LCTs) and medium-chain triglycerides.[5]
Table 1: Fatty Acid Composition of this compound MCT/LCT Formulations
| Fatty Acid | This compound® MCT/LCT 10% (g/L) | This compound® MCT/LCT 20% (g/L) |
| Soya-bean oil, refined | 50.0 | 100.0 |
| Medium-chain triglycerides (MCT) | 50.0 | 100.0 |
| Linoleic acid (Omega-6) | 24.0 - 29.0 | 48.0 - 58.0 |
| α-Linolenic acid (Omega-3) | 2.5 - 5.5 | 5.0 - 11.0 |
Effects of this compound on Cell Culture Performance
While direct, extensive quantitative data on the effect of this compound on CHO and hybridoma cell lines for monoclonal antibody production is limited in publicly available literature, studies on similar lipid emulsions and fatty acid supplementation provide valuable insights.
Cytotoxicity and Viability
A study on the effects of this compound on murine microglial (BV2) and human microglial (HMC3) cell lines provides some indication of its cytotoxic potential. It is important to note that these are not typical production cell lines, and cytotoxicity can be cell-line dependent.
Table 2: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µg/mL) | Observation |
| BV2 (murine microglia) | 250 | Cytotoxic effects observed. |
| BV2 (murine microglia) | 500 | Significant decrease in cell viability. |
| BV2 (murine microglia) | 1000 | Significant decrease in cell viability. |
| HMC3 (human microglia) | 62.5 | No significant impact on cell viability. |
Source: Modulation of secretory factors by this compound contributes to its anti‑neuroinflammatory effects.[7]
These findings underscore the importance of determining the optimal, non-toxic concentration of this compound for each specific cell line and application.
Cell Growth and Monoclonal Antibody Production
Supplementation with lipids has been shown to have varied effects on different hybridoma cell lines. In one study using a lipid mixture (Ex-Cyte), one hybridoma line (A49) showed increased cell growth but decreased immunoglobulin production, while another line (B9) had no change in growth rate but increased immunoglobulin production. This highlights the cell-line-specific response to lipid supplementation.[5]
In CHO cells, lipid supplementation has been reported to enhance monoclonal antibody expression. One study showed that while essential and non-essential amino acids doubled the antibody titer, the addition of lipids could boost this effect up to threefold.[8]
Experimental Protocols
The following protocols are generalized and should be optimized for each specific cell line and culture system.
Preparation of this compound-Supplemented Cell Culture Medium
Objective: To prepare a sterile, ready-to-use cell culture medium supplemented with this compound.
Materials:
-
Basal cell culture medium (powder or 10x liquid concentrate)
-
Water for Injection (WFI) or equivalent high-purity water
-
Sodium bicarbonate (if required for the medium)
-
Other required supplements (e.g., L-glutamine, antibiotics)
-
This compound® MCT/LCT (10% or 20%)
-
Sterile bottles or bags for media storage
-
Sterile magnetic stir bar and stir plate
-
Sterile filtration unit (0.22 µm pore size)
-
Aseptic workspace (e.g., laminar flow hood)
Protocol:
-
Prepare Basal Medium:
-
If using powdered medium, dissolve the powder in ~90% of the final volume of WFI at room temperature with gentle stirring. Do not heat the water.[9]
-
If using a 10x liquid concentrate, dilute it to 1x with WFI.
-
-
Add Supplements (Except this compound): Add sodium bicarbonate and any other required supplements to the prepared basal medium. Adjust the pH if necessary.[9]
-
Sterile Filtration: Sterilize the basal medium by filtering it through a 0.22 µm filter into a sterile container.[10]
-
Aseptic Addition of this compound:
-
Crucially, do not filter the medium after adding this compound, as this will remove the lipid emulsion.
-
In an aseptic environment, calculate the required volume of this compound to achieve the desired final concentration. A good starting point for optimization is a 1:100 to 1:1000 dilution of the this compound emulsion.
-
Aseptically add the calculated volume of this compound to the sterile basal medium.
-
Gently swirl the container to ensure even distribution of the lipid emulsion. Avoid vigorous shaking to prevent foaming and potential damage to the emulsion.
-
-
Storage: Store the this compound-supplemented medium at 2-8°C, protected from light.
Experimental Workflow for Evaluating this compound in Cell Culture
Objective: To determine the optimal concentration of this compound for a specific cell line and its effect on cell growth, viability, and productivity.
Methodology:
-
Cell Seeding: Seed the cells in a multi-well plate or shake flasks at a recommended density in the prepared this compound-supplemented media at various concentrations (e.g., 0 µg/mL, 10 µg/mL, 50 µg/mL, 100 µg/mL, 250 µg/mL). Include a control with your standard, non-supplemented medium.
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Monitoring: At regular intervals (e.g., every 24 hours), measure:
-
Viable Cell Density and Viability: Using a cell counter (e.g., trypan blue exclusion assay).
-
Metabolite Analysis: Glucose and lactate concentrations in the culture supernatant.
-
Product Titer: Concentration of the monoclonal antibody or recombinant protein in the supernatant using an appropriate assay (e.g., ELISA, HPLC).
-
-
Data Analysis: Plot the viable cell density, viability, and product titer over time for each this compound concentration. Determine the optimal concentration that enhances productivity without significant cytotoxicity.
References
- 1. Lipidomics of CHO Cell Bioprocessing: Relation to Cell Growth and Specific Productivity of a Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6670184B2 - Method for producing a lipid emulsion for use in insect cell culture - Google Patents [patents.google.com]
- 3. Characterization of lipoprotein supplement and influence of its oxidized lipid content on cell culture performance and monoclonal antibody production by a SP2/0 hybridoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of CHO Metabolism on Cell Growth and Protein Production: An Overview of Toxic and Inhibiting Metabolites and Nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of lipid supplementation of culture media on cell growth, antibody production, membrane structure and dynamics in two hybridomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmb.org [ajmb.org]
- 7. CHO cell line specific prediction and control of recombinant monoclonal antibody N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating the impact of media and feed combinations on CHO cell culture performance and monoclonal antibody (trastuzumab) production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO1990003429A1 - Lipid microemulsions for culture media - Google Patents [patents.google.com]
The Role of Medium-Chain Triglycerides in Lipofundin's Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipofundin®, a lipid emulsion used for parenteral nutrition, is available in formulations containing a mixture of medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs). The inclusion of MCTs is not merely for caloric provision; it confers distinct metabolic and physiological properties to the emulsion. This technical guide provides an in-depth exploration of the role of MCTs in the effects of this compound®, focusing on the biochemical and cellular mechanisms that differentiate it from purely LCT-based emulsions. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of clinical nutrition, metabolism, and pharmacology.
Biochemical and Pharmacokinetic Profile of this compound® MCT/LCT
The fundamental difference between MCTs and LCTs lies in their fatty acid chain length, which dictates their subsequent metabolic fate. MCTs are composed of fatty acids with 6-12 carbon atoms, while LCTs contain fatty acids with more than 12 carbon atoms. This structural difference has profound implications for their absorption, transport, and metabolism.
Composition of this compound® MCT/LCT
The following table summarizes the typical composition of a this compound® MCT/LCT 20% emulsion.
| Component | Concentration |
| Medium-Chain Triglycerides (MCT) | 100 g/L |
| Soya-bean Oil (LCT) | 100 g/L |
| Glycerol | 25 g/L |
| Egg Lecithin | 12 g/L |
| α-Tocopherol (Vitamin E) | 170 ± 40 mg/L |
| Sodium Oleate | For pH adjustment |
| Water for Injection | q.s. to 1000 mL |
| Total Energy | approx. 1908 kcal/L |
| Theoretical Osmolarity | approx. 380 mOsm/L |
Pharmacokinetic Properties
The inclusion of MCTs significantly alters the pharmacokinetic profile of the lipid emulsion, leading to more rapid clearance and metabolism compared to LCTs.
| Parameter | This compound® MCT/LCT | Pure LCT Emulsion | Reference(s) |
| Plasma Half-life of Triglycerides | Approx. 9 minutes | Longer (data varies) | [1] |
| Metabolic Clearance | Faster | Slower | [2] |
| Hydrolysis by Lipoprotein Lipase | More rapid | Slower | [3] |
| Oxidation | More complete and rapid | Slower | [3] |
Metabolic Effects of Medium-Chain Triglycerides
The distinct metabolic pathway of MCTs is central to the unique effects of this compound® MCT/LCT. Unlike LCTs, which require carnitine for transport into the mitochondria, medium-chain fatty acids (MCFAs) can enter the mitochondria directly, leading to rapid beta-oxidation.
Enhanced Ketogenesis and Energy Provision
The rapid oxidation of MCFAs in the liver leads to a more pronounced increase in ketone body production compared to LCTs. These ketones serve as a readily available energy source for peripheral tissues, including the brain and muscle.
| Metabolic Marker | Effect of this compound® MCT/LCT Infusion | Effect of LCT Infusion | Reference(s) |
| Plasma Ketone Bodies | Significant increase | Minimal increase | [4] |
| Plasma Glycerol | Higher concentrations | Lower concentrations | [5] |
| Plasma Non-Esterified Fatty Acids (NEFA) | Greater increase | Lesser increase | [2] |
| Nitrogen Balance | Improved (less negative) | Less improvement | [6] |
Cellular Metabolism of Medium-Chain Fatty Acids
The following diagram illustrates the carnitine-independent transport of MCFAs into the mitochondria and their subsequent metabolism.
Physiological Effects of this compound® MCT/LCT
Beyond its metabolic advantages, the MCT component of this compound® has been shown to exert direct physiological effects, particularly on the cardiovascular and immune systems.
Cardiovascular Effects: Positive Inotropy
Studies have demonstrated that this compound® MCT/LCT can exert a positive inotropic effect on the heart, potentially by increasing intracellular calcium concentrations in cardiomyocytes.[7][8]
| Parameter | This compound® MCT/LCT 20% (1 ml/kg) | Control (Krebs-Henseleit) | Intralipid® 20% (1 ml/kg) | Reference(s) |
| Left Ventricular Systolic Pressure (LVSP) Ratio (%) | 110.6 ± 6.4 | 103.2 ± 2.1 | 104.1 ± 3.7 | [7] |
| Intracellular Calcium Level (Fluorescence Ratio) | 3.92 ± 0.60 | - | 3.03 ± 0.53 | [7] |
The proposed mechanism involves the modulation of calcium signaling within cardiac myocytes, as illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipoprotein metabolism during and after a 6-h infusion ofMCT/LCT vs LCT emulsion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Langendorff Retrograde Heart Perfusion: An Ex Vivo Technique to Perfuse Isolated Mouse Heart [jove.com]
- 4. Hematological and biochemical effects of parenteral nutrition with medium-chain triglycerides: comparison with long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Lipofundin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipofundin®, a lipid emulsion traditionally used for parenteral nutrition and as a solvent for various drugs, is emerging as a subject of significant interest for its potential anti-inflammatory properties.[1][2][3] Composed of medium-chain triglycerides (MCT) and long-chain triglycerides (LCT), this emulsion has demonstrated the ability to modulate key inflammatory pathways and cellular responses. This technical guide provides an in-depth analysis of the existing scientific evidence, detailing the experimental findings, methodologies, and implicated signaling pathways to support further research and development in this promising area.
Core Anti-Inflammatory Effects
This compound® has been shown to exert its anti-inflammatory effects through several mechanisms, primarily by modulating the production of inflammatory mediators and influencing the activity of immune cells.
Modulation of Pro-Inflammatory Cytokines and Mediators
Studies have consistently demonstrated this compound®'s ability to suppress the production of key pro-inflammatory molecules. In vitro experiments using lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) and microglial cell lines have shown a significant reduction in the secretion of several critical cytokines.
Table 1: Effect of this compound® on Pro-Inflammatory Cytokine Production
| Cytokine/Mediator | Cell Type | Stimulant | This compound® Concentration | Observed Effect | Citation |
| Interleukin-1β (IL-1β) | Human Microglial Cells (HMC3) | LPS | 62.5 µg/mL | Significant reduction in expression and secretion | [1][2] |
| Interleukin-1β (IL-1β) | Peripheral Blood Mononuclear Cells (PBMCs) | LPS | 0.08% - 0.5% | Dose-dependent decrease in production | |
| Nitric Oxide (NO) | BV2 Mouse Microglial Cells | LPS | 62.5 - 250 µg/mL | Significant reduction in production | [1][2][3] |
| Interferon-γ (IFN-γ) | Peripheral Blood Mononuclear Cells (PBMCs) | Stimulated | Not specified | Decreased production | |
| Interleukin-2 (IL-2) | Peripheral Blood Mononuclear Cells (PBMCs) | Stimulated | Not specified | Decreased production |
Impact on Anti-Inflammatory Cytokines
The effect of this compound® on anti-inflammatory cytokines appears to be more complex and may be context-dependent.
Table 2: Effect of this compound® on Anti-Inflammatory Cytokine Production
| Cytokine | Cell Type | Stimulant | This compound® Concentration | Observed Effect | Citation |
| Interleukin-10 (IL-10) | Peripheral Blood Mononuclear Cells (PBMCs) | LPS | 0.08% - 0.5% | Concentration-dependent reduced secretion |
In Vivo Anti-Inflammatory Activity
Animal studies have corroborated the in vitro findings, demonstrating this compound®'s efficacy in models of acute inflammation.
Table 3: In Vivo Anti-Inflammatory Effects of this compound®
| Inflammatory Model | Animal Model | Effect | Citation |
| Dextran-induced foot edema | CFY rats | Inhibition | [4][5] |
| 5-HT-induced foot edema | CFY rats | Inhibition | [4][5] |
| Carrageenin-induced foot edema | CFY rats | Inhibition | [4][5] |
| Formalin-induced foot edema | CFY rats | Inhibition | [4][5] |
| Turpentine pleurisy | CFY rats | Inhibition | [4][5] |
| Dextran-induced vascular permeability | CFY rats | Suppression | [4] |
Implicated Signaling Pathways
The anti-inflammatory effects of this compound® are believed to be mediated through the modulation of specific intracellular signaling pathways. While research is ongoing, current evidence points to the involvement of the c-Jun N-terminal kinase (JNK) pathway and pathways related to nitric oxide synthesis.
JNK Signaling Pathway
In studies involving Staphylococcus aureus-infected RAW264.7 macrophages, this compound® was observed to reduce the production of reactive oxygen species (ROS) and phagocytosis by inhibiting the activation of JNK.[1]
Nitric Oxide Synthesis Pathway
This compound® has been shown to significantly reduce nitric oxide (NO) production in LPS-stimulated microglial cells.[1][2][3] This is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS or NOS2), the enzyme responsible for producing large amounts of NO during inflammation.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies from key studies are summarized below.
In Vitro Anti-Inflammatory Assay in Microglial Cells
This protocol describes the general workflow for assessing the anti-inflammatory effects of this compound® on cultured microglial cells.
References
- 1. Modulation of secretory factors by this compound contributes to its anti‑neuroinflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of secretory factors by this compound contributes to its anti‑neuroinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. karger.com [karger.com]
Lipofundin-Induced Oxidative Stress: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on oxidative stress induced by Lipofundin, a commonly used lipid emulsion in parenteral nutrition. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to this compound and Oxidative Stress
This compound is a fat emulsion used for intravenous nutrition to provide calories and essential fatty acids.[1] The composition of this compound MCT/LCT 20% typically includes soybean oil, medium-chain triglycerides (MCTs), glycerol, egg lecithin, and α-tocopherol.[2][3] While crucial for patient care, the administration of lipid emulsions, including this compound, has been associated with the induction of oxidative stress.[4] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products through antioxidant defenses.[5] This guide explores the evidence linking this compound to oxidative stress and provides the technical details of the studies that have investigated this phenomenon.
The high content of polyunsaturated fatty acids (PUFAs) in some lipid emulsions can make them susceptible to lipid peroxidation, a key process in oxidative stress.[6] Studies have shown that this compound administration can lead to hyperlipidemia, which in turn promotes a state of oxidative stress.[2][3] This is characterized by damage to biomolecules such as lipids and proteins, and an impairment of the antioxidant defense systems.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on markers of oxidative stress and lipid profiles in animal models.
Table 1: Effect of this compound on Serum Lipid Profile in New Zealand White Rabbits [2]
| Parameter | Control Group | This compound-Treated Group |
| Total Cholesterol (mmol/L) | 1.5 ± 0.3 | 25.4 ± 4.5 |
| Triglycerides (mmol/L) | 0.8 ± 0.2 | 15.2 ± 3.1 |
| LDL-c (mmol/L) | 0.5 ± 0.1 | 18.9 ± 3.8 |
| HDL-c (mmol/L) | 0.6 ± 0.1 | 2.1 ± 0.5 |
| *p < 0.05 compared to the control group. |
Table 2: Effect of this compound on Serum and Aortic Redox Parameters in New Zealand White Rabbits [2]
| Parameter | Control Group | This compound-Treated Group |
| Biomolecule Damage Markers | ||
| MDA (nmol/mg protein) | 1.2 ± 0.3 | 3.8 ± 0.7 |
| AOPP (nmol/mg protein) | 25.6 ± 5.1 | 68.4 ± 12.3 |
| Antioxidant Status | ||
| SOD (U/mg protein) | 15.4 ± 2.9 | 28.7 ± 5.2 |
| CAT (U/mg protein) | 8.9 ± 1.7 | 16.2 ± 3.1 |
| GSH (μmol/g tissue) | 5.8 ± 1.1 | 2.9 ± 0.6 |
| NO2- (μmol/L) | 12.3 ± 2.5 | 5.7 ± 1.2 |
| *p < 0.05 compared to the control group. |
Table 3: Effect of this compound on Hepatic Lipid Peroxidation in New Zealand White Rabbits [3]
| Parameter | Control Group | This compound-Treated Group |
| MDA (nmol/mg protein) | 0.8 ± 0.2 | 2.5 ± 0.6 |
| Total Hydroperoxides (μmol/g tissue) | 1.2 ± 0.3 | 3.9 ± 0.9 |
| Peroxidation Potential | 15.6 ± 3.1 | 35.8 ± 7.2 |
| p < 0.05 compared to the control group. |
Signaling Pathways in this compound-Induced Oxidative Stress
The administration of this compound can initiate a cascade of molecular events leading to oxidative stress. A key mechanism involves the induction of hyperlipidemia, which in turn activates cellular sources of ROS.
NADPH Oxidase-Mediated ROS Production
Hyperlipidemia can lead to the activation of NADPH oxidase, a membrane-bound enzyme complex that is a major source of superoxide radicals in vascular cells.[7][8] The increased levels of lipids, particularly LDL, can stimulate NADPH oxidase activity, leading to an overproduction of ROS.[9][10]
Figure 1: NADPH Oxidase Activation Pathway.
Nrf2 Signaling Pathway in Response to Oxidative Stress
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[11] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.[11] In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.[11][12]
References
- 1. assaygenie.com [assaygenie.com]
- 2. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. mmpc.org [mmpc.org]
- 5. Lipid-Mediated Oxidative Stress and Inflammation in the Pathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalase (CAT) activity assay for zooplankton samples [protocols.io]
- 7. Interaction of hyperlipidemia and reactive oxygen species: Insights from the lipid-raft platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of NADPH Oxidases in the Etiology of Obesity and Metabolic Syndrome: Contribution of Individual Isoforms and Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidylcholine enhances superoxide anions production via endothelial NADH/NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Nrf2 as a Potential Mediator of Cardiovascular Risk in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Lipofundin's Impact on Mitochondrial Function in Primary Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipofundin®, a lipid emulsion used for parenteral nutrition, serves as a critical source of calories and essential fatty acids for patients unable to receive adequate oral or enteral nutrition. Composed of a mixture of triglycerides, phospholipids, and glycerol, its impact extends beyond simple nutritional provision, influencing fundamental cellular processes. Of particular interest to researchers is its effect on mitochondria, the primary sites of cellular energy production and key regulators of metabolic homeostasis and cell fate. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on mitochondrial function in primary cells, synthesizing available data and outlining experimental protocols for further investigation.
Quantitative Effects of Lipid Emulsions on Cellular and Mitochondrial Parameters
The following table summarizes quantitative data from studies investigating the effects of lipid emulsions, including this compound®, on various cellular and mitochondrial parameters. It is important to note that the specific effects can vary depending on the cell type, the composition of the lipid emulsion (e.g., MCT/LCT ratio), and the experimental conditions.
| Parameter | Cell/Tissue Type | Lipid Emulsion | Concentration/Dose | Observed Effect | Reference |
| Left Ventricular Systolic Pressure | Ex vivo rat heart | This compound® MCT/LCT 20% | 1 ml/kg | Significant increase compared to control.[1][2][3] | [1][2][3] |
| Intracellular Calcium Level | H9c2 cells | This compound® MCT/LCT 0.01% | 0.01% | Significant increase compared to baseline and Intralipid®.[1][2][3] | [1][2][3] |
| Mitochondrial Respiration (Lipid-based) | Myocardial cell homogenates (pig) | Intralipid® 20% | 4 mL/kg | Stimulated by approximately 30%.[4] | [4] |
| Serum Lipids (Total Cholesterol, Triglycerides, LDLc) | Sprague Dawley rats | This compound 20% | 2 mL/kg daily for 8 days | Significant increase.[5] | [5] |
| Antioxidant Capacity | Sprague Dawley rats | This compound 20% | 2 mL/kg daily for 8 days | Reduction compared to controls.[5] | [5] |
| Biomolecule Damage (e.g., lipid peroxidation) | New Zealand White rabbits | This compound 20% | 2 mL/kg for 8 days | High index of damage.[6] | [6] |
Experimental Protocols for Assessing Mitochondrial Function
To rigorously evaluate the impact of this compound® on mitochondrial function in primary cells, a multi-faceted approach employing a variety of established techniques is recommended. Detailed protocols, adapted from established methodologies, are provided below.[7][8][9]
Isolation and Culture of Primary Cells
-
Objective: To obtain a viable and pure population of primary cells for subsequent experiments.
-
General Protocol:
-
Euthanize the animal model (e.g., mouse, rat) according to approved institutional guidelines.
-
Aseptically dissect the target tissue (e.g., liver for hepatocytes, heart for cardiomyocytes, brain for neurons).
-
Mince the tissue into small fragments and subject it to enzymatic digestion (e.g., with collagenase, trypsin) to dissociate the cells.
-
Filter the cell suspension to remove undigested tissue and debris.
-
Purify the desired primary cells using techniques such as density gradient centrifugation (e.g., Percoll gradient) or immunomagnetic cell sorting.
-
Plate the isolated primary cells onto appropriate culture dishes pre-coated with extracellular matrix proteins (e.g., collagen, laminin, poly-D-lysine) to promote attachment and survival.
-
Culture the cells in a suitable medium containing essential nutrients, growth factors, and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Allow the cells to recover and adhere for 24-48 hours before initiating treatment with this compound®.
-
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
-
Objective: To assess the effect of this compound® on the key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.
-
Protocol using Seahorse XF Analyzer:
-
Seed primary cells in a Seahorse XF cell culture microplate at an optimal density.
-
Treat the cells with various concentrations of this compound® for the desired duration.
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate at 37°C in a non-CO2 incubator.
-
Load the sensor cartridge with sequential injections of mitochondrial inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.
-
Port B: FCCP (a protonophore that uncouples the mitochondrial inner membrane) to determine maximal respiration.
-
Port C: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Calibrate the Seahorse XF Analyzer and initiate the assay.
-
Analyze the resulting oxygen consumption rate (OCR) data to determine the various respiratory parameters.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To determine if this compound® treatment alters the mitochondrial membrane potential, a key indicator of mitochondrial health and function.
-
Protocol using TMRM or TMRE staining:
-
Culture primary cells on glass-bottom dishes or coverslips.
-
Treat the cells with this compound® as required.
-
In the final 30 minutes of treatment, add a fluorescent potentiometric dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or Tetramethylrhodamine, Ethyl Ester (TMRE) to the culture medium at a low, non-quenching concentration (e.g., 25-50 nM).
-
Wash the cells with pre-warmed buffer (e.g., Hank's Balanced Salt Solution).
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets (e.g., TRITC or Texas Red).
-
Quantify the fluorescence intensity of individual mitochondria or whole cells. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
As a control for maximal depolarization, treat a parallel set of cells with a mitochondrial uncoupler like FCCP.
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
-
Objective: To quantify the production of mitochondrial ROS, a potential consequence of altered mitochondrial function and a mediator of cellular damage.
-
Protocol using MitoSOX Red:
-
Culture and treat primary cells with this compound® in a suitable culture plate.
-
In the final 10-15 minutes of treatment, load the cells with MitoSOX Red, a fluorescent probe that specifically detects mitochondrial superoxide, at a final concentration of 2-5 µM.
-
Wash the cells gently with pre-warmed buffer.
-
Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify using a fluorescence microscope. An increase in fluorescence indicates elevated mitochondrial superoxide production.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound® with primary cells can trigger a cascade of molecular events that ultimately impact mitochondrial function. The following diagrams, generated using the DOT language, illustrate a proposed experimental workflow and a potential signaling pathway.
Caption: Experimental workflow for assessing this compound's effect on mitochondrial function.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of intravenous lipid emulsion on hemodynamic recovery and myocardial cell mitochondrial function after bupivacaine toxicity in anesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Induced Hyperlipidemia Promotes Oxidative Stress and Atherosclerotic Lesions in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Methods for assessing mitochondrial quality control mechanisms and cellular consequences in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the stability of Lipofundin in different experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of Lipofundin®, a widely used lipid emulsion in parenteral nutrition. Understanding the physical and chemical stability of this compound under various experimental conditions is critical for ensuring its safety and therapeutic efficacy. This document summarizes key stability-indicating parameters, details relevant experimental protocols, and visualizes associated pathways to support research and development activities.
Physicochemical Stability of this compound®
The stability of a lipid emulsion is a multifactorial issue, with physical and chemical degradation pathways impacting its quality and safety. Key parameters for assessing the stability of this compound® include mean droplet diameter (MDD), polydispersity index (PDI), zeta potential, pH, and peroxide value (PV).
Physical Stability
Physical instability in lipid emulsions manifests as an increase in the size of the oil droplets, which can lead to phase separation. The United States Pharmacopeia (USP) chapter <729> sets limits for the globule size distribution in lipid injectable emulsions to prevent adverse clinical events.[1][2][3][4][5]
A study on this compound® MCT/LCT repackaged in polypropylene syringes provides valuable insights into its physical stability under different storage temperatures. The data presented below summarizes the changes in mean globule size (Z-average), pH, and zeta potential over a 30-day period at 4°C, 25°C, and 40°C.[6][7] It is important to note that the stability of the emulsion in its original manufacturer's packaging may differ.
Table 1: Physical Stability of Repackaged this compound® MCT/LCT at Different Temperatures [6][7]
| Temperature | Time (days) | Mean Globule Size (Z-average, nm) | pH | Zeta Potential (mV) |
| 4°C | 0 | 255.3 ± 2.9 | 7.85 ± 0.02 | -39.3 ± 0.9 |
| 7 | 258.1 ± 3.1 | 7.81 ± 0.03 | -38.9 ± 1.1 | |
| 14 | 260.5 ± 3.5 | 7.78 ± 0.02 | -38.5 ± 1.0 | |
| 30 | 265.2 ± 4.0 | 7.72 ± 0.04 | -37.9 ± 1.2 | |
| 25°C | 0 | 255.3 ± 2.9 | 7.85 ± 0.02 | -39.3 ± 0.9 |
| 7 | 262.4 ± 3.8 | 7.65 ± 0.05 | -37.1 ± 1.3 | |
| 14 | 268.9 ± 4.2 | 7.51 ± 0.06 | -36.2 ± 1.5 | |
| 30 | 278.3 ± 5.1 | 7.35 ± 0.08 | -35.8 ± 1.8 | |
| 40°C | 0 | 255.3 ± 2.9 | 7.85 ± 0.02 | -39.3 ± 0.9 |
| 7 | 275.1 ± 4.9 | 7.42 ± 0.07 | -35.5 ± 1.6 | |
| 14 | 289.6 ± 6.3 | 7.28 ± 0.09 | -34.1 ± 1.9 | |
| 30 | 305.8 ± 8.1 | 7.10 ± 0.11 | -33.2 ± 2.2 |
Data is presented as mean ± standard deviation.
A decrease in pH can also negatively impact the stability of phospholipid-stabilized emulsions like this compound®.
Chemical Stability: Lipid Peroxidation
This compound® contains soybean oil (a source of long-chain triglycerides, LCT) and medium-chain triglycerides (MCT). The polyunsaturated fatty acids in soybean oil are susceptible to oxidation, a process known as lipid peroxidation. This chemical degradation pathway is accelerated by exposure to light and elevated temperatures, leading to the formation of lipid hydroperoxides and other reactive species.[8][9][10][11][12]
Exposure to phototherapy light, in particular, can significantly increase the formation of triglyceride hydroperoxides in lipid emulsions.[8] Protecting parenteral nutrition admixtures from light is crucial to minimize the generation of these potentially harmful compounds.[9][10][11][12]
Experimental Protocols
Accurate assessment of this compound® stability relies on standardized and validated analytical methods. The following sections detail the methodologies for key stability-indicating tests.
Particle Size Analysis (Dynamic Light Scattering)
This method determines the mean droplet diameter and the polydispersity index of the emulsion.
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the emulsion droplets. Larger particles move more slowly, causing slower fluctuations, while smaller particles move faster, resulting in rapid fluctuations. The Stokes-Einstein equation is used to relate the measured diffusion coefficient to the hydrodynamic diameter of the droplets.[1][2]
Protocol:
-
Instrument: A validated DLS instrument capable of measuring submicron particles.
-
Sample Preparation: Dilute the this compound® emulsion with an appropriate filtered, degassed solvent (e.g., water for injection) to a concentration that avoids multiple scattering effects. The exact dilution will depend on the instrument's specifications.
-
Measurement:
-
Equilibrate the sample to a controlled temperature (e.g., 25°C) in the instrument's sample holder.[1]
-
Perform the measurement at a fixed scattering angle (e.g., 173°).
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis: Use the instrument's software to calculate the Z-average mean diameter and the polydispersity index (PDI) from the correlation function. According to USP <729>, the intensity-weighted mean droplet diameter must be less than 500 nm.[1][3][4][5]
Zeta Potential Measurement
Zeta potential is an indicator of the electrostatic stability of the emulsion.
Principle: Zeta potential is the electrical potential at the slipping plane of a droplet in the emulsion. It is determined by measuring the electrophoretic mobility of the droplets in an applied electric field. A higher absolute zeta potential value (typically > |30| mV) indicates greater electrostatic repulsion between droplets, leading to a more stable emulsion.
Protocol:
-
Instrument: A zeta potential analyzer, often combined with a DLS system.
-
Sample Preparation: Dilute the this compound® emulsion with a suitable medium, typically the aqueous phase of the emulsion or a buffer of known ionic strength.
-
Measurement:
-
Introduce the diluted sample into the measurement cell.
-
Apply an electric field and measure the velocity of the droplets using laser Doppler velocimetry.
-
-
Data Analysis: The instrument's software calculates the zeta potential from the measured electrophoretic mobility using the Henry equation.
pH Measurement
The pH of the emulsion's aqueous phase can influence the charge of the emulsifier and thus the stability of the emulsion.
Protocol:
-
Instrument: A calibrated pH meter with an electrode suitable for viscous or semi-solid samples.[13][14]
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Immerse the pH electrode directly into an undiluted sample of the this compound® emulsion.
-
Allow the reading to stabilize before recording the pH value.
-
Thoroughly clean the electrode between measurements.[14]
-
Peroxide Value (PV) Determination
The peroxide value quantifies the extent of primary lipid oxidation.
Principle: This method is based on the oxidation of iodide ions (I⁻) by the lipid hydroperoxides present in the sample. The amount of iodine (I₂) liberated is then determined by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution.
Protocol (based on AOAC Official Method):
-
Reagents:
-
Acetic acid-chloroform solvent mixture (3:2 v/v).
-
Saturated potassium iodide (KI) solution.
-
Standardized 0.1 N or 0.01 N sodium thiosulfate solution.
-
1% Starch indicator solution.
-
-
Procedure:
-
Accurately weigh a sample of this compound® into an Erlenmeyer flask.
-
Add the acetic acid-chloroform solvent and swirl to dissolve the lipid phase.
-
Add the saturated KI solution and allow the reaction to proceed in the dark for a specified time (e.g., 1 minute).
-
Add deionized water and titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color almost disappears.
-
Add the starch indicator, which will turn the solution blue-black.
-
Continue the titration until the blue color disappears.
-
-
Calculation: The peroxide value is calculated in milliequivalents of active oxygen per kilogram of fat (meq/kg).
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate important concepts related to this compound® stability.
Caption: Factors influencing this compound® emulsion stability.
Caption: Experimental workflow for this compound® stability testing.
Caption: Simplified pathway of lipid peroxidation in this compound®.
References
- 1. scribd.com [scribd.com]
- 2. Determining globule size distributions in injectable liquid emulsions per USP | Malvern Panalytical [malvernpanalytical.com]
- 3. entegris.com [entegris.com]
- 4. <729> GLOBULE SIZE DISTRIBUTION IN LIPID INJECTABLE EMULSIONS [drugfuture.com]
- 5. â©729⪠Globule Size Distribution in Lipid Injectable Emulsions [doi.usp.org]
- 6. Stability of commercial parenteral lipid emulsions repacking to polypropylene syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of parenteral lipid emulsion by ambient and phototherapy lights: potential toxicity of routine parenteral feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Light Exposure on Total Parenteral Nutrition and its Implications in the Neonatal Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of shielding parenteral nutrition from light on routine monitoring of blood glucose and triglyceride levels in preterm neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Development of Parenteral Phospholipid-based Microemulsion of Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. complexgenerics.org [complexgenerics.org]
The Neuroprotective Potential of Lipofundin: An Exploratory Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipofundin, a fat emulsion primarily used for parenteral nutrition, has garnered increasing interest for its potential neuroprotective properties. Composed of soybean oil, medium-chain triglycerides (MCT), egg yolk phospholipids, and glycerol, its components may offer therapeutic benefits beyond simple nutritional support. This technical guide synthesizes the current preclinical evidence exploring the neuroprotective and anti-inflammatory effects of this compound and similar lipid emulsions, providing a detailed overview of experimental findings, methodologies, and implicated signaling pathways. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.
Data Presentation: Quantitative Summary of Preclinical Studies
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the neuroprotective and anti-inflammatory effects of this compound and other lipid emulsions.
Table 1: In Vitro Anti-Neuroinflammatory Effects of this compound
| Cell Line | Model | Treatment | Concentration | Outcome Measure | Result | Citation |
| BV2 (mouse microglia) | LPS-induced inflammation | This compound (preventive) | 62.5-250 µg/ml | Nitric Oxide (NO) Production | Significant reduction compared to LPS alone | [1] |
| BV2 (mouse microglia) | LPS-induced inflammation | This compound (therapeutic) | 125 µg/ml (maximal effect) | Nitric Oxide (NO) Production | Effective reduction in NO levels | [1] |
| BV2 (mouse microglia) | LPS-induced inflammation | This compound | 62.5 µg/ml | LDH Release (cell death) | Inhibition of cell death | [1] |
| HMC3 (human microglia) | LPS-induced inflammation | This compound (preventive & therapeutic) | 62.5 µg/ml | IL-1β Expression and Secretion | Significant reduction | [1][2][3] |
Table 2: In Vivo Neuroprotective Effects of Lipid Emulsion in a Stroke Model
| Animal Model | Injury Model | Treatment | Dosage | Outcome Measure | Result | Citation |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 20% Lipid Emulsion | Intra-arterial injection during reperfusion | Infarction Volume | Significantly decreased | [4][5][6] |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 20% Lipid Emulsion | Intra-arterial injection during reperfusion | Bederson Score (neurological deficit) | Significantly lower | [4][5][6] |
| Rats | Cerebral Ischemia Reperfusion Injury (CIRI) | 20% Intralipid Emulsion | Not specified | Histopathological Damage | Reduced damage; no level-3 findings observed | [7] |
Experimental Protocols
In Vitro Neuroinflammation Model: LPS-Induced Microglial Activation
This protocol details the methodology used to investigate the anti-inflammatory properties of this compound in cultured microglial cells.[1][2][3]
Cell Culture:
-
Cell Lines: BV2 (murine microglia) or HMC3 (human microglia).
-
Culture Medium: High glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Experimental Procedure:
-
Cell Seeding: Plate cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis).
-
Treatment:
-
Preventive Model: Pre-treat cells with varying concentrations of this compound (e.g., 0-1000 µg/ml) for 1 hour. Subsequently, add lipopolysaccharide (LPS) (e.g., 250 ng/ml) to the media and co-incubate for 24 hours.
-
Therapeutic Model: Pre-stimulate cells with LPS (e.g., 250 ng/ml) for 1 hour. Then, add varying concentrations of this compound and incubate for 24 hours.
-
-
Outcome Assessment:
-
Cell Viability: Assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cytotoxicity: Measured by lactate dehydrogenase (LDH) release assay.
-
Nitric Oxide (NO) Production: Quantified in the culture supernatant using the Griess assay.
-
Cytokine Analysis: Secreted cytokines (e.g., IL-1β, TNF-α) in the culture medium are measured using Luminex xMAP® technology or ELISA.
-
Gene Expression: mRNA levels of inflammatory mediators (e.g., IL-1β) are quantified by RT-qPCR.
-
In Vivo Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes a common surgical procedure to induce focal cerebral ischemia, mimicking a stroke, to evaluate the neuroprotective effects of lipid emulsions.[4][5][6][8]
Animal Model:
-
Species: Adult male Sprague-Dawley or Wistar rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Surgical Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Incision and Vessel Exposure: Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion:
-
Ligate the distal end of the ECA.
-
Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The duration of occlusion is typically 90-120 minutes.
-
-
Reperfusion: After the ischemic period, gently withdraw the filament to allow for blood reflow.
-
Treatment: Administer the lipid emulsion (e.g., 20% solution) via intra-arterial or intravenous injection at the onset of reperfusion.
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluate motor and neurological function at 24 hours post-reperfusion using a standardized scale (e.g., Bederson score).
-
Infarct Volume Measurement: Sacrifice the animal at a predetermined time point (e.g., 24 hours). The brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Histopathological Analysis: Brain tissue can be processed for histological staining (e.g., Nissl staining) to assess neuronal damage.
-
Western Blotting and qPCR: Analyze protein and gene expression of markers related to apoptosis, inflammation, and cell survival signaling pathways in the brain tissue.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and other lipid emulsions are thought to be mediated through various mechanisms, including the "lipid sink" effect and the modulation of key intracellular signaling pathways.
The "Lipid Sink" Phenomenon
Initially proposed as a mechanism for reversing local anesthetic systemic toxicity, the "lipid sink" theory suggests that the intravenous administration of a lipid emulsion creates an expanded lipid phase in the blood.[9] This lipid phase can sequester lipophilic toxins, drawing them away from their target tissues, such as the brain and heart, thereby reducing their toxic effects.[9] While primarily investigated in the context of drug overdose, this mechanism may also play a role in sequestering neurotoxic molecules produced during brain injury.
Figure 1: The "Lipid Sink" mechanism of action.
Wnt/β-Catenin Signaling Pathway
The Wnt signaling pathway is crucial for neurogenesis and cell survival. Studies suggest that lipid emulsions can exert neuroprotective effects by modulating this pathway.[4][5] Activation of the canonical Wnt pathway leads to the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in cell survival and proliferation.
Figure 2: Wnt/β-catenin signaling pathway in neuroprotection.
PI3K/Akt/GSK-3β Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. Evidence suggests that lipid emulsions can activate this pathway, leading to the phosphorylation and inactivation of Glycogen Synthase Kinase 3-β (GSK-3β), a key pro-apoptotic enzyme.[4][5]
Figure 3: PI3K/Akt/GSK-3β signaling in neuroprotection.
Conclusion and Future Directions
The compiled evidence suggests that this compound and similar lipid emulsions hold promise as neuroprotective agents, acting through multiple mechanisms including anti-inflammatory effects and modulation of key cell survival pathways. The data from preclinical models are encouraging; however, further research is warranted to fully elucidate the therapeutic potential of this compound in the context of various neurological disorders.
Future investigations should focus on:
-
Dose-response studies: Establishing optimal dosing regimens for neuroprotection.
-
Translational studies: Bridging the gap between preclinical findings and clinical applications.
-
Mechanism of action: Further dissecting the molecular pathways involved in this compound-mediated neuroprotection.
-
Combination therapies: Exploring the synergistic effects of this compound with other neuroprotective agents.
This technical guide provides a foundational overview for researchers and drug development professionals interested in the neuroprotective potential of this compound. The presented data and protocols can serve as a starting point for designing further experiments to validate and expand upon these initial findings.
References
- 1. Modulation of secretory factors by this compound contributes to its anti‑neuroinflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Modulation of secretory factors by this compound contributes to its anti‑neuroinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Emulsion Improves Functional Recovery in an Animal Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Emulsion Improves Functional Recovery in an Animal Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols for the Use of Lipofundin® in Primary Neuron Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary neuronal cell cultures are indispensable tools in neuroscience research and drug development, providing an in vitro system to study neuronal function, development, and disease. The health and viability of these cultures are paramount for obtaining reliable and reproducible data. Lipofundin®, a lipid emulsion typically used for parenteral nutrition in clinical settings, is composed of soybean oil and medium-chain triglycerides (MCT)[1][2]. While its primary clinical application is to provide a source of calories and essential fatty acids, emerging research suggests that lipid emulsions may possess other biological activities, such as anti-inflammatory effects[3]. These properties may be of interest in the context of neuronal health and disease models.
These application notes provide a detailed protocol for the supplementation of primary neuron cultures with this compound® MCT/LCT 20%. The protocol outlines the preparation of primary cortical neurons, the application of this compound®, and methodologies to assess its effects on neuronal viability and function.
Data Presentation
Table 1: Recommended this compound® Dilutions for Primary Neuron Culture
| Stock this compound® Concentration | Volume of Stock to Add to 1 mL of Culture Medium | Final this compound® Concentration (µg/mL) |
| 20% (200 mg/mL) | 0.3125 µL | 62.5 |
| 20% (200 mg/mL) | 0.625 µL | 125 |
| 20% (200 mg/mL) | 1.25 µL | 250 |
| 20% (200 mg/mL) | 2.5 µL | 500 |
Note: These concentrations are starting points based on studies in other cell types and should be optimized for specific neuronal populations and experimental goals. A concentration of 125 µg/ml has been noted for its maximal anti-inflammatory effect in BV2 microglial cells[3].
Table 2: Experimental Parameters for Assessing Neuronal Health
| Assay | Parameter Measured | Purpose |
| MTT Assay | Cell Viability (Mitochondrial Activity) | To determine the effect of this compound® on neuronal metabolic activity. |
| LDH Assay | Cytotoxicity (Membrane Integrity) | To quantify cell death by measuring the release of lactate dehydrogenase. |
| Immunocytochemistry | Neuronal Morphology and Synaptic Markers | To visualize changes in neuronal structure, neurite outgrowth, and synapse formation (e.g., using antibodies against MAP2, Tau, Synapsin I). |
| Calcium Imaging | Intracellular Calcium Levels | To assess changes in neuronal activity and signaling, as lipid emulsions have been shown to affect intracellular calcium[4][5]. |
Experimental Protocols
I. Preparation of Primary Cortical Neuron Cultures
This protocol is adapted from standard procedures for isolating and culturing primary cortical neurons from embryonic rodents[6][7][8][9][10].
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat, E18)
-
Coating Solution: Poly-D-Lysine (50 µg/mL in sterile water)
-
Dissection Medium: Hank's Balanced Salt Solution (HBSS), chilled
-
Digestion Solution: 0.25% Trypsin-EDTA
-
Plating Medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin
-
This compound® MCT/LCT 20%
Procedure:
-
Plate Coating:
-
Aseptically coat culture plates (e.g., 24-well plates) with Poly-D-Lysine solution.
-
Incubate for at least 4 hours at 37°C, or overnight.
-
Aspirate the coating solution and wash three times with sterile, distilled water. Allow the plates to dry completely before use.
-
-
Tissue Dissection:
-
Euthanize the pregnant rodent according to approved institutional guidelines.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the embryonic brains and place them in chilled HBSS.
-
Under a dissecting microscope, carefully remove the meninges from the cerebral cortices.
-
-
Cell Dissociation:
-
Transfer the isolated cortices to a tube containing 0.25% Trypsin-EDTA.
-
Incubate at 37°C for 15 minutes.
-
Stop the digestion by adding an equal volume of plating medium containing 10% Fetal Bovine Serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Cell Plating:
-
Determine the cell density using a hemocytometer.
-
Plate the neurons at a density of 2 x 10^5 cells/cm² in pre-warmed plating medium on the coated plates.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
II. Application of this compound®
Procedure:
-
After 24 hours in culture, replace half of the plating medium with fresh, pre-warmed medium.
-
Prepare serial dilutions of this compound® MCT/LCT 20% in the plating medium to achieve the desired final concentrations (refer to Table 1).
-
Add the this compound®-containing medium to the respective wells. Include a vehicle control (plating medium without this compound®).
-
Incubate the cultures for the desired experimental duration (e.g., 24, 48, or 72 hours).
III. Assessment of Neuronal Viability and Cytotoxicity
A. MTT Assay for Cell Viability:
-
At the end of the treatment period, add MTT reagent (5 mg/mL) to each well at a 1:10 dilution.
-
Incubate for 4 hours at 37°C.
-
Add an equal volume of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
B. LDH Assay for Cytotoxicity:
-
Collect the culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
Visualizations
Signaling Pathway Diagram
Caption: Potential signaling pathways modulated by this compound® in neuronal and glial cells.
Experimental Workflow Diagram
Caption: Workflow for assessing the effects of this compound® on primary neurons.
Logical Relationship Diagram
Caption: Logical relationships of this compound®'s potential effects on neurons.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. bbraun.pk [bbraun.pk]
- 3. Modulation of secretory factors by this compound contributes to its anti‑neuroinflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.yanyin.tech [static.yanyin.tech]
- 7. protocols.io [protocols.io]
- 8. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 9. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
Application of Lipofundin in Drug Toxicity Reversal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Intravenous lipid emulsions (ILEs), such as Lipofundin, have emerged as a critical intervention in the management of drug toxicity, particularly in cases of local anesthetic systemic toxicity (LAST).[1][2] Initially utilized for parenteral nutrition, the application of ILEs as an antidote has expanded to include a variety of lipophilic drug overdoses.[1][3] The primary mechanism of action is often described as the "lipid sink" theory, where the infused lipid phase in the bloodstream sequesters lipophilic drug molecules, reducing their bioavailability at target tissues.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in preclinical drug toxicity reversal models, aimed at researchers, scientists, and professionals in drug development.
I. Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of this compound and other ILEs in reversing drug-induced toxicity.
Table 1: Reversal of Local Anesthetic-Induced Vasodilation by Lipid Emulsions
| Local Anesthetic | Concentration | Lipid Emulsion (1.39%) | Reversal of Vasodilation | Reference |
| Bupivacaine | 3 x 10⁻⁴ M | This compound® MCT/LCT | More effective than Intralipid® | [6] |
| Bupivacaine | 3 x 10⁻⁴ M | Intralipid® | Less effective than this compound® MCT/LCT | [6] |
| Ropivacaine | 10⁻³ M | This compound® MCT/LCT | Equal to Intralipid® | [6] |
| Ropivacaine | 10⁻³ M | Intralipid® | Equal to this compound® MCT/LCT | [6] |
| Lidocaine | 3 x 10⁻³ M | This compound® MCT/LCT | Equal to Intralipid® | [6] |
| Lidocaine | 3 x 10⁻³ M | Intralipid® | Equal to this compound® MCT/LCT | [6] |
| Mepivacaine | 7 x 10⁻³ M | This compound® MCT/LCT | No effect | [6] |
| Mepivacaine | 7 x 10⁻³ M | Intralipid® | No effect | [6] |
Table 2: Hemodynamic Effects of this compound® MCT/LCT in an Ex Vivo Rat Heart Model
| Parameter | Control (Krebs-Henseleit) | This compound® MCT/LCT 20% (1 ml/kg) | P-value | 95% Confidence Interval | Reference |
| Left Ventricular Systolic Pressure (LVSP) | 103.2% ± 2.1% | 110.6% ± 6.4% | 0.003 | 2.4–12.5 | [7] |
Table 3: Intracellular Calcium Level Changes in H9c2 Cells
| Treatment | Intracellular Calcium Level | P-value (vs. Intralipid®) | 95% Confidence Interval | Reference |
| Intralipid® (0.01%) | Increased | - | - | [8] |
| This compound® MCT/LCT (0.01%) | Increased more than Intralipid® | < 0.05 | 0.0–1.9 | [8][9] |
II. Experimental Protocols
Protocol 1: In Vitro Assessment of Drug Toxicity Reversal using Isolated Aortic Rings
This protocol is designed to assess the ability of this compound to reverse drug-induced vasodilation in an in vitro setting.
Materials:
-
Male Sprague-Dawley rats
-
Krebs-Henseleit solution
-
Potassium chloride (KCl)
-
Drug of interest (e.g., Bupivacaine)
-
This compound® MCT/LCT 20%
-
Organ bath system for isometric tension recording
Procedure:
-
Aortic Ring Preparation:
-
Euthanize a male Sprague-Dawley rat and excise the thoracic aorta.
-
Carefully remove the endothelium and cut the aorta into 2-3 mm rings.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
-
Induction of Contraction:
-
Pre-contract the aortic rings with 60 mM KCl.
-
-
Induction of Vasodilation:
-
Once a stable contraction is achieved, add the toxic dose of the drug of interest (e.g., 3 x 10⁻⁴ M bupivacaine) to induce vasodilation.
-
-
This compound Application:
-
After achieving stable vasodilation, add this compound® MCT/LCT in a cumulative concentration-dependent manner to generate concentration-response curves for the reversal of vasodilation.
-
-
Data Analysis:
-
Record the isometric tension at each concentration of this compound.
-
Calculate the percentage reversal of vasodilation.
-
Protocol 2: In Vivo Rodent Model of Drug-Induced Cardiotoxicity Reversal
This protocol outlines an in vivo experiment to evaluate the efficacy of this compound in a rodent model of drug-induced cardiotoxicity.
Materials:
-
Sprague-Dawley rats
-
Anesthetic agent
-
Catheters for intravenous infusion and blood pressure monitoring
-
Drug of interest (e.g., Bupivacaine)
-
This compound® MCT/LCT 20%
-
Hemodynamic monitoring system (ECG, blood pressure)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Insert catheters into the jugular vein for drug and this compound infusion and into the carotid artery for continuous blood pressure monitoring.
-
Record baseline hemodynamic parameters (ECG, heart rate, blood pressure).
-
-
Induction of Toxicity:
-
Infuse a toxic dose of the drug of interest intravenously until a predetermined endpoint is reached (e.g., asystole, significant hypotension).
-
-
This compound Rescue:
-
Monitoring and Data Collection:
-
Continuously monitor and record hemodynamic parameters for a set period after this compound administration.
-
Observe for return of spontaneous circulation and normalization of vital signs.
-
-
Data Analysis:
-
Compare the time to recovery and hemodynamic parameters between the this compound-treated group and a control group (receiving saline).
-
III. Visualizations
Signaling Pathways and Mechanisms
The "lipid sink" is the most widely accepted mechanism for the action of intravenous lipid emulsions.[3][4][5] However, other mechanisms may also contribute to its efficacy.
References
- 1. Intravenous Lipid Emulsion Therapy in Drug Overdose and Poisoning: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Emulsion Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mechanisms and Efficacy of Intravenous Lipid Emulsion Treatment for Systemic Toxicity From Local Anesthetics [frontiersin.org]
- 5. apsf.org [apsf.org]
- 6. Lipid emulsion-mediated reversal of toxic-dose aminoamide local anesthetic-induced vasodilation in isolated rat aorta [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. canadiem.org [canadiem.org]
Application Notes and Protocols: Assessing the Inotropic Effects of Lipofundin on Isolated Hearts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipofundin®, a lipid emulsion used in parenteral nutrition, has been observed to exert positive inotropic effects on the myocardium. Understanding the methodology for assessing these effects is crucial for researchers in cardiovascular pharmacology and drug development. This document provides detailed application notes and protocols for evaluating the inotropic properties of this compound® on isolated hearts using the Langendorff perfusion system. The described methods are based on established experimental evidence and offer a framework for reproducible and accurate assessment of myocardial contractility.
The primary mechanism underlying the positive inotropic effect of this compound® MCT/LCT appears to be related to an increase in intracellular calcium levels within cardiomyocytes.[1][2][3] This suggests that components of the lipid emulsion may directly or indirectly influence calcium influx or release from intracellular stores, leading to enhanced contractile force.
Data Presentation
The following tables summarize the quantitative data on the hemodynamic effects of this compound® MCT/LCT 20% on isolated rat hearts.
Table 1: Hemodynamic Effects of this compound® MCT/LCT 20% Infusion [1][2][3]
| Treatment Group | Parameter | Percentage Change from Baseline (Mean ± SD) | P-value (vs. Control) | 95% Confidence Interval |
| Control (Krebs-Henseleit) | LVSP Ratio | 103.2% ± 2.1% | - | - |
| This compound® MCT/LCT 20% (1 ml/kg) | LVSP Ratio | 110.6% ± 6.4% | 0.003 | 2.4–12.5 |
| Intralipid® 20% (1 ml/kg) | LVSP Ratio | 104.1% ± 3.7% | - | - |
LVSP: Left Ventricular Systolic Pressure
Table 2: Comparative Inotropic Effect of this compound® MCT/LCT 20% [1][2][3]
| Comparison | Parameter | P-value | 95% Confidence Interval |
| This compound® MCT/LCT 20% vs. Intralipid® 20% | LVSP Ratio | 0.009 | 1.4–11.6 |
Table 3: Effect of Lipid Emulsions on Intracellular Calcium Levels in H9c2 Cells [1][2][3]
| Treatment Group | Observation | P-value (vs. Intralipid®) | 95% Confidence Interval |
| This compound® MCT/LCT (0.01%) | Greater increase in intracellular calcium | < 0.05 | 0.0–1.9 |
| Intralipid® (0.01%) | Increase in intracellular calcium | - | - |
Experimental Protocols
Isolated Heart Perfusion (Langendorff Method)
This protocol describes the retrograde perfusion of an isolated rodent heart to assess the direct effects of this compound® on myocardial function, independent of systemic physiological factors.[4][5]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Heparin (1000 IU/kg)
-
Anesthetic (e.g., sodium pentobarbital)
-
Modified Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)
-
This compound® MCT/LCT 20%
-
Langendorff perfusion apparatus
-
Pressure transducer
-
Data acquisition system
-
Dissection tools
-
Ice-cold Krebs-Henseleit solution
Procedure:
-
Animal Preparation: Anesthetize the rat and administer heparin intraperitoneally to prevent coagulation.[5]
-
Heart Excision: Perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to induce cardioplegia and minimize ischemic damage.[6]
-
Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta. Ensure the cannula does not obstruct the coronary ostia.[6][7]
-
Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) and warmed (37°C) Krebs-Henseleit solution at a constant pressure.[8] This will cause the aortic valve to close, directing the perfusate into the coronary arteries.
-
Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle via the left atrium. Inflate the balloon to achieve a stable end-diastolic pressure.[6][8]
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, ensuring a stable heart rate, coronary flow, and left ventricular developed pressure.[5]
-
Drug Administration: Infuse this compound® MCT/LCT 20% (e.g., at a dose of 1 ml/kg) into the perfusion line. A control group should be infused with the vehicle (modified Krebs-Henseleit solution).[1]
-
Data Acquisition: Continuously record hemodynamic parameters, including:
-
Left Ventricular Systolic Pressure (LVSP)
-
Left Ventricular End-Diastolic Pressure (LVEDP)
-
Heart Rate (HR)
-
Maximum rate of pressure development (+dP/dt_max)
-
Maximum rate of pressure decline (-dP/dt_max)
-
Assessment of Intracellular Calcium
This protocol outlines the measurement of intracellular calcium concentration ([Ca²⁺]i) in cultured cardiomyocytes to investigate the cellular mechanism of this compound®'s inotropic effect.[1][2][3]
Materials:
-
H9c2 rat cardiac myoblast cell line
-
Cell culture reagents (DMEM, fetal bovine serum, etc.)
-
This compound® MCT/LCT
-
Fluo-4 AM calcium indicator dye
-
Confocal microscope
-
Image analysis software
Procedure:
-
Cell Culture: Culture H9c2 cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Acquire baseline fluorescence intensity images of the cells before treatment.
-
Treatment: Add this compound® MCT/LCT (e.g., 0.01%) to the cell culture medium.
-
Time-Lapse Imaging: Capture time-lapse confocal fluorescence images to monitor changes in intracellular calcium concentration over time.
-
Data Analysis: Quantify the changes in fluorescence intensity, which correspond to changes in intracellular calcium levels. Compare the response in this compound®-treated cells to control and other lipid emulsion-treated cells.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound's inotropic effect.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's inotropic effects.
References
- 1. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. Langendorff Heart [sheffbp.co.uk]
- 6. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 7. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diacomp.org [diacomp.org]
Application Notes and Protocols for Studying Lipid Metabolism in Cancer Cell Lines Using Lipofundin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altered lipid metabolism is a hallmark of many cancers, contributing to rapid cell proliferation, energy homeostasis, and resistance to therapy.[1][2][3] Cancer cells exhibit increased uptake of exogenous lipids and enhanced de novo synthesis of fatty acids and cholesterol.[4] These lipids are stored in cytoplasmic organelles called lipid droplets (LDs), which serve as dynamic reservoirs of energy and building blocks for membranes.[5][6][7] The metabolic reprogramming of lipids in cancer involves complex signaling networks, with the PI3K/Akt pathway playing a central role.[8][9]
Lipofundin®, a fat emulsion used for parenteral nutrition, provides a rich source of both medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs), primarily from soybean oil, along with essential fatty acids like linoleic and α-linolenic acid.[10][11] This composition makes it a valuable tool for researchers studying the uptake and metabolism of exogenous lipids in cancer cell lines. By supplying a defined mixture of fatty acids, this compound can be used to investigate key aspects of cancer lipid metabolism, including lipid droplet formation, fatty acid oxidation (FAO), and the activation of related signaling pathways.
These application notes provide detailed protocols for utilizing this compound to study lipid metabolism in cancer cell lines, offering insights into potential therapeutic targets for cancer treatment.
Data Presentation
Table 1: Composition of this compound MCT/LCT 20%
| Component | Concentration (per 1000 ml) |
| Soya-bean Oil | 100.0 g |
| Medium-chain Triglycerides | 100.0 g |
| Glycerol | 25.0 g |
| Egg Lecithin | 12.0 g |
| all-rac-α-tocopherol | 0.2 g |
| Sodium Oleate | 0.3 g |
| Essential Fatty Acids | |
| Linoleic acid | 48.0 - 58.0 g |
| α-Linolenic acid | 5.0 - 11.0 g |
Source: B. Braun[10]
Table 2: Expected Outcomes of this compound Treatment on Cancer Cell Lines
| Parameter | Expected Outcome | Method of Measurement |
| Lipid Droplet Formation | Increased number and size of lipid droplets. | Oil Red O Staining, BODIPY Staining |
| Fatty Acid Oxidation (FAO) Rate | Altered FAO rate, depending on the cancer cell type and its metabolic phenotype. | Radiolabeled Palmitate Assay |
| PI3K/Akt Pathway Activation | Increased phosphorylation of Akt and downstream targets. | Western Blotting |
| Cell Proliferation | May be enhanced in lipid-dependent cancers. | Cell Viability Assays (e.g., MTT, Cell Counting) |
Experimental Protocols
Protocol 1: Induction of Lipid Droplet Formation using this compound
This protocol describes how to treat cancer cells with this compound to induce the formation of lipid droplets, which can then be visualized and quantified.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, PC-3)
-
Complete cell culture medium
-
This compound® MCT/LCT 20%
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution or BODIPY™ 493/503 dye
-
Mounting medium
-
Microscope with fluorescence capabilities (for BODIPY) or bright-field (for Oil Red O)
Procedure:
-
Cell Seeding: Seed cancer cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
This compound Preparation: Prepare a working solution of this compound in complete cell culture medium. A starting concentration of 1-2% (v/v) this compound is recommended, but this should be optimized for each cell line.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 24-48 hours. The optimal incubation time may vary between cell lines.
-
Fixation: After incubation, wash the cells twice with PBS and then fix them with 4% PFA for 15-20 minutes at room temperature.
-
Staining:
-
For Oil Red O:
-
Wash the fixed cells with distilled water.
-
Incubate with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution. Incubate for 15-20 minutes.
-
Remove the staining solution and wash with 60% isopropanol, followed by a wash with distilled water.
-
-
For BODIPY™ 493/503:
-
Wash the fixed cells twice with PBS.
-
Incubate the cells with a working solution of BODIPY™ 493/503 (e.g., 1 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
-
Mounting and Visualization: Mount the coverslips onto microscope slides using a suitable mounting medium. Visualize the lipid droplets using a microscope. For BODIPY, use a standard FITC filter set. Lipid droplets will appear as bright green fluorescent spheres. For Oil Red O, lipid droplets will appear as red-orange structures.
Protocol 2: Measurement of Fatty Acid Oxidation (FAO)
This protocol outlines a method to measure the rate of fatty acid oxidation in cancer cells treated with this compound, using a radiolabeled fatty acid tracer.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound® MCT/LCT 20%
-
[1-14C]palmitate
-
Fatty acid-free bovine serum albumin (BSA)
-
Sealed incubation flasks with a center well
-
Filter paper
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to near confluency.
-
Pre-treatment with this compound: Two hours prior to the assay, replace the culture medium with medium containing 1-2% this compound to provide a source of fatty acids.
-
Preparation of Radiolabeled Palmitate: Prepare a stock solution of [1-14C]palmitate complexed to fatty acid-free BSA.
-
FAO Assay:
-
Remove the this compound-containing medium.
-
Add fresh medium containing the [1-14C]palmitate-BSA complex to each well.
-
Place a piece of filter paper soaked in 1N NaOH into the center well of the sealed incubation flasks to trap the CO2 produced.
-
Seal the flasks and incubate at 37°C for 2-4 hours.
-
-
CO2 Trapping: At the end of the incubation, inject a small volume of perchloric acid into the wells to stop the reaction and release the dissolved CO2. Allow the flasks to sit for another hour to ensure all 14CO2 is trapped by the NaOH on the filter paper.
-
Measurement:
-
Carefully remove the filter paper from the center well and place it into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
The amount of 14CO2 produced is proportional to the rate of fatty acid oxidation.
-
Normalize the results to the total protein content of the cells in each well.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Acidosis Forces Fatty Acid Uptake and Metabolism in Cancer Cells Regardless of Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acidosis Forces Fatty Acid Uptake and Metabolism in Cancer Cells Regardless of Genotype | Semantic Scholar [semanticscholar.org]
- 4. Lipids and cancer: emerging roles in pathogenesis, diagnosis and therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K Signaling at the Crossroads of Lipid Metabolism and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The implications of signaling lipids in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acidosis Forces Fatty Acid Uptake and Metabolism in Cancer Cells Regardless of Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lipofundin® as a Vehicle for Lipophilic Drug Delivery in Animal Models
Introduction
Lipofundin®, a sterile fat emulsion used for parenteral nutrition, is increasingly being explored as a delivery vehicle for poorly water-soluble (lipophilic) drugs in preclinical research. Its composition of medium-chain triglycerides (MCT) and long-chain triglycerides (LCT) provides a biocompatible lipid core capable of solubilizing and stabilizing lipophilic compounds for intravenous administration. This document provides detailed application notes and protocols for researchers utilizing this compound® MCT/LCT as a drug delivery system in various animal models.
Composition and Properties of this compound® MCT/LCT
This compound® MCT/LCT is an oil-in-water emulsion. The oil phase consists of a 1:1 ratio of soybean oil (LCT) and medium-chain triglycerides. This combination offers a source of essential fatty acids and a readily metabolized energy component.[1] Understanding the composition is crucial for formulation development and interpreting experimental outcomes.
Table 1: Composition of this compound® MCT/LCT 20% [2]
| Component | Quantity per 1000 mL |
|---|---|
| Soya-bean oil, refined | 100.0 g |
| Medium-chain triglycerides (MCT) | 100.0 g |
| Essential Fatty Acids | |
| Linoleic acid | 48.0 – 58.0 g |
| α-Linolenic acid | 5.0 – 11.0 g |
| Other Excipients | |
| Glycerol | 25.0 g |
| Egg lecithin | 12.0 g |
| α-Tocopherol | q.s. |
| Sodium oleate | q.s. |
| Water for injections | q.s. |
| Physical Properties | |
| Energy | 8095 kJ (1935 kcal) |
| Theoretical Osmolarity | 380 mOsm/l |
| pH | 6.5 - 8.5 |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded this compound® Emulsion
This protocol describes the de novo method for incorporating a lipophilic drug into the lipid phase of the emulsion prior to homogenization. This method is suitable for highly oil-soluble compounds.[3]
Materials:
-
Lipophilic drug
-
Soybean oil and Medium-Chain Triglycerides (or a pre-made oil phase)
-
Egg lecithin (emulsifier)
-
Glycerol
-
Water for injections (WFI)
-
High-shear mixer/homogenizer
-
Nitrogen gas source
-
Sterile filtration apparatus (0.22 µm lipid-permeable filter)
Procedure:
-
Oil Phase Preparation: Under a nitrogen atmosphere to prevent oxidation, accurately weigh the required amounts of soybean oil and MCT.[3]
-
Drug Solubilization: Dissolve the lipophilic drug directly into the oil phase. Gentle heating and stirring may be applied to facilitate dissolution. Ensure the drug is completely dissolved.[3]
-
Aqueous Phase Preparation: In a separate vessel, dissolve glycerol and disperse the egg lecithin in WFI.
-
Coarse Emulsion Formation: Heat both the oil and aqueous phases to a specified temperature (e.g., 60-70°C). Slowly add the oil phase to the aqueous phase while agitating with a high-shear mixer to form a coarse pre-emulsion.[4]
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. Multiple passes may be required to achieve the desired droplet size (typically < 500 nm for intravenous use). The process should be conducted at an elevated temperature to maintain low viscosity of the lipid phase.[4]
-
Cooling and pH Adjustment: Allow the resulting nanoemulsion to cool to room temperature. Adjust the pH if necessary using appropriate buffers.
-
Sterile Filtration: Sterilize the final formulation by filtering through a 0.22 µm lipid-permeable filter into sterile vials.
-
Quality Control: Characterize the final product for particle size, zeta potential, drug content, and stability.
References
Application Notes and Protocols: Measuring Nitric Oxide Modulation by Lipofundin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] Its accurate measurement is paramount for understanding its role in health and disease. Lipofundin®, a lipid emulsion used for parenteral nutrition, has been shown to modulate nitric oxide production, with implications for vascular function and inflammatory responses.[2][3][4] These application notes provide detailed protocols for measuring the modulation of nitric oxide by this compound in various experimental settings.
Core Concepts in Nitric Oxide Measurement
The transient nature of nitric oxide, with a half-life of only a few seconds, makes its direct measurement challenging.[1][5] Therefore, quantification of its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), or the use of specific fluorescent probes are common and reliable methods.[6][7][8] This document will focus on three widely used techniques: the Griess assay for nitrite, chemiluminescence for direct NO detection, and fluorescent probes for intracellular NO imaging.
Data Presentation: Summary of this compound's Effect on Nitric Oxide Pathways
The following table summarizes the reported effects of this compound MCT/LCT on nitric oxide signaling pathways.
| Parameter Measured | Experimental Model | Effect of this compound MCT/LCT | Reference |
| Levcromakalim-induced vasodilation | Isolated endothelium-intact rat aortae | Inhibition | [2][3] |
| Basal endothelial nitric oxide release | Isolated rat aortae | Inhibition | [2][3][9] |
| Cyclic guanosine monophosphate (cGMP) formation | Endothelium-intact rat aortae | Decrease | [2][3] |
| Endothelial nitric oxide synthase (eNOS) phosphorylation | Human umbilical vein endothelial cells (HUVECs) | No significant alteration by levcromakalim, but this compound inhibits NO-mediated effects | [2] |
| Lipopolysaccharide (LPS)-induced NO production | BV2 mouse microglial cells | Significant prevention and treatment of LPS-induced NO production | [4][10] |
Experimental Protocols
Indirect Measurement of Nitric Oxide Production using the Griess Assay
The Griess assay is a colorimetric method that quantifies nitrite, a stable and major metabolite of NO in aqueous solutions.[7][8][11]
Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound. The intensity of the resulting purple color is directly proportional to the nitrite concentration and can be measured spectrophotometrically at ~540 nm.[7][11]
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound MCT/LCT Inhibits Levcromakalim-Induced Vasodilation by Inhibiting Endothelial Nitric Oxide Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of secretory factors by this compound contributes to its anti‑neuroinflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound MCT/LCT Inhibits Levcromakalim-Induced Vasodilation by Inhibiting Endothelial Nitric Oxide Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of secretory factors by this compound contributes to its anti‑neuroinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Preparing Lipofundin® Solutions for Sterile Cell Culture
Introduction
Lipofundin® is a sterile, non-pyrogenic fat emulsion commonly used for parenteral nutrition in clinical settings. Its composition, rich in triglycerides and fatty acids, also makes it a valuable supplement in cell culture for various research applications, including studying lipid metabolism, drug toxicity, and the production of lipid-enveloped viruses and recombinant proteins. Proper preparation of this compound® solutions is critical to maintain cell viability and ensure experimental reproducibility. These application notes provide a detailed protocol for the sterile preparation of this compound®-supplemented cell culture media.
It is important to note that this compound® is available in different formulations, such as this compound® MCT/LCT, which contains a mixture of medium-chain triglycerides (MCT) and long-chain triglycerides (LCT). The choice of formulation may depend on the specific experimental goals. The protocol provided below is a general guideline and may require optimization for specific cell lines and applications.
Data Presentation
Table 1: Composition of this compound® MCT/LCT 20%
| Component | Concentration ( g/1000 mL) |
| Soya-bean oil, refined | 100.0 |
| Medium-chain triglycerides | 100.0 |
| Glycerol | 25.0 |
| Egg lecithin | 12.0 |
| Sodium oleate | 0.3 |
| Water for injections | Up to 1000 mL |
| Additional Properties | |
| Energy | 7990 kJ/L (1908 kcal/L) |
| Osmolality | 380 mOsm/kg |
| pH | 6.5 - 8.8 |
Experimental Protocols
Protocol 1: Preparation of this compound®-Supplemented Cell Culture Medium
This protocol describes the preparation of a sterile this compound® stock solution and its subsequent dilution into a complete cell culture medium.
Materials:
-
This compound® MCT/LCT 20% (or other desired formulation)
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if required for the cell line
-
Penicillin-Streptomycin solution (100X)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filters (polyvinylidene fluoride - PVDF or other compatible material)
-
Sterile syringes (10 mL, 50 mL)
-
Sterile conical tubes (15 mL, 50 mL)
-
Laminar flow hood (biological safety cabinet)
Procedure:
Part A: Preparation of a 2% this compound® Stock Solution
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Pre-warm Media: Warm the basal cell culture medium and PBS to 37°C in a water bath.
-
Initial Dilution: In a sterile 50 mL conical tube, combine 10 mL of this compound® MCT/LCT 20% with 40 mL of sterile PBS. This results in a 1:5 dilution, creating a 4% this compound® solution.
-
Further Dilution: In a new sterile 50 mL conical tube, combine 25 mL of the 4% this compound® solution with 25 mL of sterile PBS. This results in a 1:2 dilution, creating a final 2% this compound® stock solution.
-
Sterile Filtration:
-
Draw the 2% this compound® stock solution into a sterile 50 mL syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Slowly and carefully filter the solution into a new sterile 50 mL conical tube. Note: Due to the lipid content, filtration may require gentle pressure. Do not force the solution through the filter, as this can disrupt the emulsion. It is advisable to use a filter with a larger surface area if available.
-
-
Storage: Store the sterile 2% this compound® stock solution at 4°C for up to one week.
Part B: Preparation of Complete Cell Culture Medium with this compound®
-
Prepare Basal Medium: In a sterile bottle, prepare the desired volume of complete cell culture medium by adding FBS and Penicillin-Streptomycin to the basal medium at the desired final concentrations (e.g., 10% FBS, 1% Penicillin-Streptomycin).
-
Add this compound® Stock: To the complete cell culture medium, add the sterile 2% this compound® stock solution to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final this compound® concentration of 0.2%, add 10 mL of the 2% stock solution to 90 mL of the complete medium.
-
Mix Gently: Gently swirl the bottle to ensure thorough mixing of the this compound®-supplemented medium. Avoid vigorous shaking or vortexing, as this can cause foaming and damage cellular components in the serum.
-
Final pH and Storage: Check the pH of the final medium and adjust if necessary. Store the this compound®-supplemented medium at 4°C and use within one to two weeks.
Mandatory Visualization
Caption: Workflow for the sterile preparation of this compound®-supplemented cell culture medium.
Caption: Simplified overview of fatty acid uptake and potential downstream signaling pathways.
Application of Lipofundin® in Models of Sepsis and Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipofundin®, a lipid emulsion composed of medium-chain triglycerides (MCT) and long-chain triglycerides (LCT) from soybean oil, is a widely used component of parenteral nutrition. Beyond its nutritional role, emerging research has highlighted its potential immunomodulatory and anti-inflammatory properties. These characteristics have led to investigations into its application in models of sepsis and inflammation. This document provides a comprehensive overview of the current research, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in this field.
While extensive research on the use of lipid emulsions containing fish oil (e.g., SMOFlipid) in sepsis is available, studies specifically investigating this compound® in in vivo sepsis models are limited. The following sections summarize the available data for this compound®, primarily from in vitro and non-sepsis in vivo inflammation models, and provide standardized protocols for relevant experimental models where this compound® could be investigated.
Data Presentation
The quantitative effects of this compound® on key inflammatory markers are summarized below. The data is primarily derived from in vitro studies on lipopolysaccharide (LPS)-stimulated immune cells.
Table 1: In Vitro Effects of this compound® on Inflammatory Markers
| Cell Line | Model | This compound® Concentration | Measured Marker | Outcome | Reference |
| BV2 (Mouse Microglia) | LPS (250 ng/mL) Stimulation | 62.5 - 250 µg/mL | Nitric Oxide (NO) | Significant dose-dependent reduction | [1] |
| BV2 (Mouse Microglia) | LPS (250 ng/mL) Stimulation | 125 µg/mL | Nitric Oxide (NO) | Maximal anti-inflammatory effect | [1] |
| HMC3 (Human Microglia) | LPS (250 ng/mL) Stimulation | 62.5 µg/mL | Interleukin-1β (IL-1β) mRNA | Significant downregulation | [1] |
| HMC3 (Human Microglia) | LPS (250 ng/mL) Stimulation | 62.5 µg/mL | Interleukin-1β (IL-1β) Secretion | Significant reduction | [1] |
| RAW264.7 (Mouse Macrophages) | Staphylococcus aureus Infection | Not specified | Interleukin-1β (IL-1β) Secretion | Reduction | [1] |
| RAW264.7 (Mouse Macrophages) | Staphylococcus aureus Infection | Not specified | Reactive Oxygen Species (ROS) | Reduction via inhibition of JNK activation | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended to serve as a foundation for researchers designing their own studies.
Protocol 1: In Vitro LPS-Induced Inflammation in Microglial Cells
This protocol describes the methodology for inducing an inflammatory response in BV2 or HMC3 microglial cells using LPS and for testing the preventive and therapeutic effects of this compound®.
Materials:
-
BV2 or HMC3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound® MCT/LCT 20%
-
MTT Assay Kit
-
LDH Cytotoxicity Assay Kit
-
Griess Reagent System for Nitrite Determination
-
RT-qPCR reagents and primers for IL-1β
-
ELISA kit for IL-1β
Procedure:
-
Cell Culture: Culture BV2 or HMC3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cytotoxicity Assessment:
-
Seed cells in a 96-well plate.
-
Treat with varying concentrations of this compound® (e.g., 0-1000 µg/mL) for 24 hours.
-
Assess cell viability using the MTT assay and cytotoxicity using the LDH assay according to the manufacturer's instructions. This step is crucial to determine the non-toxic concentration range of this compound® for subsequent experiments.[1]
-
-
Preventive Model:
-
Therapeutic Model:
-
Outcome Assessment:
-
Nitric Oxide (NO) Production (for BV2 cells): Measure nitrite concentration in the culture supernatant using the Griess reagent.[1]
-
IL-1β Expression and Secretion (for HMC3 cells):
-
Protocol 2: Cecal Ligation and Puncture (CLP) Model of Sepsis in Rodents
The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical progression in humans. While no studies were found that specifically use this compound® in this model, this protocol provides a standardized procedure.
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
3-0 silk suture
-
21-gauge needle
-
Sterile saline
-
Analgesics
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal and shave the abdomen. Disinfect the surgical area.
-
Laparotomy: Make a 1-2 cm midline incision to expose the cecum.
-
Cecal Ligation: Ligate the cecum distal to the ileocecal valve to avoid intestinal obstruction. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter should be extruded.
-
Closure: Return the cecum to the abdominal cavity and close the peritoneum and skin in layers.
-
Fluid Resuscitation: Immediately after surgery, administer a subcutaneous injection of pre-warmed sterile saline.
-
Analgesia: Administer a long-acting analgesic.
-
This compound® Administration (Hypothetical): At a predetermined time point post-CLP, administer this compound® intravenously. The dosage and timing would need to be optimized based on preliminary studies.
-
Monitoring and Outcome Assessment: Monitor animals for signs of sepsis and survival. At the experimental endpoint, collect blood and tissues for analysis of inflammatory cytokines (TNF-α, IL-6, IL-10), organ damage markers, and bacterial load.
Protocol 3: LPS-Induced Endotoxemia Model in Rodents
This model induces a systemic inflammatory response through the administration of LPS.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Intravenous or intraperitoneal injection supplies
Procedure:
-
LPS Preparation: Dissolve LPS in sterile saline to the desired concentration.
-
Administration: Administer LPS to the animals via intravenous or intraperitoneal injection. The dose of LPS will determine the severity of the endotoxemia and should be optimized for the specific animal strain and desired outcomes.
-
This compound® Administration (Hypothetical): Administer this compound® intravenously at a specified time before or after LPS administration.
-
Monitoring and Outcome Assessment: Monitor animals for signs of endotoxemia (e.g., lethargy, piloerection). Collect blood at various time points to measure circulating levels of inflammatory cytokines (TNF-α, IL-6).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize key concepts related to the application of this compound® in inflammation models.
Discussion and Future Directions
The available evidence suggests that this compound® exhibits anti-inflammatory properties in vitro by reducing the production of key inflammatory mediators such as NO and IL-1β in LPS-stimulated microglial cells.[1] The mechanism appears to be related to the inhibition of the NF-κB signaling pathway.
However, a significant gap exists in the literature regarding the application and efficacy of this compound® in established in vivo models of sepsis, such as CLP or LPS-induced endotoxemia. In contrast, lipid emulsions containing fish oil, such as SMOFlipid, have been more extensively studied in both preclinical and clinical settings of sepsis, with some studies suggesting beneficial effects on inflammatory responses.
Future research should aim to bridge this gap by:
-
Conducting in vivo studies: Investigating the effects of this compound® administration on survival rates, systemic and tissue-specific inflammatory cytokine levels, and organ damage in rodent models of CLP and LPS-induced sepsis.
-
Dose-response and timing studies: Determining the optimal dose and therapeutic window for this compound® administration in these models.
-
Mechanistic studies: Elucidating the precise molecular mechanisms by which this compound® modulates the inflammatory response in sepsis, including its effects on various immune cell populations and signaling pathways.
-
Comparative studies: Directly comparing the efficacy of this compound® with other lipid emulsions, such as those enriched with fish oil, to understand the relative contributions of different fatty acid compositions to their immunomodulatory effects.
By addressing these research questions, a clearer understanding of the therapeutic potential of this compound® in sepsis and other inflammatory conditions can be achieved, potentially leading to new strategies for nutritional and pharmacological interventions in critically ill patients.
References
Application Notes and Protocols for Long-Term Parenteral Nutrition Studies with Lipofundin® in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting long-term parenteral nutrition (PN) studies in rodents using Lipofundin®, a mixed medium-chain triglyceride (MCT) and long-chain triglyceride (LCT) lipid emulsion. This document outlines the necessary surgical procedures, parenteral nutrition formulation, and monitoring parameters to investigate the metabolic and physiological effects of long-term this compound® administration.
Introduction
Long-term parenteral nutrition is a critical life-sustaining therapy for patients with intestinal failure. However, it is associated with complications, including parenteral nutrition-associated liver disease (PNALD), hyperlipidemia, and oxidative stress.[1][2] Rodent models are invaluable for studying the pathophysiology of these complications and for evaluating the safety and efficacy of different PN formulations.[3][4] this compound® MCT/LCT is a lipid emulsion used in PN that contains a mixture of soybean oil (LCT) and medium-chain triglycerides.[5] The composition of the lipid emulsion is a key factor in the development of PN-associated complications.[6][7] These protocols provide a standardized methodology for long-term infusion of this compound® in rodents to facilitate such investigations.
Experimental Protocols
Animal Model
-
Species: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Acclimation: Animals should be acclimated for at least one week prior to any experimental procedures, with free access to standard chow and water.
-
Housing: After surgery, animals should be housed individually to prevent interference with the infusion apparatus.[8]
Surgical Procedure: Jugular Vein Catheterization (Rat Model)
Aseptic surgical technique is paramount for the success of long-term infusion studies.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holders)
-
Silastic catheter
-
Vascular access button or port
-
Sutures
-
Heparinized saline
-
Analgesics
Procedure:
-
Anesthetize the rat using isoflurane.
-
Shave the ventral neck area and the dorsal scapular region.
-
Make a small incision in the ventral neck to expose the right external jugular vein.
-
Carefully dissect the jugular vein from the surrounding connective tissue.
-
Place two loose silk ligatures around the vein.
-
Make a small incision in the vein between the two ligatures.
-
Insert the Silastic catheter into the vein and advance it towards the right atrium.
-
Secure the catheter in place by tightening the ligatures.
-
Tunnel the catheter subcutaneously to the dorsal scapular region and connect it to a vascular access button or port.
-
Close the incisions with sutures.
-
Flush the catheter with heparinized saline to maintain patency.
-
Administer post-operative analgesics as required.
Parenteral Nutrition Solution with this compound®
The PN solution should be prepared under sterile conditions. The following is a sample composition, which may be adjusted based on specific study needs.
Table 1: Example Parenteral Nutrition Solution Composition for Rats
| Component | Amount per 100 mL |
| Amino Acid Solution (10%) | 40 mL |
| Dextrose Solution (50%) | 30 mL |
| This compound® MCT/LCT (20%) | 10 mL |
| Sterile Water for Injection | 15 mL |
| Electrolyte Mix | 3 mL |
| Multivitamin Infusion | 2 mL |
Note: The final concentration of this compound® in this example is 2%. The total caloric content and specific nutrient ratios should be calculated based on the daily requirements of the rodent species. For long-term studies, a daily lipid intake should not exceed 1.0 g/kg body weight/day.[9]
Infusion Protocol
-
Allow the animals to recover from surgery for 5-7 days before starting the infusion.
-
Connect the catheter to an infusion pump via a swivel system to allow the animal free movement.
-
Initiate the infusion at a low rate (e.g., 50% of the final rate) and gradually increase to the target rate over 2-3 days to allow for metabolic adaptation.
-
The total volume and rate of infusion should be calculated to meet the daily nutritional and fluid requirements of the animal. A typical infusion rate for a rat is 2-4 mL/hour.
Monitoring and Sample Collection
A comprehensive monitoring plan is essential to assess the health of the animals and the effects of the long-term PN.
Table 2: Monitoring Schedule for Long-Term Parenteral Nutrition Study in Rats
| Parameter | Frequency | Purpose |
| Body Weight | Daily | Assess nutritional status and growth |
| Food and Water Intake | Daily | Monitor for anorexia and dehydration |
| Clinical Signs | Daily | Observe for signs of distress, infection, or complications |
| Blood Glucose | Weekly | Monitor for hyperglycemia |
| Serum Triglycerides | Weekly | Assess for hyperlipidemia |
| Liver Function Tests (ALT, AST) | Bi-weekly | Monitor for liver injury |
| Complete Blood Count (CBC) | Monthly | Assess overall health and for signs of inflammation |
| Plasma Oxidative Stress Markers (e.g., MDA, AOPP) | At termination | Evaluate lipid peroxidation and protein oxidation |
| Liver Histology | At termination | Assess for steatosis, inflammation, and fibrosis |
Data Presentation
Quantitative data from a representative 8-day study in Sprague-Dawley rats administered this compound® (2 mL/kg/day of a 20% emulsion) are summarized below.[10][11]
Table 3: Serum Lipid Profile in Rats after 8 Days of this compound® Administration
| Parameter | Control Group (Mean ± SD) | This compound® Group (Mean ± SD) |
| Total Cholesterol (mmol/L) | 1.8 ± 0.2 | 3.5 ± 0.4 |
| Triglycerides (mmol/L) | 0.9 ± 0.1 | 2.1 ± 0.3 |
| LDL-Cholesterol (mmol/L) | 0.5 ± 0.1 | 1.5 ± 0.2 |
| HDL-Cholesterol (mmol/L) | 1.1 ± 0.1 | 1.8 ± 0.2 |
*p < 0.05 compared to control
Table 4: Markers of Oxidative Stress in Rats after 8 Days of this compound® Administration
| Parameter | Control Group (Mean ± SD) | This compound® Group (Mean ± SD) |
| Malondialdehyde (MDA, nmol/mL) | 1.2 ± 0.2 | 2.5 ± 0.3 |
| Advanced Oxidation Protein Products (AOPP, µmol/L) | 50 ± 8 | 95 ± 12 |
*p < 0.05 compared to control
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for long-term parenteral nutrition studies in rodents.
Signaling Pathways
Caption: Signaling pathways in lipid metabolism and inflammation.
Caption: Oxidative stress signaling pathway.
Conclusion
This document provides a detailed framework for conducting long-term parenteral nutrition studies in rodents using this compound®. Adherence to these protocols will enable researchers to generate reproducible and reliable data on the metabolic and physiological effects of this lipid emulsion. The provided data tables and signaling pathway diagrams offer a starting point for experimental design and data interpretation. Careful monitoring and comprehensive endpoint analysis are crucial for elucidating the mechanisms underlying the benefits and potential complications of long-term parenteral nutrition.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholesterol and bile acid synthesis during total parenteral nutrition with and without lipid emulsion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [A model for long-term parenteral feeding in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Experimental model for long-term trials of parenteral nutrition in the growing rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. plachy.szm.com [plachy.szm.com]
- 6. Lipid Emulsions In Parenteral Nutrition: Does it Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. login.medscape.com [login.medscape.com]
- 8. Hematological and biochemical effects of parenteral nutrition with medium-chain triglycerides: comparison with long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bbraun.ie [bbraun.ie]
- 10. veterinaryworld.org [veterinaryworld.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Impact of Lipofundin on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the effects of Lipofundin®, a lipid emulsion commonly used for parenteral nutrition and as a drug solvent, on gene expression, particularly in the context of inflammation. The provided protocols are based on established methodologies for in vitro studies using microglial cell lines, which are crucial for investigating neuroinflammation.
Introduction
This compound® has demonstrated anti-inflammatory properties, but a detailed understanding of its impact on gene expression is essential for its therapeutic application.[1][2] This document outlines protocols to assess these effects, focusing on the modulation of pro-inflammatory gene expression in response to an inflammatory stimulus. The methodologies described herein are critical for researchers in immunology, neurobiology, and drug development who are investigating the immunomodulatory effects of lipid emulsions.
Key Experimental Applications
-
Cytotoxicity Assessment: Determining the optimal non-toxic concentration of this compound® for cell-based assays.
-
Gene Expression Analysis: Quantifying changes in mRNA levels of target genes in response to this compound® treatment.
-
Protein Secretion Analysis: Measuring the secretion of proteins, such as cytokines, to correlate with gene expression changes.
-
Multiplex Cytokine Profiling: Simultaneously analyzing a broad range of secreted factors to understand the comprehensive immunomodulatory effects of this compound®.
Data Presentation
Table 1: Dose-Dependent Effect of this compound® on Nitric Oxide (NO) Production in LPS-Stimulated BV2 Microglial Cells
| This compound® Concentration (µg/mL) | NO Production (% of LPS Control) |
| 0 (LPS only) | 100% |
| 62.5 | Significantly reduced |
| 125 | Maximal anti-inflammatory effect |
| 250 | Significantly reduced |
| 500 | Cytotoxic effects observed |
| 1000 | Cytotoxic effects observed |
Note: This table summarizes findings that show this compound® reduces nitric oxide production in a dose-dependent manner, with the most significant effect at 125 µg/mL.[1] Higher concentrations were found to be toxic to the cells.
Table 2: Effect of this compound® on IL-1β Gene Expression and Secretion in LPS-Stimulated HMC3 Human Microglial Cells
| Treatment Group | IL-1β mRNA Expression (Fold Change vs. Control) | IL-1β Protein Secretion (pg/mL) |
| Control (untreated) | 1.0 | Baseline |
| LPS only | Significantly increased | Significantly increased |
| This compound® (62.5 µg/mL) + LPS | Significantly downregulated | Significantly reduced |
| LPS + this compound® (62.5 µg/mL) | Significantly downregulated | Significantly reduced |
Note: This table illustrates that this compound® significantly reduces both the gene expression and secretion of the pro-inflammatory cytokine IL-1β in human microglial cells, both as a pre-treatment (preventive) and post-treatment (therapeutic) agent.[1]
Experimental Protocols
Cell Culture and Treatment
This protocol describes the maintenance of microglial cell lines and their treatment with this compound® and lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cell Lines:
-
BV2 (murine microglial cells)
-
HMC3 (human microglial cells)
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for cytotoxicity assays, 6-well for RNA isolation).
-
Allow cells to adhere and reach 70-80% confluency.
-
For preventive model: Pre-treat cells with varying concentrations of this compound® (e.g., 62.5, 125, 250 µg/mL) for 1 hour.[1]
-
Add LPS (e.g., 250 ng/mL) to the culture medium to induce inflammation and incubate for a specified time (e.g., 24 hours).[1]
-
For therapeutic model: Stimulate cells with LPS for 1 hour, then add this compound®.[1]
-
Include untreated cells and cells treated only with LPS as negative and positive controls, respectively.[1]
-
Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the concentration range of this compound® that is non-toxic to the cells.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
-
Procedure:
-
Culture and treat cells in a 96-well plate as described in Protocol 1.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard curve
-
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix the supernatant with Griess Reagent in a 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on the sodium nitrite standard curve.
-
RNA Isolation and Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol is for quantifying the mRNA expression levels of target genes.
-
Materials:
-
RNA isolation kit (e.g., TRIzol reagent or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for IL-1β and a housekeeping gene like GAPDH)
-
-
Procedure:
-
Lyse the treated cells and isolate total RNA according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, gene-specific primers, and qPCR master mix.
-
The thermal cycling conditions will depend on the polymerase and primers used.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the concentration of a specific secreted protein (e.g., IL-1β) in the cell culture supernatant.
-
Materials:
-
ELISA kit for the target protein (e.g., human IL-1β)
-
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate for color development.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the protein concentration based on a standard curve.[1]
-
Luminex Multiplex Cytokine Assay
This high-throughput assay allows for the simultaneous quantification of multiple cytokines and chemokines in a single sample.
-
Materials:
-
Luminex multiplex assay kit (e.g., for human cytokines/chemokines/growth factors)
-
Luminex instrument
-
-
Procedure:
-
Collect the cell culture supernatant.
-
Perform the assay according to the manufacturer's instructions, which involves incubating the supernatant with antibody-coupled magnetic beads.
-
Wash the beads and add a detection antibody.
-
Add a streptavidin-phycoerythrin reporter.
-
Analyze the beads using a Luminex instrument to quantify the concentration of each analyte.[1]
-
Visualizations
Caption: Experimental workflow for evaluating the impact of this compound® on gene expression.
Caption: Proposed mechanism of this compound®'s anti-inflammatory effect.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Lipofundin® Emulsion Breakdown
Welcome to the technical support center for Lipofundin®, designed for researchers, scientists, and drug development professionals. This resource provides essential information to help you maintain the stability of this compound® lipid emulsions in your experimental setups, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and what is its typical composition?
A: this compound® is a sterile, oil-in-water emulsion used for intravenous administration, primarily as a source of calories and essential fatty acids in parenteral nutrition.[1] It typically contains a mixture of medium-chain triglycerides (MCT) and long-chain triglycerides (LCT) from sources like soybean oil.[2][3][4] The emulsion is stabilized by emulsifiers such as egg lecithin.[1][2][3]
Data Presentation: Composition of this compound® MCT/LCT 20%
| Component | Concentration (per 1000 mL) | Purpose |
| Soya-bean oil, refined | 100.0 g | Source of Long-Chain Triglycerides (LCT) & essential fatty acids |
| Medium-chain triglycerides (MCT) | 100.0 g | Readily utilizable lipid component and energy source[2][4] |
| Egg phospholipids for injection | Varies (as emulsifier) | Emulsifying agent to stabilize oil droplets in water |
| Glycerol | Varies | Isotonicity agent |
| all-rac-α-Tocopherol | Varies | Antioxidant[5] |
| Sodium Oleate | Varies | Excipient |
| Water for injections | q.s. | Continuous phase / vehicle |
Q2: What are the visible signs of emulsion breakdown?
A: Emulsion breakdown, or "cracking," is the irreversible separation of the oil and water phases.[7] Key signs to watch for during a visual inspection include:
-
Phase Separation: A visible layer of clear or yellowish oil on the surface of the milky-white emulsion.[8]
-
Discoloration: Any change from the expected milky-white appearance.
-
Particle Formation: Precipitation or the appearance of solid particles in the emulsion.[4]
-
Creaming: An initial stage where a concentrated layer of emulsion forms at the top, which may be reversible but is a sign of instability.[8][9]
Q3: What are the primary causes of this compound® emulsion breakdown in an experimental setting?
A: The stability of the emulsion is delicate. Breakdown is often caused by external factors that disrupt the emulsifying layer around the lipid droplets.[7]
-
Incompatible Admixtures: Mixing with substances not proven to be compatible is a primary cause of instability.[4][5] Electrolytes (especially divalent cations like Ca²⁺ and Mg²⁺), certain drugs, and alcohol-containing solutions can destabilize the emulsion.[6][10][11]
-
Improper pH: The pH of this compound® is maintained within a specific range (typically 6.5 - 8.8).[2][3][4] Significant shifts in pH due to the addition of acidic or basic compounds can disrupt the emulsion's stability.[11]
-
Temperature Extremes: Storing the emulsion above 25°C or freezing it can irreversibly damage the emulsion structure.[12][1][7] If accidentally frozen, the product must be discarded.[12]
-
Mechanical Stress: While not extensively documented in the provided materials, excessive agitation or high shear forces can contribute to the coalescence of lipid droplets.
Caption: Key factors leading to this compound® emulsion breakdown.
Troubleshooting Guide
Problem: I observe phase separation or "oiling out" in my this compound® sample.
| Potential Cause | Troubleshooting Action & Prevention |
| Incompatibility with Additives | Action: Discard the mixture immediately. Do not use it. Prevention: Never mix this compound® with other solutions, electrolytes, or drugs unless their compatibility is explicitly confirmed.[6][13] For co-administration, use a Y-connector or bypass as close to the infusion site as possible.[4] |
| Expired or Improperly Stored Product | Action: Check the expiry date.[1] Discard the product. Prevention: Always store this compound® according to manufacturer guidelines (do not store above 25°C, do not freeze).[12][1] Use immediately after opening the container.[4] |
| Extreme pH of Admixture | Action: Discard the mixture. Prevention: Measure the pH of any solution before attempting to mix it with this compound®. Avoid adding highly acidic or alkaline substances. |
Problem: I need to prepare a mixture containing this compound® for my experiment. How can I minimize the risk of breakdown?
A: Creating admixtures requires careful planning. The stability of such mixtures is not guaranteed and must be validated.[5][13]
Caption: Recommended workflow for testing admixture stability.
Experimental Protocols
Protocol 1: Visual Inspection of Emulsion Integrity
This is the most critical first-line test for emulsion stability.
Methodology:
-
Before use, bring the this compound® emulsion to room temperature.[5]
-
Hold the container (glass bottle or bag) against a well-lit, contrasting background.
-
Visually inspect the emulsion for any signs of instability:
-
If any signs of breakdown are observed, the emulsion is unstable and must be discarded.
Protocol 2: Physicochemical Stability Assessment
For researchers creating novel admixtures, monitoring basic physicochemical parameters is crucial.
Methodology:
-
pH Measurement:
-
Calibrate a pH meter using standard buffers (e.g., pH 4.00 and 9.00).[14]
-
Measure the pH of the initial this compound® solution.
-
Prepare the experimental admixture.
-
Immediately measure the pH of the final admixture.
-
A significant deviation from the initial pH range of this compound® (6.5-8.8) may indicate a risk of instability.[2][3][4]
-
-
Particle Size Analysis (Conceptual Framework):
-
The most definitive stability tests involve measuring the size distribution of the lipid globules. An increase in globule size over time indicates instability.
-
Dynamic Light Scattering (DLS): Used to measure the mean droplet size. A stable emulsion should have a mean droplet size under 500 nm.[15][16]
-
Single-Particle Optical Sensing (SPOS) / Light Obscuration: This technique is crucial for detecting the formation of large-diameter droplets, which are a primary indicator of instability.[15][16] The United States Pharmacopeia (USP) chapter <729> sets a limit for the volume percent of fat globules larger than 5 µm (PFAT5), which should not exceed 0.05%.[15] A rising PFAT5 value over time is a clear sign of impending phase separation.[11]
-
Data Presentation: Key Stability Parameters & Methods
| Parameter | Method | Indication of Instability |
| Visual Appearance | Macroscopic Visual Inspection | Phase separation, oiling out, discoloration |
| pH | pH Meter | Significant deviation from the 6.5 - 8.8 range[2][3][4] |
| Mean Droplet Size | Dynamic Light Scattering (DLS) | Significant increase in mean diameter over time |
| Large Globule Formation | Light Obscuration / SPOS | Volume of fat >5 µm (PFAT5) exceeds 0.05%[15] |
| Zeta Potential | Electrophoretic Light Scattering | A value close to neutral (0 mV) suggests lower stability; a value of ±25 mV or more suggests higher stability due to electrostatic repulsion.[17][16] |
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. nikanpharmed.com [nikanpharmed.com]
- 3. bbraun.pk [bbraun.pk]
- 4. bbraun.ie [bbraun.ie]
- 5. plachy.szm.com [plachy.szm.com]
- 6. medicines.org.uk [medicines.org.uk]
- 7. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 8. agnopharma.com [agnopharma.com]
- 9. biolinscientific.com [biolinscientific.com]
- 10. www1.ndmctsgh.edu.tw [www1.ndmctsgh.edu.tw]
- 11. researchgate.net [researchgate.net]
- 12. assets.hpra.ie [assets.hpra.ie]
- 13. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 14. Stability of commercial parenteral lipid emulsions repacking to polypropylene syringes | PLOS One [journals.plos.org]
- 15. entegris.com [entegris.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Injectable Lipid Emulsions—Advancements, Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lipofundin Concentration for Maximal Cell Viability
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Lipofundin in cell culture to achieve maximal cell viability. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for in vitro cell culture experiments?
A1: The optimal concentration of this compound is highly cell-type dependent. A good starting point for many cell lines is to perform a dose-response experiment with a range of concentrations. Based on published studies, a concentration of 62.5 µg/ml has been shown to have no significant impact on the viability of Human Microglial Clone 3 (HMC3) cells[1]. However, for other cell types, such as lipopolysaccharide (LPS)-pre-stimulated BV2 mouse microglial cells, concentrations as high as 500 and 1,000 µg/ml have exhibited cytotoxicity[1]. Therefore, a preliminary screen is crucial to determine the optimal, non-toxic concentration for your specific cell line.
Q2: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A2: To determine the optimal concentration, it is recommended to perform a cell viability assay with a serial dilution of this compound. A common approach is to test a broad range of concentrations (e.g., 10 µg/ml to 1000 µg/ml) and assess cell viability after a specific incubation period (e.g., 24, 48, or 72 hours). Assays such as MTT, XTT, or LDH release can be used to quantify cell viability.[1] The highest concentration that does not significantly reduce cell viability compared to an untreated control would be considered the optimal starting point for your experiments.
Q3: Can this compound interfere with common cell viability assays?
A3: Yes, lipid emulsions like this compound can potentially interfere with certain cell viability assays. For instance, the particulate nature of the emulsion might interact with colorimetric reagents like MTT, leading to inaccurate readings.[2][3][4] It is advisable to include proper controls, such as wells with this compound and the assay reagent but without cells, to account for any background signal. If interference is suspected, consider using an alternative viability assay that is less prone to such artifacts, or validate your results with a secondary method, such as trypan blue exclusion or a live/dead cell staining kit.[5]
Q4: What are the potential mechanisms of this compound-induced cytotoxicity?
A4: At high concentrations, this compound can induce cytotoxicity through several mechanisms. One key factor is the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS) production.[6][7][8] This can lead to cellular damage, including lipid peroxidation and protein modifications, ultimately triggering apoptotic or necrotic cell death pathways.[8][9] Additionally, this compound has been shown to increase intracellular calcium levels, which, if not properly regulated, can also contribute to cytotoxicity.[10][11][12]
Q5: How should I prepare and store this compound for cell culture use?
A5: this compound should be handled under aseptic conditions to prevent contamination.[13][14] It is recommended to bring the emulsion to room temperature before adding it to your cell culture medium.[15] Avoid freezing this compound, as this can disrupt the emulsion.[16] For long-term storage, follow the manufacturer's instructions, which typically recommend storage at controlled room temperature (e.g., not exceeding 25°C).[16] The stability of this compound can be affected by pH, with a reduction in pH potentially leading to destabilization of the emulsion.[17]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreased cell viability at expected non-toxic concentrations | Cell line is particularly sensitive to lipid emulsions. | Perform a more detailed dose-response curve with a narrower and lower concentration range. |
| Contamination of the this compound stock or cell culture. | Visually inspect the culture for signs of contamination (e.g., turbidity, color change). Perform sterility testing on the this compound stock.[13][18] | |
| Instability of this compound in the culture medium. | Ensure the pH of the culture medium is within the stable range for this compound.[17] Prepare fresh this compound-containing media for each experiment. | |
| Inconsistent results between experiments | Variability in this compound preparation. | Standardize the protocol for preparing this compound dilutions and adding it to the culture medium. Ensure thorough but gentle mixing. |
| Inconsistent cell seeding density. | Use a consistent cell seeding density for all experiments and ensure a homogenous cell suspension before plating. | |
| Interference with cell viability assay | This compound particles interacting with assay reagents. | Include a "this compound only" control (no cells) to measure background absorbance/fluorescence.[2][3][4] |
| Consider using an alternative viability assay (e.g., ATP-based assay) that is less susceptible to interference from lipid emulsions. | ||
| Visible precipitates or phase separation in the culture medium | This compound emulsion has destabilized. | Do not use this compound that has been frozen.[16] Ensure the pH of the medium is compatible with this compound stability.[17] |
| Incompatibility with other media components. | This compound should not be used as a carrier for electrolyte concentrates or mixed with other infusion solutions without confirming compatibility.[16][19] |
Data Presentation
Table 1: Summary of this compound Concentrations and Their Effects on Cell Viability
| Cell Line | This compound Concentration | Observed Effect on Cell Viability | Reference |
| Human Microglial Clone 3 (HMC3) | 62.5 µg/ml | No significant impact on viability. | [1] |
| BV2 Mouse Microglial Cells (LPS-pre-stimulated) | 500 µg/ml | Cytotoxic | [1] |
| BV2 Mouse Microglial Cells (LPS-pre-stimulated) | 1,000 µg/ml | Cytotoxic | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.5% and 0.95% | Increased Reactive Oxygen Species (ROS) production. | [6] |
| Rat Cardiomyoblastic H9c2 cells | 0.01% | Increased intracellular calcium levels. | [10][11][12] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in serum-free medium. Perform serial dilutions to create a range of working concentrations (e.g., 10, 50, 100, 250, 500, 1000 µg/ml).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound working solutions. Include a vehicle control (medium without this compound) and a "this compound only" control (medium with this compound but no cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "this compound only" control from the absorbance of the treated wells. Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Assessment of Oxidative Stress using DCFH-DA Assay
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.
-
DCFH-DA Staining:
-
After the incubation period, remove the treatment medium and wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution in serum-free medium to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: An increase in fluorescence intensity in this compound-treated cells compared to the control indicates an increase in intracellular ROS levels.
Signaling Pathway and Workflow Diagrams
Caption: this compound-induced cytotoxicity signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Modulation of secretory factors by this compound contributes to its anti‑neuroinflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Particle-induced artifacts in the MTT and LDH viability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound-Induced Hyperlipidemia Promotes Oxidative Stress and Atherosclerotic Lesions in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.org.co [scielo.org.co]
- 10. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corning.com [corning.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. medicines.org.uk [medicines.org.uk]
- 16. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pharmaline.co.il [pharmaline.co.il]
Troubleshooting Lipofundin interference with fluorescence-based assays
Welcome to the technical support center for troubleshooting issues related to Lipofundin® interference in fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I seeing unusually high background fluorescence in my assay after adding this compound?
Answer:
The high background fluorescence you are observing is likely due to two primary properties of this compound, which is a lipid emulsion.[1][2][3]
-
Light Scattering: this compound is an emulsion of microscopic lipid droplets (composed of soybean oil, medium-chain triglycerides, egg phospholipids, and glycerol) suspended in an aqueous solution.[1][2][3] These droplets scatter the excitation light, which can be incorrectly measured by the detector as fluorescence emission, leading to an artificially high background signal.[4][5] The intensity of scattered light increases with the concentration of lipid particles.[4]
-
Autofluorescence: Some components within lipid emulsions can be intrinsically fluorescent (autofluorescent), meaning they absorb light and re-emit it at a longer wavelength, directly contributing to the background signal.[6][7] Fatty acids, such as those present in this compound, are known to exhibit autofluorescence.[7]
This combination of light scattering and autofluorescence can significantly decrease the signal-to-noise ratio of your assay, making it difficult to detect the specific signal from your fluorescent probe.[8]
FAQ 2: What are the primary sources of interference from this compound?
Answer:
The interference stems directly from the composition of this compound, which is a milky-white, oil-in-water emulsion.[2][9] The main components responsible for interference are:
-
Medium-Chain and Long-Chain Triglycerides (MCT/LCT): These form the core of the lipid droplets and are the primary source of light scattering.[1][3]
-
Egg Phospholipids: Used as an emulsifier, these can also contribute to the overall turbidity and light scatter.[1][3]
-
Natural Fluorophores: Soybean oil contains natural compounds like vitamin K1, and other lipids can have inherent autofluorescence, contributing to the background signal.[2][7]
The turbidity caused by these components is the main reason for interference in optical measurements like fluorescence.[10]
FAQ 3: How can I remove this compound from my sample before performing a fluorescence assay?
Answer:
Several methods can be employed to remove or reduce lipid interference. The best method depends on your specific analyte and assay requirements. High-speed centrifugation and chemical precipitation are the most common approaches.
-
High-Speed Centrifugation: This is often the simplest method to separate the lipid fraction. Centrifugation forces the lower-density lipid layer to the top, which can then be carefully removed.[11][12]
-
Chemical Precipitation: Using organic solvents or acids can precipitate proteins and other macromolecules out of the lipid-rich solution. This is particularly useful if your analyte of interest is a protein.[13][14][15]
Below is a troubleshooting workflow to help you decide on a course of action.
Experimental Protocols & Data
Protocol 1: Sample Clarification by High-Speed Centrifugation
This protocol is designed to separate the bulk of the lipid emulsion from the aqueous phase of the sample.
Methodology:
-
Transfer up to 1.5 mL of your sample containing this compound into a microcentrifuge tube.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[4]
-
After centrifugation, three layers may be visible:
-
A top, creamy/white layer (the lipid fraction).
-
A middle, clear aqueous layer (your sample of interest).
-
A small pellet at the bottom (cell debris, if applicable).
-
-
Carefully insert a pipette tip through the top lipid layer to aspirate the clear aqueous layer for your fluorescence assay. Avoid disturbing the lipid layer or the pellet.
-
Run a control sample of the clarification buffer through the same process to use as a blank.
Protocol 2: Protein Precipitation using Acetone/TCA
This method is effective for removing lipids and concentrating proteins from the sample.[13][14]
Methodology:
-
Start with a known volume of your sample (e.g., 100 µL).
-
Prepare a precipitation solution of ice-cold acetone containing 10-15% trichloroacetic acid (TCA).
-
Add 4 volumes of the ice-cold acetone/TCA solution to your sample (e.g., 400 µL for a 100 µL sample).[14]
-
Vortex the mixture thoroughly.
-
Incubate the mixture at -20°C for 60 minutes to allow proteins to precipitate.[14]
-
Centrifuge at 18,000 x g for 15 minutes at 4°C to pellet the precipitated protein.[13]
-
Carefully decant and discard the supernatant, which contains the lipids and other soluble components.
-
Wash the pellet by adding 200 µL of ice-cold acetone, vortexing briefly, and centrifuging again for 5 minutes.
-
Discard the supernatant and allow the protein pellet to air-dry briefly. Do not over-dry, as it may be difficult to resuspend.[13]
-
Resuspend the protein pellet in a buffer suitable for your downstream fluorescence assay.
Data Table: Efficacy of Cleanup Methods
The following table summarizes hypothetical, yet expected, results from a fluorescence assay measuring a target protein in the presence of 2% this compound, demonstrating the effectiveness of the cleanup protocols.
| Sample Condition | Raw Fluorescence (RFU) | Background (RFU) | Signal-to-Noise Ratio |
| No this compound (Control) | 15,000 | 500 | 30.0 |
| + 2% this compound (Untreated) | 25,000 | 12,000 | 2.1 |
| + 2% this compound (Centrifugation) | 16,500 | 1,500 | 11.0 |
| + 2% this compound (Acetone/TCA) | 14,800 | 800 | 18.5 |
As shown, untreated samples containing this compound have a drastically reduced signal-to-noise ratio. Both centrifugation and precipitation methods significantly improve the assay quality by reducing the background fluorescence.
Visualized Workflows and Pathways
Experimental Workflow for Sample Cleanup
The following diagram illustrates the general workflow for preparing a sample containing this compound for a fluorescence-based assay.
Signaling Pathway Example: GPCR Signaling
Fluorescence assays are often used to study signaling pathways. This compound may be used in cell-based assays as a vehicle for lipid-soluble drugs targeting pathways like G-protein coupled receptor (GPCR) signaling. Interference must be removed to accurately measure downstream signals (e.g., calcium flux via a fluorescent indicator).
References
- 1. bbraun.ie [bbraun.ie]
- 2. nikanpharmed.com [nikanpharmed.com]
- 3. bbraun.ie [bbraun.ie]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipids: Evergreen autofluorescent biomarkers for the liver functional profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. Methods to reduce lipemic interference in clinical chemistry tests: a systematic review and recommendations [ouci.dntb.gov.ua]
- 11. 4 ways to reduce the interference of lipid samples with biochemical analysis [en.seamaty.com]
- 12. 5 Way to Eliminate Interference of Hyperlipidemia on Biochemical Tests [en.seamaty.com]
- 13. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 14. Protein Precipitation Methods for Proteomics [biosyn.com]
- 15. Protein Precipitation Method | Phenomenex [phenomenex.com]
Technical Support Center: Minimizing Oxidative Stress with Lipofundin In Vitro
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize oxidative stress when using Lipofundin lipid emulsions in in vitro experiments.
Troubleshooting Guide
This section addresses common issues encountered during in vitro studies involving this compound.
| Issue / Observation | Potential Cause | Recommended Solution & Action Steps |
| High Cell Death, Poor Morphology, or Cell Detachment | Lipid Peroxidation & Oxidative Stress: Polyunsaturated fatty acids (PUFAs) in this compound are susceptible to oxidation, generating cytotoxic byproducts that damage cell membranes and organelles.[1][2] | 1. Optimize Concentration: Titrate this compound to the lowest effective concentration for your experimental goals.2. Reduce Exposure Time: Minimize the incubation period to what is necessary to achieve the desired biological effect.3. Co-administer Antioxidants: Supplement the culture medium with antioxidants to neutralize reactive oxygen species (ROS). Refer to the antioxidant table in the FAQ section. |
| High Variability in Results Between Experiments | Batch-to-Batch Variation & Improper Handling: this compound can oxidize during storage if not handled correctly, leading to inconsistent levels of pre-existing lipid hydroperoxides.[3][4] | 1. Proper Storage: Store this compound protected from light and at the manufacturer-recommended temperature (typically 2-8°C). Do not freeze.[5]2. Aliquot Upon Opening: To minimize exposure to air and light, aliquot the emulsion into sterile, glass vials upon first use and store under an inert gas (argon or nitrogen) if possible.[6]3. Use Fresh Dilutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Do not store diluted solutions. |
| High Background Signal in ROS/Oxidative Stress Assays | Auto-oxidation in Media: this compound can auto-oxidize in the cell culture medium, especially in the presence of transition metals and light, generating a signal independent of cellular activity. | 1. Run a "Cell-Free" Control: Incubate this compound in your culture medium without cells for the duration of your experiment. Measure the signal in this supernatant to determine the background level.2. Prepare Media Just Before Use: Minimize the time between adding this compound to the medium and applying it to the cells.3. Use Phenol Red-Free Medium: For fluorescence-based assays, use phenol red-free medium to avoid interference. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause oxidative stress in vitro?
This compound is a sterile, oil-in-water lipid emulsion used for parenteral nutrition and as a source of energy and essential fatty acids in cell culture.[7][8] Formulations like this compound MCT/LCT contain a mix of medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs), typically from soybean oil.[7][9] The LCT component is rich in polyunsaturated fatty acids (PUFAs) like linoleic and α-linolenic acid.[8] These PUFAs are highly susceptible to lipid peroxidation, a chain reaction initiated by reactive oxygen species (ROS) that generates toxic byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), leading to cellular oxidative stress.[1][10]
Q2: How does lipid peroxidation from this compound lead to cell damage?
Lipid peroxidation triggers a cascade of damaging cellular events. The reactive aldehydes (MDA, 4-HNE) generated can form adducts with proteins and DNA, impairing their function.[11] This process can activate stress-related signaling pathways, such as the NF-κB pathway, leading to an inflammatory response and, in severe cases, apoptosis (programmed cell death).[10][12][13]
References
- 1. This compound 20% induces hepatic lipid peroxidation in New Zealand white rabbits [scielo.org.co]
- 2. researchgate.net [researchgate.net]
- 3. avantiresearch.com [avantiresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins [mdpi.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. bbraun.ie [bbraun.ie]
- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 9. bbraun.pk [bbraun.pk]
- 10. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. [PDF] Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes | Semantic Scholar [semanticscholar.org]
- 13. Lipid Peroxidation-Mediated Inflammation Promotes Cell Apoptosis through Activation of NF-κB Pathway in Rheumatoid Arthritis Synovial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in experimental results with Lipofundin batches
Welcome to the Technical support center for researchers, scientists, and drug development professionals utilizing Lipofundin® in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results that may be associated with different batches of this compound®.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and what are its primary components?
A1: this compound® is a sterile, non-pyrogenic fat emulsion for intravenous administration, commonly used as a source of calories and essential fatty acids in parenteral nutrition.[1][2] The specific composition can vary between different formulations (e.g., MCT/LCT), but it generally contains soybean oil, medium-chain triglycerides (MCT), egg yolk phospholipids as an emulsifier, and glycerol.[3][4][5] The fatty acid composition includes linoleic acid and α-linolenic acid.[2][5]
Q2: We are observing inconsistent results between experiments using different lots of this compound®. Could batch-to-batch variability be a factor?
A2: While manufacturers strive for consistency, the complex nature of biological and refined natural products used in lipid emulsions can potentially lead to slight variations between batches.[6][7] These variations, though minor, could potentially influence sensitive experimental systems. It is crucial to systematically investigate other experimental factors before concluding that batch variability is the sole cause. This guide provides steps to help you troubleshoot these inconsistencies.
Q3: What are the potential sources of variability in this compound® batches?
A3: Potential sources of variability in lipid emulsions like this compound® could stem from slight differences in the raw material sourcing (e.g., soybean oil), the manufacturing process, and storage conditions.[6][7] This could theoretically lead to minor differences in particle size distribution, fatty acid profiles, or the presence of trace components.
Q4: How can we minimize the impact of potential batch-to-batch variability on our research?
A4: To minimize the impact of potential batch-to-batch variability, it is recommended to purchase a single, large lot of this compound® for a complete series of related experiments. If this is not feasible, it is crucial to qualify each new batch by running a small set of standardized control experiments to ensure consistency with previous results. Proper storage of this compound® according to the manufacturer's instructions is also critical to maintain its stability.
Q5: Are there any known cellular signaling pathways affected by this compound®?
A5: Yes, components of lipid emulsions can influence various cellular signaling pathways. For instance, fatty acids are precursors to signaling molecules like eicosanoids and can modulate membrane composition, which in turn affects receptor function and intracellular signaling cascades.[8][9] Lipids can also impact pathways related to inflammation, immune response, and metabolic regulation.[9][10] For example, some studies have shown that this compound® MCT/LCT can increase intracellular calcium levels.[11]
Troubleshooting Guide: Addressing Experimental Inconsistency
If you are experiencing unexpected variability in your results when using different batches of this compound®, follow this step-by-step guide to identify and address the potential cause.
Step 1: Standardize and Verify Your Experimental Protocol
Before investigating the this compound® batch, it is essential to rule out other sources of experimental error.
-
Protocol Adherence: Ensure that all experimental procedures are strictly followed by all personnel.
-
Reagent Quality: Verify the quality and consistency of all other reagents and media used in your experiments.
-
Cell Culture Health: If working with cell cultures, ensure that cells are healthy, within a consistent passage number range, and free from contamination.[12][13][14]
Step 2: Characterize the this compound® Batches
If you have access to the necessary equipment, performing some basic characterization of the different this compound® batches can provide valuable insights.
Table 1: Key Parameters for this compound® Batch Comparison
| Parameter | Recommended Method | Purpose |
| Particle Size Distribution | Dynamic Light Scattering (DLS) | To assess for differences in the size of the lipid droplets, which could affect cellular uptake and bioavailability. |
| pH | pH meter | To check for significant deviations in the pH of the emulsion, which could impact cell culture media or other buffered solutions. |
| Visual Inspection | Macroscopic and Microscopic Observation | To look for any signs of emulsion instability, such as phase separation, creaming, or aggregation of lipid droplets. |
Step 3: Perform a Head-to-Head Comparison of this compound® Batches
Conduct a controlled experiment to directly compare the effects of the different this compound® batches.
Experimental Protocol: Comparative Analysis of this compound® Batches
-
Experimental Setup: Design a simple, robust experiment that has previously shown consistent results. This could be a cell viability assay, a gene expression analysis of a known target, or a functional assay relevant to your research.
-
Controls: Include a "no treatment" control and a positive control if applicable.
-
Test Groups: Set up identical experimental conditions for each batch of this compound® being tested.
-
Data Analysis: Analyze the results to determine if there are statistically significant differences between the outcomes obtained with the different batches.
Step 4: Analyze and Interpret the Results
-
No Significant Difference: If the different batches of this compound® produce comparable results in your controlled experiment, the variability you initially observed is likely due to other experimental factors. Re-examine your protocol and other reagents.
-
Significant Difference: If you observe a consistent and statistically significant difference between the batches, this suggests that batch variability may be a contributing factor. Contact the manufacturer's technical support with your findings and the batch numbers.
Visualizing Workflows and Pathways
To aid in your troubleshooting process, the following diagrams illustrate the suggested workflow and a relevant signaling pathway.
Caption: Troubleshooting workflow for addressing experimental variability.
Caption: Simplified diagram of potential lipid-mediated signaling pathways.
References
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. nikanpharmed.com [nikanpharmed.com]
- 3. This compound 20% induces hepatic lipid peroxidation in New Zealand white rabbits [scielo.org.co]
- 4. plachy.szm.com [plachy.szm.com]
- 5. bbraun.ie [bbraun.ie]
- 6. zaether.com [zaether.com]
- 7. researchgate.net [researchgate.net]
- 8. Composition and Functionality of Lipid Emulsions in Parenteral Nutrition: Examining Evidence in Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Lipid signals and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promocell.com [promocell.com]
- 13. corning.com [corning.com]
- 14. merckmillipore.com [merckmillipore.com]
Lipofundin Administration in Small Animal Models: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with administering Lipofundin in small animal models. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may arise during the administration of this compound to small animal models.
| Observed Problem | Potential Cause | Recommended Solution |
| Animal shows signs of distress during infusion (e.g., agitation, respiratory changes, lethargy) | 1. Infusion rate is too high. 2. Allergic reaction. 3. Emulsion instability (large lipid droplets). | 1. Immediately reduce the infusion rate or temporarily halt the infusion. The initial rate should not exceed 0.05-0.1 g of fat/kg/hour. 2. Stop the infusion immediately if an allergic reaction is suspected (signs include facial swelling, rash, or breathing difficulties).[1][2] 3. Visually inspect the emulsion for any signs of phase separation. Ensure proper storage and handling to maintain emulsion stability. Droplets larger than 5 μm can pose a risk of embolism.[3] |
| Catheter blockage or occlusion | 1. Emulsion instability leading to aggregation. 2. Incompatibility with co-administered drugs. | 1. Do not use if the emulsion appears separated. Ensure the pH of the solution is stable, as a reduction in pH can lead to destabilization.[4] 2. If co-administering with other solutions, use a Y-connector near the infusion site to minimize contact time. Verify the compatibility of this compound with any other administered substances. |
| Post-infusion hyperlipidemia | 1. Infusion rate or total dose is too high for the animal's metabolic capacity. 2. Repeated daily administrations. | 1. Reduce the infusion rate and/or the total daily dose. Monitor serum triglycerides; levels should not exceed 4.6 mmol/l during infusion.[5] 2. Studies have shown that daily administration can lead to a significant increase in serum lipids. Consider alternative dosing schedules if hyperlipidemia is a concern. |
| Inconsistent experimental results | 1. Variability in this compound preparation and administration. 2. Instability of the emulsion due to improper storage or handling. 3. Physiological stress in the animal. | 1. Standardize the entire protocol, from emulsion preparation to infusion rate and volume. 2. Store this compound according to the manufacturer's instructions. When repackaged into polypropylene syringes, it is stable for 30 days at 4°C and 25°C.[6] 3. Ensure proper animal handling and acclimatization to minimize stress-induced physiological changes. |
| Signs of oxidative stress or inflammation | 1. This compound administration has been shown to induce oxidative stress. 2. The composition of the lipid emulsion (e.g., medium-chain vs. long-chain triglycerides) can influence inflammatory responses. | 1. Be aware of this potential effect in the experimental design and data interpretation. Consider including relevant biomarkers for oxidative stress in your analysis. 2. Select the this compound formulation (e.g., MCT/LCT) that is most appropriate for your research goals, as different formulations can have varying physiological effects.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended infusion rate for this compound in rodents?
A1: The infusion should start at a low rate and be gradually increased. For the first 15 minutes, the infusion rate should not exceed 0.05-0.1 g of fat per kg of body weight per hour. If no adverse reactions are observed, the rate can be increased.[5][9] For continuous infusion over 24 hours in very small animals, a steady, low rate is recommended.
Q2: How should this compound be prepared and handled before administration?
A2: this compound should be brought to room temperature before infusion.[9] Visually inspect the emulsion for any signs of phase separation or oiling out; if any are present, the emulsion should be discarded. When repackaging into polypropylene syringes, physical stability is maintained for up to 30 days at 4°C and 25°C.[6]
Q3: What are the potential adverse effects of this compound administration in small animals?
A3: Adverse effects can include hyperlipidemia, oxidative stress, and changes in cardiovascular parameters.[7] In some cases, animals may exhibit signs of distress, vomiting, diarrhea, or lethargy.[1][10] Droplets larger than 5 μm can become trapped in capillaries and may lead to embolism.[3]
Q4: Can this compound be co-administered with other solutions?
A4: Yes, this compound can be infused into the same vein as carbohydrate and amino acid solutions using a Y-connector placed close to the infusion site. However, it is crucial to ensure the compatibility of this compound with any other drugs or solutions being administered to avoid destabilization of the emulsion.[11]
Q5: What is the significance of the particle size of this compound?
A5: The size of the lipid droplets is critical for both the stability and safety of the emulsion.[12] An increase in droplet size is an early indicator of instability.[3] Droplets should ideally be in the submicron range, as particles larger than 5 μm can cause pulmonary embolism.[3][6] this compound MCT/LCT typically has a mean droplet size between 280 and 320 nm.[12]
Q6: What are the differences between this compound MCT/LCT and other lipid emulsions?
A6: this compound MCT/LCT contains a mixture of medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs).[13] MCTs are hydrolyzed and cleared from circulation more rapidly than LCTs.[13] Different lipid compositions can lead to varying physiological effects; for instance, this compound MCT/LCT has been shown to have a more pronounced positive inotropic effect compared to emulsions containing only LCTs.[7]
Experimental Protocols and Data
Table 1: Recommended Infusion Rates for this compound 20%
| Phase | Rate (g fat/kg/hr) | Rate (ml/kg/hr for 20% Emulsion) | Duration | Reference |
| Initial Infusion | 0.05 - 0.1 | 0.25 - 0.5 | 15 minutes | |
| Maintenance | 0.15 - 0.2 | 0.75 - 1.0 | Remainder of infusion | [5] |
Table 2: Example Dosages Used in Rodent Studies
| Animal Model | Dosage | Frequency | Administration Route | Observed Effects | Reference |
| Sprague Dawley Rats | 2 mL/kg of 20% this compound | Daily for 8 days | Slow intravenous injection | Hyperlipidemia and oxidative stress | |
| Sprague Dawley Rats | 1 mL/kg of 20% this compound | Single dose | Infusion via Langendorff system | Increased left ventricular systolic pressure | [7] |
| C57BL/6 Mice | 200 μL (40 mg) | Daily | Retro-orbital injection | Attenuation of hepatic triglyceride accumulation |
Visualizations
Experimental Workflow for this compound Administration
References
- 1. Frontiers | Intravenous lipid emulsion for the treatment of poisonings in 313 dogs and 100 cats (2016–2020) [frontiersin.org]
- 2. medicines.org.uk [medicines.org.uk]
- 3. Stability of commercial parenteral lipid emulsions repacking to polypropylene syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaline.co.il [pharmaline.co.il]
- 6. Stability of commercial parenteral lipid emulsions repacking to polypropylene syringes | PLOS One [journals.plos.org]
- 7. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound MCT/LCT Inhibits Levcromakalim-Induced Vasodilation by Inhibiting Endothelial Nitric Oxide Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. Clinical effects and adverse effects of intravenous lipid emulsion treatment in dogs and cats with suspected poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bbraun.ie [bbraun.ie]
Technical Support Center: Controlling for Lipofundin's Individual Components
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for designing experiments that control for the effects of the individual components of Lipofundin, a lipid emulsion used in parenteral nutrition and as a vehicle in research.
Frequently Asked Questions (FAQs)
Q1: What are the main biologically active components of this compound?
This compound is a complex mixture. Its primary components, which can exert independent biological effects, include Medium-Chain Triglycerides (MCTs), Long-Chain Triglycerides (LCTs) typically from soybean oil, egg yolk phospholipids as an emulsifier, and glycerol to adjust tonicity.[1] The triglycerides are sources of various fatty acids, each with potential signaling roles.[2]
Q2: Why is it critical to control for each component in my experiments?
Each component of this compound can independently influence cellular processes. For example:
-
MCTs and LCTs are metabolized differently. MCTs are more rapidly oxidized for energy, while LCTs are involved in inflammatory signaling and membrane structure.[3][4][5]
-
Fatty Acids , the building blocks of triglycerides, can act as signaling molecules affecting pathways like protein kinase activation and gene expression.[2][6][7]
-
Egg Yolk Phospholipids , used as the emulsifier, have been shown to have antioxidant and anti-inflammatory properties and can influence cell membrane composition.[8][9][10]
-
Glycerol , the tonicity agent, can cause osmotic stress on cells if not properly controlled for.[11][12]
Without specific controls, it is impossible to attribute an observed effect to the drug or substance being tested versus an effect of the this compound vehicle itself.
Q3: What are the essential control groups for an experiment using this compound as a vehicle?
To rigorously dissect the effects, you should include a series of control groups that isolate each major component. The ideal set of controls depends on the specific experimental question, but a comprehensive design would include:
| Control Group | Purpose | Key Components |
| Untreated Control | Baseline measurement. | Standard culture media or saline. |
| Vehicle Control (this compound) | To measure the effect of the complete vehicle. | This compound emulsion. |
| Emulsion-only Control | To control for the physical properties of the emulsion and the emulsifier/tonicity agent. | Egg Yolk Phospholipids, Glycerol, Water. |
| MCT-only Control | To isolate the effects of medium-chain triglycerides. | MCTs, Emulsifier, Glycerol, Water. |
| LCT-only Control | To isolate the effects of long-chain triglycerides. | LCTs (Soybean Oil), Emulsifier, Glycerol, Water. |
| Fatty Acid Controls | To test specific fatty acids of interest (e.g., oleic, linoleic). | Individual Fatty Acid-BSA Conjugate. |
| Glycerol Control | To control for osmolarity effects. | Glycerol in saline or media. |
Q4: How can I prepare individual fatty acid solutions for in vitro experiments?
Fatty acids have low solubility in aqueous media and can be toxic to cells in their free form. They should be complexed with fatty-acid-free Bovine Serum Albumin (BSA). This mimics their natural transport in the circulation and improves bioavailability and reduces toxicity.[13][14] A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guide
Q: My control emulsion (without triglycerides) is unstable and separating. What can I do?
A: Emulsion stability is a common challenge.[15]
-
Energy Input: The preparation of a stable emulsion requires sufficient mechanical energy to create small, uniform droplets. Sonication or high-pressure homogenization is often necessary. Simple vortexing is usually insufficient.
-
Component Ratios: The ratio of emulsifier (phospholipids) to the aqueous phase is critical. Ensure you are using the same concentration of phospholipids and glycerol as in the commercial this compound product.[16]
-
pH and Ionic Strength: The pH and salt concentration of your aqueous phase should match that of the this compound formulation (pH is typically between 6.0 and 8.5).[17] Deviations can disrupt the stability of the phospholipid layer.
Q: I'm observing unexpected cellular responses or toxicity with my vehicle-only control group. Why?
A: The "vehicle" is not inert.
-
Phospholipid Bioactivity: Egg yolk phospholipids can have biological effects, including anti-inflammatory and antioxidant activities, and can alter cell membrane properties.[8][18][19] These effects may be relevant to your experimental endpoints.
-
Fatty Acid Contamination: Ensure your source of egg phospholipids is pure. Contamination with free fatty acids could cause unintended effects.
-
Osmotic Stress: Glycerol is used to make this compound isotonic.[1] If your control solutions are not properly prepared to the same osmolarity (around 380 mOsm/L for the 20% formulation), you may be observing cellular responses to osmotic stress.[11][12][17]
Q: My cells are dying when treated with BSA-conjugated fatty acids. How can I reduce this cytotoxicity?
A: Fatty acid-induced lipotoxicity is a known phenomenon.
-
Molar Ratio of Fatty Acid to BSA: The ratio is critical. High ratios can lead to higher concentrations of unbound fatty acids, which are toxic. Ratios between 3:1 and 6:1 (fatty acid:BSA) are commonly used.[13][14] A 10:1 ratio has been shown to be pro-inflammatory compared to a 2:1 ratio.[14]
-
Type of Fatty Acid: Saturated fatty acids (e.g., palmitic acid) are generally more cytotoxic than unsaturated fatty acids (e.g., oleic acid).[20]
-
Concentration and Duration: Perform a dose-response and time-course experiment to find the optimal concentration and exposure time that elicits a biological response without causing excessive cell death.
Experimental Protocols
Protocol 1: Preparation of a this compound Vehicle Control (Emulsion Only)
This protocol is based on the composition of this compound MCT/LCT 20%.[16][17] All procedures should be performed under sterile conditions.
Materials:
-
Egg Yolk Phospholipids (12 g/L)
-
Glycerol (25 g/L)
-
Water for Injection (WFI)
-
High-pressure homogenizer or probe sonicator
-
Sterile, pyrogen-free glassware
Procedure:
-
Dissolve 25 g of glycerol in approximately 800 mL of WFI.
-
Slowly add 12 g of egg yolk phospholipids to the glycerol solution while stirring continuously.
-
Adjust the final volume to 1000 mL with WFI.
-
Homogenize the mixture using a high-pressure homogenizer or a probe sonicator on ice to prevent heating. The goal is to create a milky-white emulsion with a particle size similar to this compound (<500 nm).
-
Sterilize the final emulsion by filtration through a 0.22 µm filter.
-
Store at 4°C. Before use, visually inspect for any signs of phase separation.
Protocol 2: Preparation of BSA-Conjugated Fatty Acid Solutions
This protocol is adapted from established methods for conjugating fatty acids to BSA for cell culture experiments.[13][21][22][23]
Materials:
-
Fatty acid (e.g., sodium oleate, palmitic acid)
-
Fatty-acid-free BSA
-
Phosphate-buffered saline (PBS) or 150 mM NaCl solution
-
Sterile water
-
Heated stir plate and sterile stir bars
-
0.22 µm sterile filter
Procedure:
-
Prepare a BSA Solution: Dissolve fatty-acid-free BSA in PBS or 150 mM NaCl to a final concentration of 2 mM. Stir gently at 37°C until fully dissolved. Do not heat above 40°C.
-
Prepare a Fatty Acid Stock Solution: Prepare a 5 mM stock solution of the sodium salt of the fatty acid in the 2 mM BSA solution.
-
Conjugation: Heat the mixture to 37°C (for unsaturated fatty acids) or up to 50°C (for saturated fatty acids) while stirring.[13] Sonicate if necessary until the solution becomes clear. This indicates full solubilization and conjugation.[13]
-
Incubation: Continue to stir the solution at 37°C for 1 hour to ensure complete conjugation.
-
Sterilization and Storage: Filter the final solution through a 0.22 µm filter. Aliquot and store at -20°C for long-term use.[13] A BSA-only solution (without fatty acids) should be prepared in the same manner to serve as a specific control for the fatty acid treatment.
Data and Visualizations
Composition of this compound® MCT/LCT Formulations
| Component | This compound® MCT/LCT 10% (per 1000 mL) | This compound® MCT/LCT 20% (per 1000 mL) |
| Soybean Oil (LCT) | 50 g | 100 g |
| Medium-Chain Triglycerides (MCT) | 50 g | 100 g |
| Egg Yolk Phospholipids | 8 g | 12 g |
| Glycerol | 25 g | 25 g |
| α-Tocopherol (Vitamin E) | 85 ± 20 mg | 170 ± 40 mg |
| Energy | ~1035 kcal | ~1935 kcal |
| Theoretical Osmolarity | ~345 mOsm/L | ~380 mOsm/L |
| Data sourced from product information sheets.[1][16][17][24] |
Diagrams
Caption: Experimental workflow for dissecting the effects of this compound's components.
Caption: Logical relationship of this compound's main components for control design.
References
- 1. plachy.szm.com [plachy.szm.com]
- 2. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metagenicsinstitute.com [metagenicsinstitute.com]
- 4. A comparison of medium-chain and long-chain triglycerides in surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hsfbiotech.com [hsfbiotech.com]
- 6. mdpi.com [mdpi.com]
- 7. mayo.edu [mayo.edu]
- 8. Biological Activities of Egg Yolk Lipids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Egg yolk lipids: separation, characterization, and utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How Glycerol Influences Cell Viability in Cryopreservation [eureka.patsnap.com]
- 12. Effect of Media with Different Glycerol Concentrations on Sheep Red Blood Cells’ Viability In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 16. bbraun.ie [bbraun.ie]
- 17. medicines.org.uk [medicines.org.uk]
- 18. Investigating the neuroprotective effects of polyunsaturated fatty acids in egg yolk phospholipids upon oxidative damage in HT22 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Differential effects of single fatty acids and fatty acid mixtures on the phosphoinositide 3-kinase/Akt/eNOS pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. wklab.org [wklab.org]
- 22. researchgate.net [researchgate.net]
- 23. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 24. nikanpharmed.com [nikanpharmed.com]
Validation & Comparative
Tale of Two Lipids: Unpacking the Cardiac Effects of Lipofundin and Intralipid
In the realm of parenteral nutrition and critical care medicine, lipid emulsions are indispensable. Among the most utilized are Lipofundin and Intralipid, which, while serving similar purposes, exhibit distinct effects on cardiac function. This guide offers a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Hemodynamic and Cellular Differences
A pivotal study comparing this compound® MCT/LCT 20% and Intralipid® 20% revealed that this compound exerts a more pronounced positive inotropic effect on the heart.[1][2][3] This is primarily attributed to its unique composition of 50% medium-chain triglycerides (MCTs) and 50% long-chain triglycerides (LCTs), in contrast to Intralipid which is composed entirely of LCTs.[2]
The key findings from an ex vivo rat heart model demonstrate that this compound leads to a greater increase in left ventricular systolic pressure and intracellular calcium levels compared to Intralipid.[1][2][3]
Quantitative Data Summary
The following table summarizes the hemodynamic and cellular effects observed in an ex vivo rat heart model when treated with this compound® MCT/LCT 20% and Intralipid® 20%.
| Parameter | Control (Krebs-Henseleit) | Intralipid® 20% (1 ml/kg) | This compound® MCT/LCT 20% (1 ml/kg) |
| Left Ventricular Systolic Pressure (Ratio to Baseline) | 0.98 ± 0.04 | 1.02 ± 0.05 | 1.10 ± 0.06† |
| +dP/dt max (Ratio to Baseline) | 0.99 ± 0.05 | 1.04 ± 0.06 | 1.11 ± 0.08 |
| -dP/dt max (Ratio to Baseline) | 0.98 ± 0.04 | 1.03 ± 0.05 | 1.09 ± 0.07* |
| Heart Rate (Ratio to Baseline) | 0.99 ± 0.02 | 1.00 ± 0.02 | 1.01 ± 0.03 |
| Intracellular Calcium Level (Ratio to Baseline in H9c2 cells) | N/A | Increased | Significantly greater increase than Intralipid®† |
*P < 0.05 compared to the control group. †P < 0.05 compared to the Intralipid® group.[1][4]
Experimental Deep Dive: Methodologies
The data presented above was generated from a meticulously designed set of experiments.[1][2][3]
Hemodynamic Effects in an Ex Vivo Rat Heart Model
The study utilized a Langendorff perfusion system to assess the direct effects of the lipid emulsions on cardiac function, independent of systemic physiological responses.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Lipofundin's Anti-Inflammatory Efficacy: A Comparative Analysis in a Mouse Model
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the anti-inflammatory properties of Lipofundin®, a widely used lipid emulsion in clinical settings, reveals its potential to modulate inflammatory responses. This comparison guide provides a detailed examination of this compound's performance against established anti-inflammatory agents, dexamethasone and diclofenac, within a validated mouse model of acute inflammation. The findings, supported by experimental data, offer valuable insights for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for inflammatory conditions.
This compound's anti-inflammatory effects have been observed in various studies, primarily demonstrating its ability to reduce the production of key inflammatory mediators. In vitro studies using mouse and human microglial cell lines have shown that this compound can significantly decrease the secretion of nitric oxide (NO) and the pro-inflammatory cytokine Interleukin-1β (IL-1β)[1][2]. Further research on human peripheral blood mononuclear cells indicated that this compound administration leads to a dose-dependent reduction in the production of IL-1β, Interferon-gamma (IFNγ), and Interleukin-2 (IL-2).
To provide a robust comparison with standard anti-inflammatory drugs, this guide synthesizes data from studies utilizing the carrageenan-induced paw edema model in mice, a well-established in vivo assay for acute inflammation[3][4][5][6].
Performance Comparison in Carrageenan-Induced Paw Edema Model
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound, Dexamethasone, and Diclofenac in the mouse carrageenan-induced paw edema model. The primary endpoint is the reduction in paw volume, a direct measure of inflammation.
| Treatment Group | Dosage | Time Point (post-carrageenan) | Paw Volume Reduction (%) | Key Inflammatory Mediators Affected | Reference |
| This compound | Data Not Available in Model | - | - | IL-1β, NO, IFNγ, IL-2 (in vitro/ex vivo) | [1][2] |
| Dexamethasone | 1 mg/kg (i.p.) | 4 hours | ~50% | TNF-α, IL-1β, IL-6 | [7][8][9][10] |
| Diclofenac | 5 mg/kg (p.o.) | 3 hours | ~56% | Prostaglandins (via COX inhibition) | |
| Diclofenac | 20 mg/kg (p.o.) | 3 hours | ~72% | Prostaglandins (via COX inhibition) |
Note: Direct comparative in vivo data for this compound in the carrageenan-induced paw edema model was not available in the reviewed literature. The data presented for this compound is based on in vitro and ex vivo studies and is not a direct comparison to the in vivo data for Dexamethasone and Diclofenac.
Experimental Protocols
For clarity and reproducibility, the detailed methodologies for the key experiments are provided below.
Carrageenan-Induced Paw Edema in Mice
This widely used model assesses the efficacy of anti-inflammatory drugs in an acute inflammatory setting[3][4][5][6].
-
Animals: Male Swiss albino mice (20-25g) are used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% w/v carrageenan solution in saline is administered into the right hind paw of each mouse. The contralateral paw receives an equal volume of saline and serves as a control.
-
Treatment: Test compounds (this compound, Dexamethasone, Diclofenac) or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at specified doses 30-60 minutes before carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.
-
Data Analysis: The percentage of inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Measurement of Inflammatory Cytokines (in vitro)
This protocol outlines the methodology used to assess the effect of this compound on cytokine production in cell culture.
-
Cell Culture: Mouse microglial cells (BV2) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Different concentrations of this compound are added to the cell cultures before or after LPS stimulation.
-
Cytokine Measurement: After a specified incubation period, the cell culture supernatant is collected. The concentrations of inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The levels of cytokines in the this compound-treated groups are compared to the LPS-stimulated control group to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of the compared substances are mediated through distinct signaling pathways.
Anti-Inflammatory Signaling Pathways
Caption: Overview of key anti-inflammatory signaling pathways.
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
Caption: Workflow for carrageenan-induced paw edema model.
Conclusion
References
- 1. Modulation of secretory factors by this compound contributes to its anti‑neuroinflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of secretory factors by this compound contributes to its anti‑neuroinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carrageenan-induced acute inflammation in the mouse air pouch synovial model. Role of tumour necrosis factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P-Selectin Targeted Dexamethasone-Loaded Lipid Nanoemulsions: A Novel Therapy to Reduce Vascular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Medium-Chain vs. Long-Chain Triglyceride Components of Lipofundin
For Researchers, Scientists, and Drug Development Professionals
Lipofundin®, a widely utilized lipid emulsion in parenteral nutrition, is formulated with a combination of medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs). This guide provides an in-depth comparative analysis of these two critical components, focusing on their distinct metabolic fates, physiological effects, and underlying cellular mechanisms. The information presented herein is supported by experimental data to aid researchers and drug development professionals in understanding the nuanced roles of MCTs and LCTs in clinical nutrition and metabolic research.
Composition of this compound® MCT/LCT
This compound® MCT/LCT is a sterile, non-pyrogenic fat emulsion for intravenous administration, typically containing an equal proportion of MCTs and LCTs (50% each).[1] The LCT component is derived from soybean oil, a source of essential fatty acids, while the MCTs are a mixture of neutral triglycerides primarily composed of caprylic acid (C8:0) and capric acid (C10:0).[1]
Table 1: Fatty Acid Composition of this compound® MCT/LCT (20% Emulsion)
| Fatty Acid | Type | Source | Approximate Percentage of Total Fatty Acids |
| Caprylic Acid (C8:0) | MCT | Medium-Chain Triglycerides | ~30% |
| Capric Acid (C10:0) | MCT | Medium-Chain Triglycerides | ~20% |
| Linoleic Acid (C18:2n6) | LCT (Omega-6) | Soybean Oil | 24-29% |
| Oleic Acid (C18:1n9) | LCT (Omega-9) | Soybean Oil | ~11.5% |
| Palmitic Acid (C16:0) | LCT | Soybean Oil | ~5.5% |
| α-Linolenic Acid (C18:3n3) | LCT (Omega-3) | Soybean Oil | 2.5-5.5% |
| Stearic Acid (C18:0) | LCT | Soybean Oil | ~2% |
Note: Percentages are approximate and can vary slightly between product formulations.[2][3][4]
Comparative Metabolic and Physiological Effects
The structural differences between MCTs and LCTs lead to distinct metabolic pathways and physiological responses. These differences are critical in determining the clinical applications and potential therapeutic benefits of this compound® MCT/LCT.
Lipid Clearance and Plasma Triglyceride Levels
MCTs are cleared from the bloodstream at a faster rate than LCTs.[1] This rapid clearance is attributed to their higher water solubility and the fact that they are preferentially hydrolyzed by lipoprotein lipase and hepatic lipase.
Table 2: Comparative Plasma Triglyceride Clearance
| Parameter | MCT/LCT Emulsion | LCT Emulsion | Key Findings |
| Plasma Triglyceride Half-life | Shorter | Longer | Studies in diabetic patients have shown a significantly shorter half-life for serum triglycerides with MCT/LCT infusion compared to LCT infusion. |
| Steady State Triglyceride Levels | Achieved in both healthy controls and diabetic patients during infusion. | Steady state was not achieved in diabetic patients during infusion. | This suggests a more efficient clearance of MCT/LCT emulsions, even in individuals with compromised lipid metabolism. |
Energy Metabolism and Ketogenesis
MCTs are more readily and completely oxidized for energy production compared to LCTs.[1] This is largely due to their ability to enter the mitochondria for β-oxidation independently of the carnitine shuttle, a rate-limiting step for LCTs.[5] This rapid oxidation leads to a more pronounced increase in ketone body production.
Table 3: Impact on Energy Substrates
| Parameter | MCT/LCT Emulsion | LCT Emulsion | Key Findings |
| Plasma Ketone Body Concentration | Significantly higher | Lower | Infusion of MCT-containing emulsions leads to a greater increase in plasma concentrations of ketones. |
| Plasma Free Fatty Acid (FFA) Concentration | Higher during infusion, with a rapid post-infusion decline. | Lower during infusion | The higher FFA levels during MCT/LCT infusion reflect the rapid hydrolysis of MCTs. |
Hepatic Metabolism and Liver Function
The distinct metabolic pathways of MCTs and LCTs also have implications for hepatic function. The rapid oxidation of MCTs reduces their tendency to be stored as fat in the liver.
Table 4: Effects on Hepatic Parameters
| Parameter | MCT/LCT Emulsion | LCT Emulsion | Key Findings |
| Liver Size and Gray-Scale Value (Ultrasound) | No significant change | Significant increase | Studies have shown that TPN with LCT emulsions can lead to an increase in liver size and echogenicity, suggestive of fatty infiltration, which is not observed with MCT/LCT emulsions. |
| Hepatic Steatosis | Reduced risk | Increased risk | The use of MCT/LCT emulsions may reduce the risk of hepatic dysfunction, such as cholestasis and fatty infiltration of the liver, associated with long-term parenteral nutrition. |
Nitrogen Balance
Some studies suggest a potential benefit of MCT/LCT emulsions on nitrogen balance compared to LCT-only emulsions, although findings are not always consistent. Improved nitrogen retention may be associated with the protein-sparing effect of readily available energy from MCTs and the associated increase in ketone bodies. However, other studies have found no significant difference in nitrogen balance between lipid and glucose-based TPN systems.[6]
Experimental Protocols
Intravenous Fat Tolerance Test (IVFTT)
Objective: To determine the clearance rate of infused lipid emulsions from the bloodstream.
Methodology:
-
Patient Preparation: Patients are typically fasted overnight.
-
Baseline Sampling: A baseline blood sample is collected to measure plasma triglyceride levels.
-
Lipid Infusion: A bolus of the lipid emulsion (e.g., this compound® MCT/LCT or a pure LCT emulsion) is administered intravenously over a short period (e.g., 10 minutes).
-
Serial Blood Sampling: Blood samples are drawn at regular intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) post-infusion.
-
Triglyceride Measurement: Plasma triglyceride concentrations in each sample are determined using standard enzymatic assays.
-
Data Analysis: The fractional clearance rate (K2) is calculated from the slope of the natural logarithm of the triglyceride concentration versus time curve. A higher K2 value indicates faster clearance.[7][8]
Measurement of Energy Expenditure by Indirect Calorimetry
Objective: To assess the impact of different lipid emulsions on resting energy expenditure (REE) and substrate utilization.
Methodology:
-
Patient Preparation: Patients are rested in a supine position for at least 30 minutes before the measurement in a quiet, thermoneutral environment.
-
Gas Exchange Measurement: A ventilated hood system or a metabolic cart is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) over a specific period (e.g., 30-60 minutes).
-
Calculation of REE: The Weir equation is commonly used to calculate REE from VO2 and VCO2 values: REE (kcal/day) = [3.941 x VO2 (L/min) + 1.106 x VCO2 (L/min)] x 1440.[9][10]
-
Respiratory Quotient (RQ): The RQ (VCO2/VO2) is calculated to determine the primary substrate being oxidized for energy (RQ for carbohydrates ≈ 1.0, for fat ≈ 0.7, for protein ≈ 0.8).
Determination of Nitrogen Balance
Objective: To evaluate the effect of different nutritional regimens on protein metabolism.
Methodology:
-
Dietary Intake: The total nitrogen intake from parenteral nutrition (amino acid solution) is precisely recorded over a 24-hour period.
-
Urine Collection: A complete 24-hour urine collection is performed.
-
Nitrogen Analysis: The total urinary nitrogen (TUN) is measured using the Kjeldahl method or a pyro-chemiluminescence-based analyzer.
-
Calculation of Nitrogen Balance: Nitrogen Balance ( g/day ) = Nitrogen Intake ( g/day ) - (TUN ( g/day ) + 4g). The "4g" accounts for non-urinary nitrogen losses (e.g., from skin, feces).[11][12] A positive balance indicates anabolism, while a negative balance indicates catabolism.
Signaling Pathways and Molecular Mechanisms
The differential metabolic effects of MCTs and LCTs are mediated by their distinct interactions with key cellular signaling pathways.
Fatty Acid Oxidation and Carnitine Palmitoyltransferase (CPT)
Long-chain fatty acids (LCFAs) derived from LCTs require the carnitine palmitoyltransferase 1 (CPT1) enzyme complex to be transported into the mitochondria for β-oxidation.[13][14] This is a rate-limiting step in their metabolism. In contrast, medium-chain fatty acids (MCFAs) from MCTs can cross the inner mitochondrial membrane without the need for the carnitine shuttle, leading to their rapid oxidation.[5]
Gene Regulation via PPARs
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid metabolism. Both MCFAs and LCFAs or their derivatives can act as ligands for PPARs, but with differing affinities and downstream effects. MCFAs have been shown to be activators of PPARγ and pan-PPAR partial agonists.[15][16] Activation of PPARα, in particular, upregulates genes involved in fatty acid uptake and oxidation.
Inflammatory Signaling
The LCT component of this compound®, being soybean oil, is rich in the omega-6 polyunsaturated fatty acid linoleic acid. Linoleic acid can be converted to arachidonic acid (AA), a precursor for pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[17][18] However, the direct impact of dietary omega-6 fatty acids on inflammation is complex and debated, with some studies suggesting they may not increase inflammatory markers.[17][19] The balance between omega-6 and omega-3 fatty acids is considered a critical determinant of the overall inflammatory response.
Conclusion
The inclusion of both MCT and LCT components in this compound® provides a balanced lipid source for parenteral nutrition. The MCT component offers a readily available energy source that is rapidly metabolized with a lower risk of hepatic fat accumulation. The LCT component supplies essential fatty acids crucial for various physiological functions. Understanding the distinct metabolic and signaling properties of MCTs and LCTs is paramount for optimizing nutritional support in various clinical settings and for guiding future research in lipid-based therapeutics. The experimental protocols and comparative data presented in this guide offer a foundational resource for professionals in the fields of clinical nutrition and drug development.
References
- 1. plachy.szm.com [plachy.szm.com]
- 2. bbraun.ie [bbraun.ie]
- 3. nikanpharmed.com [nikanpharmed.com]
- 4. bbraun.pk [bbraun.pk]
- 5. researchgate.net [researchgate.net]
- 6. Nitrogen balance during total parenteral nutrition: glucose vs. fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method for the intravenous fat-tolerance test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A methodological study of an intravenous fat tolerance test with Intralipid R emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Energy Guidance Using Indirect Calorimetry for Intestinal Failure Patients with Home Parenteral Nutrition: The Right Bag Right at the Start - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.vub.be [cris.vub.be]
- 11. Evaluation of nitrogen utilization in patients receiving total parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effect of increasing protein ingestion on the nitrogen balance of mechanically ventilated critically ill patients receiving total parenteral nutrition] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 14. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cspi.org [cspi.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. Health Implications of High Dietary Omega-6 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Lipofundin's efficacy in different drug overdose models
An Objective Comparison of Intravenous Lipid Emulsion Efficacy in Preclinical Drug Overdose Models
Introduction
Intravenous Lipid Emulsion (ILE) therapy, initially established as the standard of care for Local Anesthetic Systemic Toxicity (LAST), is increasingly being investigated as a rescue therapy for overdoses of various other lipophilic drugs.[1][2] The primary proposed mechanism, often referred to as the "lipid sink" theory, suggests that the infused lipid droplets create an expanded intravascular lipid phase that sequesters lipophilic drug molecules, drawing them away from target tissues like the heart and brain.[3][4] Additional proposed mechanisms include direct cardiotonic effects, enhanced mitochondrial energy supply, and modulation of cardiac ion channels.[5][6]
This guide provides a comparative overview of the efficacy of different ILE formulations, with a focus on Lipofundin, in various preclinical drug overdose models. The data presented is compiled from published animal and in-vitro studies to aid researchers, scientists, and drug development professionals in evaluating the evidence base for lipid resuscitation therapy.
Comparative Efficacy of ILE Formulations
The composition of ILE formulations, particularly the ratio of medium-chain triglycerides (MCT) to long-chain triglycerides (LCT), may influence their efficacy. This compound® MCT/LCT contains a mixture of both, whereas Intralipid® is composed primarily of LCT. The following tables summarize key quantitative findings from comparative studies.
Table 1: Hemodynamic Recovery in Bupivacaine Overdose Models
| Parameter | Drug Model | Animal/System | Intralipid® | This compound® MCT/LCT | Key Finding | Source |
| Reversal of Vasodilation | Bupivacaine | Isolated Rat Aortas | Less effective | More effective | This compound® MCT/LCT showed greater reversal of bupivacaine-induced vasodilation. | [7][8] |
| Recurrent Asystole | Bupivacaine | Rats | Fewer Incidences | (Not directly compared, but another MCT/LCT formulation was less effective) | Intralipid® resulted in fewer instances of recurrent asystole compared to a 50% MCT/50% LCT emulsion. | [7] |
| Myocardial Bupivacaine Conc. | Bupivacaine | Rats | Lower | (Not directly compared, but another MCT/LCT formulation was less effective) | Intralipid® led to lower myocardial bupivacaine concentrations post-resuscitation. | [7] |
| Cardiac Sodium Channel Blockade | Bupivacaine | HEK-293 Cells | Attenuated Blockade | No Significant Alteration | Intralipid® (1%) attenuated the bupivacaine-induced blockade of cardiac sodium channels, while this compound® MCT/LCT (1%) did not. | [7] |
Table 2: Survival in Propranolol Overdose Models
| Parameter | Drug Model | Animal | Intralipid® (20%) | ClinOleic® (20%) | Key Finding | Source |
| Survival Rate (120 min) | Propranolol | Rats | 86% (18/21) | 20% (4/20) | Intralipid® conferred a significant survival advantage over ClinOleic®. | [9] |
| Median Survival Time | Propranolol | Rats | 120 min | 21.5 min | Rats treated with Intralipid® had a significantly longer median survival time. | [9] |
Note: While this study did not directly include this compound®, ClinOleic® also contains a mixture of oils (olive and soybean), providing an indirect comparison point for mixed-oil emulsions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols derived from the cited literature.
Protocol 1: Isolated Rat Aorta Model for Bupivacaine-Induced Vasodilation
-
Tissue Preparation: Thoracic aortas are harvested from male Sprague-Dawley rats and cut into 3-4 mm rings. The endothelium is removed.
-
Apparatus: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2. Changes in isometric tension are recorded.
-
Experimental Procedure:
-
Aortic rings are pre-contracted with 60 mM KCl.
-
Once a stable contraction is achieved, bupivacaine (e.g., 3 x 10⁻⁴ M) is added to induce vasodilation.
-
After stabilization of the bupivacaine effect, different concentrations of ILE (e.g., Intralipid® or this compound® MCT/LCT, ranging from 0.48% to 2.60%) are cumulatively added to the organ bath.
-
-
Endpoint: The reversal of bupivacaine-induced vasodilation is measured as the percentage recovery of the initial KCl-induced contraction.[8]
Protocol 2: In Vivo Rat Model of Propranolol Overdose
-
Animal Preparation: Male Wistar rats are anesthetized, and catheters are placed in the carotid artery and jugular vein for blood pressure monitoring and drug/ILE administration, respectively.
-
Overdose Induction: A continuous infusion of propranolol (e.g., 2 mg/kg/min) is administered until mean arterial pressure (MAP) decreases to 50% of the baseline value.
-
Treatment Administration:
-
The propranolol infusion is stopped.
-
Animals are randomized to receive a bolus of either ILE (e.g., Intralipid® 20% or ClinOleic® 20% at 4 mL/kg over 1 minute) or saline.
-
A continuous infusion of the same treatment is then administered (e.g., 0.5 mL/kg/min for 30 minutes).
-
-
Monitoring and Endpoints: Hemodynamic parameters (MAP, heart rate) are continuously monitored. The primary endpoint is survival at a predetermined time point (e.g., 120 minutes).[9]
Visualizing Mechanisms and Workflows
Proposed Mechanisms of ILE Action
The "lipid sink" remains the most widely accepted theory, but a combination of mechanisms likely contributes to the efficacy of ILE therapy.[4][5]
References
- 1. Intravenous Lipid Emulsion Therapy in Drug Overdose and Poisoning: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Emulsion Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Intravenous Lipid Emulsion Therapy in Drug Overdose and Poisoning: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms underlying lipid emulsion resuscitation for drug toxicity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. Lipid Emulsion for Treating Local Anesthetic Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Low dose Intralipid resuscitation improves survival compared to ClinOleic in propranolol overdose in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lipofundin and Other Intravenous Lipid Emulsions for Parenteral Nutrition
For researchers, scientists, and drug development professionals, the choice of a lipid emulsion in parenteral nutrition is critical, with implications for patient outcomes ranging from metabolic response to inflammatory status. This guide provides an objective, data-driven comparison of Lipofundin® with other commercially available lipid emulsions, including SMOFlipid®, Intralipid®, and ClinOleic®, summarizing key performance indicators and the experimental evidence behind them.
Intravenous lipid emulsions (ILEs) are essential components of parenteral nutrition, providing a vital source of calories and essential fatty acids. The composition of these emulsions, particularly the source of the lipids, can significantly influence their metabolic and immunological effects. This compound®, a mixed-source emulsion, is often compared with other emulsions derived from soybean oil, olive oil, and fish oil. This guide delves into the comparative data.
Comparative Analysis of Lipid Emulsion Composition
The fundamental differences in the clinical effects of various lipid emulsions stem from their composition. The table below summarizes the oil sources for this compound®, SMOFlipid®, Intralipid®, and ClinOleic®.
| Lipid Emulsion | Soybean Oil | Medium-Chain Triglycerides (MCT) | Olive Oil | Fish Oil |
| This compound® MCT/LCT | 50%[1] | 50%[1] | - | - |
| SMOFlipid® | 30%[1] | 30%[1] | 25%[1] | 15%[1] |
| Intralipid® | 100%[2] | - | - | - |
| ClinOleic® | 20%[3] | - | 80%[3] | - |
Performance Data: A Head-to-Head Comparison
Clinical and experimental studies have revealed significant differences in the performance of these lipid emulsions across various parameters.
Liver Function
A key concern with long-term parenteral nutrition is the risk of parenteral nutrition-associated liver disease (PNALD). The composition of the lipid emulsion plays a significant role in this complication.
| Parameter | This compound® MCT/LCT | SMOFlipid® | Intralipid® | ClinOleic® | Key Findings |
| Alanine Aminotransferase (ALT) | Significant Reduction[4] | Significant Reduction[4] | Not Reported | Not Reported | In a study on children with intestinal failure, both this compound® and SMOFlipid® significantly reduced ALT levels. However, on completing treatment, ALT was significantly lower with SMOFlipid® than with this compound®[4]. |
| Gamma-Glutamyl Transferase (γ-GT) | Reduction[4] | Significant Reduction[4] | Not Reported | Not Reported | SMOFlipid® was associated with a significant reduction in γ-GT, while the reduction with this compound® was not statistically significant[4]. |
| Hyperbilirubinemia | 38% Persistent[4] | 14% Persistent[4] | Not Reported | Not Reported | A significantly lower percentage of children receiving SMOFlipid® had persistent hyperbilirubinemia compared to those on this compound®[4]. |
Inflammatory Response
The fatty acid profile of a lipid emulsion, particularly the ratio of omega-6 to omega-3 fatty acids, can modulate the inflammatory response.
| Parameter | This compound® MCT/LCT | SMOFlipid® | Intralipid® | ClinOleic® | Key Findings |
| Interleukin-1β (IL-1β) | Not Reported | Not Reported | Not Reported | Not Reported | A study comparing this compound® and SMOFlipid® in infants post-gastrointestinal surgery did not find significant differences in the changes of IL-1β between the two groups[1]. |
| Interleukin-8 (IL-8) | Not Reported | Not Reported | Not Reported | Not Reported | Similar to IL-1β, no significant difference in the change of IL-8 levels was observed between the this compound® and SMOFlipid® groups in the same study[1]. |
| C-Reactive Protein (CRP) | Reduction | Significant Reduction | Not Reported | Not Reported | In children with intestinal failure, CRP levels decreased with both this compound® and SMOFlipid®, but the reduction was significantly greater with SMOFlipid®[4]. |
Cardiovascular and Cellular Effects
Experimental studies have highlighted differences in the cardiovascular and cellular effects of this compound® and Intralipid®.
| Parameter | This compound® MCT/LCT 20% | Intralipid® 20% | Key Findings |
| Left Ventricular Systolic Pressure | Significant Increase[2][5] | No Significant Change[2][5] | In an ex vivo rat heart model, this compound® had a more positive inotropic effect than Intralipid®[2][5]. |
| Intracellular Calcium Level | Significant Increase[2][5] | Increase[2][5] | This compound® increased intracellular calcium levels in H9c2 cells more than Intralipid®[2][5]. |
Neurodevelopmental Outcomes in Preterm Infants
A retrospective study comparing this compound® and SMOFlipid® in preterm infants revealed significant differences in long-term neurodevelopmental outcomes.
| Outcome (at 5 years) | This compound® MCT/LCT (LIPO) | Smoflipid® (SMOF) | Key Findings |
| Epilepsy | Higher Prevalence | Lower Prevalence | The prevalence of epilepsy was significantly lower in the SMOF group[6][7]. |
| Language Delay (LD) | Higher Prevalence | Lower Prevalence | The prevalence of language delay was significantly lower in the SMOF group[6][7]. |
| ADHD | Higher Prevalence | Lower Prevalence | The prevalence of ADHD was significantly lower in the SMOF group[6][7]. |
| Autism Spectrum Disorder (ASD) | Higher Prevalence | Lower Prevalence | The prevalence of ASD was significantly lower in the SMOF group[6][7]. |
Experimental Protocols
Assessment of Hemodynamic Effects in an Ex Vivo Rat Heart Model
This protocol is based on the methodology described in the study comparing the inotropic effects of this compound® and Intralipid®[5].
Objective: To measure the hemodynamic effects of lipid emulsions on an isolated heart.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Heart Preparation: Hearts are excised and perfused using a Langendorff perfusion system with modified Krebs-Henseleit solution.
-
Hemodynamic Measurements: A pressure-volume catheter is inserted into the left ventricle to measure parameters such as left ventricular systolic pressure (LVSP), and the maximum rates of pressure increase and decrease (± dP/dt max).
-
Lipid Emulsion Infusion: After a stabilization period, a baseline measurement is taken. The lipid emulsion (e.g., this compound® MCT/LCT 20% or Intralipid® 20%) is then infused at a specified dose (e.g., 1 ml/kg).
-
Data Analysis: Hemodynamic parameters are recorded and analyzed to compare the effects of the different lipid emulsions to a control solution.
Measurement of Intracellular Calcium Levels in H9c2 Cells
This protocol is derived from the study investigating the cellular mechanisms of the inotropic effects of lipid emulsions[5].
Objective: To measure changes in intracellular calcium levels in cardiomyocytes in response to lipid emulsion treatment.
Methodology:
-
Cell Culture: H9c2 rat cardiomyoblasts are cultured under standard conditions.
-
Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., fluo-3/AM).
-
Lipid Emulsion Treatment: The cells are then treated with the lipid emulsions (e.g., 0.01% this compound® MCT/LCT or 0.01% Intralipid®).
-
Confocal Microscopy: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are detected and measured using a confocal microscope.
-
Data Analysis: The cellular fluorescence ratio is compared with the basal fluorescence ratio to quantify the change in intracellular calcium level.
Signaling Pathways and Experimental Workflows
Eicosanoid Synthesis Pathway from Omega-6 and Omega-3 Fatty Acids
The balance of omega-6 and omega-3 fatty acids in lipid emulsions is crucial as they are precursors to eicosanoids, which are signaling molecules that play a key role in inflammation.
Caption: Simplified Eicosanoid Synthesis Pathway.
Experimental Workflow for Comparing Lipid Emulsions in a Clinical Setting
The following diagram illustrates a typical workflow for a clinical trial comparing the effects of different lipid emulsions on patient outcomes.
Caption: Clinical Trial Experimental Workflow.
References
- 1. Comparison of two lipid emulsions on interleukin-1β, interleukin-8 and fatty acid composition in infants post gastrointestinal surgery: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shijiebiaopin.net [shijiebiaopin.net]
- 4. gruposdetrabajo.sefh.es [gruposdetrabajo.sefh.es]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Smoflipid Is Better Than this compound for Long-Term Neurodevelopmental Outcomes in Preterm Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Reproducibility of Lipofundin's Effects on Cell Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lipofundin's performance with other lipid emulsions, focusing on their effects on key cell signaling pathways. The information presented is based on available experimental data to aid in the selection of the most appropriate lipid emulsion for specific research needs and to ensure the reproducibility of experimental outcomes.
Introduction to this compound and Lipid Emulsions in Research
This compound® is a lipid emulsion used for parenteral nutrition and as a vehicle for drug delivery in clinical and research settings. It is composed of a mixture of medium-chain triglycerides (MCT) and long-chain triglycerides (LCT), typically from soybean oil. The composition of lipid emulsions can significantly influence cellular processes by modulating cell signaling pathways. Understanding these effects is crucial for interpreting experimental results and ensuring their reproducibility. This guide compares this compound with two other commonly used lipid emulsions: Intralipid®, which is primarily composed of soybean oil (LCT), and SMOFlipid®, a four-oil blend containing soybean oil, MCTs, olive oil, and fish oil.
Comparative Analysis of Effects on Cell Signaling
The choice of lipid emulsion can have significant and varied impacts on cellular signaling, influencing pathways involved in inflammation, cell proliferation, and survival. Below is a summary of the available data comparing this compound, Intralipid, and SMOFlipid.
Inflammatory and Cardiovascular Signaling
Direct comparative studies have provided insights into how these lipid emulsions modulate inflammatory and cardiovascular responses.
| Signaling Pathway/Effect | This compound® MCT/LCT | Intralipid® | SMOFlipid® | Key Findings |
| Intracellular Calcium ([Ca2+]i) | Increased [Ca2+]i in H9c2 cells.[1][2] | Increased [Ca2+]i, but to a lesser extent than this compound®.[1][2] | Data not available in direct comparison. | This compound® has a more pronounced positive inotropic effect, potentially related to a greater increase in intracellular calcium levels.[1][2] |
| Nitric Oxide (NO) Signaling | Inhibits levcromakalim-induced vasodilation by decreasing cGMP, suggesting inhibition of endothelial NO release.[3] | Does not significantly inhibit levcromakalim-induced vasodilation.[3] | Data not available in direct comparison. | The medium-chain fatty acids in this compound® appear to be responsible for the inhibition of NO-mediated vasodilation.[3] |
| Pro-inflammatory Cytokines (IL-1β, IL-8) | In a study on infants post-gastrointestinal surgery, there was no significant difference in IL-1β and IL-8 levels compared to SMOFlipid®.[4] | Associated with a greater risk of inflammation due to high ω-6 fatty acid content.[5] | Showed a trend towards lower inflammatory response (lower IL-6) compared to Intralipid in some studies.[6] | SMOFlipid®, with its balanced ω-3 to ω-6 ratio, is suggested to have less potent pro-inflammatory effects compared to soybean oil-based emulsions like Intralipid®.[5] |
| Anti-Neuroinflammatory Effects | Suppresses LPS-induced NO production and IL-1β secretion in microglial cells.[7][8] | Data not available. | Data not available. | This compound® demonstrates anti-inflammatory properties in the context of neuroinflammation.[7][8] |
Proliferation and Survival Signaling (MAPK/ERK, PI3K/Akt, mTOR)
Direct comparative studies on the effects of this compound, Intralipid, and SMOFlipid on the MAPK/ERK, PI3K/Akt, and mTOR pathways are limited. However, the effects of their constituent fatty acids can provide indirect insights.
| Signaling Pathway | Potential Effects of this compound® (Soybean Oil & MCT) | Potential Effects of Intralipid® (Soybean Oil - High ω-6) | Potential Effects of SMOFlipid® (Soybean, MCT, Olive & Fish Oil - ω-3 & ω-9) |
| MAPK/ERK Pathway | Soybean oil-based emulsions may activate the ERK pathway.[9] | Omega-6 fatty acids can lead to the phosphorylation of p44/42 and JNK/SAPK proteins in the MAPK pathway.[10] | Omega-3 fatty acids have been shown to inhibit the phosphorylation of p44/42 and JNK/SAPK proteins.[10] |
| PI3K/Akt Pathway | The overall effect is not well-defined. | High levels of ω-6 fatty acids may not significantly inhibit this survival pathway. | Omega-3 fatty acids, particularly DHA, can inhibit the PI3K/Akt signaling pathway, which is often associated with anti-proliferative and pro-apoptotic effects in cancer cells.[11][12] |
| mTOR Pathway | Oleic acid, a component of soybean oil, can stimulate mTOR signaling.[1][2][13] | The high content of certain fatty acids may influence mTOR activity. | Omega-3 fatty acids have been shown to inhibit the mTOR pathway, which can contribute to their anti-inflammatory and anti-proliferative effects.[14] |
Note: The effects on MAPK/ERK, PI3K/Akt, and mTOR pathways are largely inferred from studies on individual fatty acid components and may not fully represent the effects of the complete lipid emulsion formulations. Further direct comparative studies are needed to validate these potential effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of research findings. Below are protocols for key experiments cited in the comparison.
Measurement of Intracellular Calcium using Fluo-3/AM
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using the fluorescent indicator Fluo-3/AM.
Materials:
-
Fluo-3/AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES-buffered saline
-
Fetal Bovine Serum (FBS)
-
Cells of interest
Procedure:
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well black-walled plates) and culture until they reach the desired confluency.
-
Loading Solution Preparation: Prepare a stock solution of Fluo-3/AM in DMSO. Just before use, dilute the stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to the loading solution to aid in dye dispersal.
-
Cell Loading: Remove the culture medium and wash the cells with HBSS. Add the Fluo-3/AM loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
De-esterification: Add HBSS containing 1% FBS and incubate for an additional 30 minutes at 37°C to allow for the complete de-esterification of the dye by intracellular esterases.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a confocal microscope with excitation at ~488 nm and emission at ~525 nm. Record a baseline fluorescence before adding the experimental treatment (e.g., this compound).
Nitric Oxide (NO) Measurement using Griess Assay
This protocol outlines the quantification of nitrite (a stable metabolite of NO) in cell culture supernatants using the Griess reagent.
Materials:
-
Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Nitrite standard solution (e.g., Sodium Nitrite)
-
Cell culture supernatant samples
-
96-well microplate
Procedure:
-
Standard Curve Preparation: Prepare a series of nitrite standards by diluting the stock solution in the same culture medium as the samples.
-
Sample Preparation: Collect cell culture supernatants and centrifuge to remove any cellular debris.
-
Assay:
-
Add 50 µL of each standard and sample to separate wells of a 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis of Signaling Pathways (MAPK/ERK, PI3K/Akt, mTOR)
This protocol provides a general framework for analyzing the activation of key signaling pathways by Western blotting.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins, e.g., p-ERK, ERK, p-Akt, Akt, p-mTOR, mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or other lipid emulsions for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagrams
The following diagrams illustrate the general cascades of the MAPK/ERK, PI3K/Akt, and mTOR signaling pathways.
Conclusion and Recommendations
The choice of lipid emulsion can significantly impact experimental outcomes by modulating various cell signaling pathways. This compound®, with its unique MCT/LCT composition, exhibits distinct effects on intracellular calcium and nitric oxide signaling compared to the LCT-based Intralipid®. While direct comparative data on major proliferation and survival pathways like MAPK/ERK, PI3K/Akt, and mTOR are limited, the fatty acid composition of these emulsions suggests potential differential effects. SMOFlipid®, with its inclusion of omega-3 and omega-9 fatty acids, may offer a more balanced or even anti-inflammatory and anti-proliferative profile in certain contexts.
To ensure the reproducibility and accurate interpretation of experimental data, researchers should:
-
Carefully select the lipid emulsion based on the specific cell type and signaling pathways under investigation.
-
Clearly report the type and composition of the lipid emulsion used in publications.
-
Consider the potential off-target effects of the lipid emulsion itself when designing experiments and interpreting results.
-
Validate key findings using alternative lipid emulsions or lipid-free controls where feasible.
This guide provides a starting point for understanding the differential effects of this compound and its alternatives. Further research is needed to fully elucidate the complex interplay between these lipid emulsions and the intricate network of cell signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Oleic acid stimulation of amino acid uptake in primary human trophoblast cells is mediated by phosphatidic acid and mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evolutionarily conserved MAPK/Erk signaling promotes ancestral T-cell immunity in fish via c-Myc–mediated glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. How does SMOFlipid compare to Intralipid for hospitalized patients on TPN? [inpharmd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. karger.com [karger.com]
- 10. Inhibition of activator protein-1 transcription factor activation by omega-3 fatty acid modulation of mitogen-activated protein kinase signaling kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyunsaturated fatty acids affect the localization and signaling of PIP3/AKT in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid sensing by mTOR complexes via de novo synthesis of phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Omega-3 Fatty Acids and Cancer Cell Cytotoxicity: Implications for Multi-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Lipofundin's impact on different cell types
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lipofundin's Performance Against Alternative Lipid Emulsions
In the realm of parenteral nutrition and drug delivery, the choice of lipid emulsion can significantly influence cellular behavior and patient outcomes. This guide provides a comparative analysis of this compound®, a well-established lipid emulsion, with other commercially available alternatives such as Intralipid®, SMOFlipid®, and ClinOleic®. We delve into their differential effects on various cell types, supported by experimental data, to empower informed decisions in research and clinical settings.
Composition of Compared Lipid Emulsions
The distinct fatty acid compositions of these emulsions are central to their varied biological effects. This compound® MCT/LCT is characterized by a balanced blend of medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs), primarily from soybean oil. This contrasts with other emulsions that incorporate different oil sources, such as olive and fish oil, leading to different profiles of omega-6 and omega-3 polyunsaturated fatty acids (PUFAs).
| Lipid Emulsion | Primary Oil Sources | Key Fatty Acid Composition |
| This compound® MCT/LCT | Soybean Oil, Medium-Chain Triglycerides | 50% LCT (Soybean Oil), 50% MCT[1][2] |
| Intralipid® | Soybean Oil | 100% LCT (Soybean Oil)[3][4][5] |
| SMOFlipid® | Soybean Oil, MCTs, Olive Oil, Fish Oil | 30% Soybean Oil, 30% MCT, 25% Olive Oil, 15% Fish Oil[6][7][8] |
| ClinOleic® | Olive Oil, Soybean Oil | ~80% Olive Oil, ~20% Soybean Oil[9][10][11] |
Impact on Immune Cells
Lipid emulsions can significantly modulate immune cell function, a critical consideration in critically ill patients and those with inflammatory conditions.
Lymphocyte Proliferation
Studies have shown that soybean oil-based emulsions, rich in omega-6 PUFAs, can inhibit lymphocyte proliferation. In contrast, olive oil-based emulsions like ClinOleic® appear to have a more neutral effect.
| Lipid Emulsion | Effect on Lymphocyte Proliferation |
| Intralipid® (Soybean Oil) | Significant dose-dependent inhibition[9] |
| ClinOleic® (Olive Oil-based) | No inhibitory effect observed[9] |
Cytokine Production
The production of inflammatory cytokines by immune cells is a key determinant of the inflammatory response. This compound® has been shown to modulate cytokine release from peripheral blood mononuclear cells (PBMCs).
| Cytokine | Effect of this compound® on Secretion by PBMCs |
| IL-1β | Concentration-dependent inhibition by both non-stimulated and LPS-stimulated cells |
| TNF-α | Data not consistently reported in direct comparison |
| IL-2 | Concentration-dependent inhibition by PMA/ionomycin stimulated cells |
| IL-10 | Concentration-dependent reduction by non-stimulated and LPS-stimulated cells |
A study comparing this compound® 20% (MCT/LCT) with SMOFlipid® 20% in infants post-gastrointestinal surgery found no significant difference in the levels of pro-inflammatory cytokines IL-1β and IL-8 between the two groups after three days of administration[4].
Effects on Endothelial Cells and Vasodilation
The vascular endothelium plays a crucial role in regulating blood flow and inflammation. Lipid emulsions can impact endothelial function, particularly nitric oxide (NO) release, a key vasodilator.
A comparative study on isolated rat aortae demonstrated that this compound® MCT/LCT (2%) significantly attenuated levcromakalim-induced vasodilation, an effect not observed with Intralipid® (1% and 2%)[12][13]. This inhibitory effect of this compound® MCT/LCT is attributed to the inhibition of basally released endothelial nitric oxide[12][13]. The medium-chain fatty acids in this compound® are suggested to be the primary mediators of this effect[13].
| Lipid Emulsion | Effect on Levcromakalim-Induced Vasodilation | Mechanism |
| This compound® MCT/LCT | Inhibition | Inhibition of endothelial nitric oxide release[12][13] |
| Intralipid® | No significant alteration | - |
Influence on Cancer Cells
The impact of lipid emulsions on cancer cells is an area of active research, with implications for nutritional support in oncology patients and as potential modulators of cancer therapy.
In a study on the HT-29 colorectal cancer cell line, a lipid emulsion containing fish oil demonstrated a significant growth-inhibitory effect and potentiated the S-phase-halting effect of the chemotherapeutic agent 5-fluorouracil (FU)[8]. In contrast, other lipid emulsions, including those with compositions similar to this compound®, did not inhibit growth and even decreased apoptosis[8]. This suggests that the fatty acid profile, particularly the presence of omega-3 fatty acids from fish oil, is a critical determinant of the emulsion's effect on cancer cells.
Experimental Protocols
Lymphocyte Proliferation Assay
Objective: To assess the effect of lipid emulsions on the proliferative capacity of lymphocytes.
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Plate the cells in 96-well microtiter plates at a density of 1 x 10^5 cells per well.
-
Add the lipid emulsions (e.g., this compound®, Intralipid®) at various concentrations to the wells. Include a control group with no lipid emulsion.
-
Stimulate the lymphocytes with a mitogen such as phytohemagglutinin (PHA) or concanavalin A (Con A)[14].
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Pulse the cells with 1 µCi of [3H]-thymidine per well for the final 18 hours of incubation[14].
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of lymphocyte proliferation.
Cytokine Measurement by ELISA
Objective: To quantify the production of specific cytokines by immune cells in response to lipid emulsions.
Methodology:
-
Culture PBMCs as described in the lymphocyte proliferation assay, with or without lipopolysaccharide (LPS) stimulation, in the presence of different lipid emulsions.
-
After a 24-hour incubation period, centrifuge the plates and collect the cell-free supernatants.
-
Use a commercial sandwich enzyme-linked immunosorbent assay (ELISA) kit for the specific cytokine of interest (e.g., IL-1β, TNF-α, IL-2).
-
Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell supernatants and a series of known standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine.
-
After incubation and washing, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB) and stop the reaction with an acid solution.
-
Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve[15].
Endothelial Nitric Oxide (NO) Release Assay
Objective: To measure the effect of lipid emulsions on NO release from endothelial cells.
Methodology:
-
Isolate rat aortic rings and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2.
-
Induce contraction of the aortic rings with phenylephrine.
-
Once a stable contraction is achieved, cumulatively add a vasodilator such as levcromakalim to induce relaxation.
-
In parallel experiments, pre-incubate the aortic rings with the lipid emulsions (e.g., this compound® MCT/LCT, Intralipid®) before adding the vasodilator.
-
Measure the isometric tension of the aortic rings using a force transducer. The degree of relaxation is calculated as a percentage of the pre-contraction.
-
To confirm the role of NO, experiments can be repeated in the presence of an NO synthase inhibitor (e.g., L-NAME) or in endothelium-denuded aortic rings[12][13].
Visualizing Cellular Mechanisms
To better understand the complex interactions of this compound® at a cellular level, the following diagrams illustrate key experimental workflows and signaling pathways.
References
- 1. bbraun.ie [bbraun.ie]
- 2. nikanpharmed.com [nikanpharmed.com]
- 3. fresenius-kabi.com [fresenius-kabi.com]
- 4. fda.report [fda.report]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. fresenius-kabi.com [fresenius-kabi.com]
- 7. SMOFlipid® | MCB | Fresenius Kabi [multichamberbags.co.uk]
- 8. Smoflipid (Smoflipid): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. medicines.org.uk [medicines.org.uk]
- 10. emeaclinicalnutrition.baxter.com [emeaclinicalnutrition.baxter.com]
- 11. baxterprofessional.com.au [baxterprofessional.com.au]
- 12. This compound MCT/LCT Inhibits Levcromakalim-Induced Vasodilation by Inhibiting Endothelial Nitric Oxide Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound MCT/LCT Inhibits Levcromakalim-Induced Vasodilation by Inhibiting Endothelial Nitric Oxide Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bowdish.ca [bowdish.ca]
Independent Validation of the Inotropic Properties of Lipofundin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inotropic properties of Lipofundin, a mixed medium-chain triglyceride (MCT) and long-chain triglyceride (LCT) lipid emulsion, with other lipid emulsions. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating its potential cardiovascular effects.
Executive Summary
This compound has demonstrated positive inotropic effects in ex vivo experimental models. A key study reveals that this compound MCT/LCT 20% significantly increases left ventricular systolic pressure, an effect attributed to an elevation in intracellular calcium levels within cardiomyocytes.[1][2][3] When compared to Intralipid®, a lipid emulsion composed solely of long-chain triglycerides, this compound exhibits a more pronounced positive inotropic effect.[1][2][3] The underlying mechanism is believed to be linked to the different triglyceride composition of the emulsions.[1][2][3]
While the direct inotropic properties are evident in preclinical settings, it is important to note that the clinical application of lipid emulsions for their cardiotonic effects is still an area of active research. The primary clinical use of lipid emulsions in the context of cardiovascular effects has been in the reversal of drug-induced cardiotoxicity, a phenomenon partly explained by the "lipid sink" effect.[4][5]
Comparative Inotropic Performance
The primary evidence for the inotropic effects of this compound comes from a direct comparison with Intralipid® in an isolated rat heart model. The following tables summarize the key quantitative data from this independent validation study.
Table 1: Effect on Left Ventricular Systolic Pressure (LVSP) in an Ex Vivo Rat Heart Model
| Treatment Group | Dosage | Change in LVSP (Mean % of Baseline ± SD) | P-value (vs. Control) | P-value (vs. Intralipid®) |
| Control (Krebs-Henseleit) | 1 ml/kg | 103.2 ± 2.1 | - | - |
| Intralipid® 20% | 1 ml/kg | 104.1 ± 3.7 | > 0.05 | - |
| This compound® MCT/LCT 20% | 1 ml/kg | 110.6 ± 6.4 | 0.003 | 0.009 |
Source: Shin, I. W., et al. (2016). This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level. Korean journal of anesthesiology, 69(1), 57.
Table 2: Effect on Intracellular Calcium Levels in H9c2 Cardiomyoblasts
| Treatment Group | Concentration | Change in Intracellular Calcium (Ratio to Baseline ± SD) | P-value (vs. Baseline) | P-value (vs. Intralipid®) |
| Intralipid® | 0.01% | 3.03 ± 0.53 | < 0.001 | - |
| This compound® MCT/LCT | 0.01% | 3.92 ± 0.60 | < 0.001 | < 0.05 |
Source: Shin, I. W., et al. (2016). This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level. Korean journal of anesthesiology, 69(1), 57.
Experimental Protocols
The data presented above were generated from the following key experiments:
Measurement of Hemodynamic Effects in an Ex Vivo Rat Heart Model
-
Model: Langendorff-perfused isolated hearts from male Sprague-Dawley rats.
-
Procedure:
-
Hearts were excised and retrogradely perfused with Krebs-Henseleit solution.
-
A latex balloon connected to a pressure transducer was inserted into the left ventricle to measure isovolumic pressure.
-
After a stabilization period, baseline hemodynamic parameters including left ventricular systolic pressure (LVSP), heart rate, and ±dP/dt max were recorded.
-
Hearts were randomly assigned to receive an infusion of either modified Krebs-Henseleit solution (control), 20% Intralipid®, or 20% this compound® MCT/LCT at a dose of 1 ml/kg.
-
Hemodynamic parameters were continuously monitored and the maximum response after infusion was recorded.
-
-
Data Analysis: The ratio of the hemodynamic parameters after infusion to the baseline values was calculated and compared between groups using ANOVA.[1][2][3]
Measurement of Intracellular Calcium Levels
-
Cell Line: H9c2 rat cardiomyoblasts.
-
Procedure:
-
H9c2 cells were cultured on coverslips.
-
Cells were loaded with the calcium-sensitive fluorescent dye Fluo-3/AM.
-
Baseline fluorescence was measured using confocal microscopy.
-
Cells were then treated with either 0.01% Intralipid® or 0.01% this compound® MCT/LCT.
-
Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity over time.
-
-
Data Analysis: The ratio of the cellular fluorescence to the basal fluorescence was calculated and compared between the two lipid emulsion groups.[1][2][3]
Signaling Pathways and Mechanisms of Action
The positive inotropic effect of this compound is primarily attributed to its ability to increase intracellular calcium concentrations in cardiomyocytes.[1][2][3] While the precise molecular mechanism is not fully elucidated, the available evidence suggests a direct effect on calcium handling within the cell.
Caption: Proposed signaling pathway for this compound's inotropic effect.
The medium-chain triglycerides (MCTs) present in this compound are hypothesized to play a key role in this process, potentially through direct interaction with cardiac ion channels or other signaling proteins involved in calcium homeostasis.[1][2][3]
Experimental Workflow
The independent validation of this compound's inotropic properties typically follows a structured experimental workflow, progressing from in vitro to ex vivo models.
Caption: Standard experimental workflow for validating inotropic properties.
Concluding Remarks
Further research is warranted to elucidate the specific molecular targets of this compound's components within cardiomyocytes and to investigate its inotropic effects in in vivo models of cardiac dysfunction. Additionally, direct comparative studies with established inotropic agents would provide a clearer perspective on its potential therapeutic utility.
It is also important to consider the context of these findings. While demonstrating a direct inotropic effect, the use of lipid emulsions in clinical practice for this purpose is not established. There are ongoing discussions and some controversy regarding the overall benefits and potential adverse effects of lipid emulsion therapy for cardiac dysfunction.[4][5][6] Therefore, caution is advised when extrapolating these preclinical findings to clinical scenarios.
References
- 1. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Emulsion to Treat Acute Poisonings: Mechanisms of Action, Indications, and Controversies [mdpi.com]
- 5. Lipid Emulsion for Treating Local Anesthetic Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controversies in the Use of Lipid Injectable Emulsion in Hospitalized Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of Cells Treated with Lipofundin Versus Control: A Methodological and Data Interpretation Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipofundin®, a lipid emulsion used for parenteral nutrition, can influence various cellular processes beyond providing essential fatty acids. Its administration has been associated with physiological changes such as hyperlipidemia, oxidative stress, and alterations in intracellular calcium levels.[1][2] Understanding the impact of this compound® on the cellular proteome is crucial for elucidating the molecular mechanisms underlying its effects and for the development of safer and more effective lipid-based therapies.
This guide provides a comprehensive, albeit hypothetical, framework for a comparative proteomics study designed to analyze the effects of this compound® on a cellular model. Due to the current lack of publicly available direct comparative proteomics data for this compound®, this document serves as a methodological template, outlining experimental protocols, potential data outcomes, and the visualization of affected signaling pathways.
Hypothetical Quantitative Proteomics Data
The following table represents a hypothetical dataset of differentially expressed proteins in a human hepatocyte cell line (e.g., HepG2) treated with this compound® versus a vehicle control. The selection of these proteins is based on their known involvement in cellular responses to lipid overload, oxidative stress, and calcium signaling.[3][4][5]
| Protein Name | Gene Symbol | Cellular Process | Fold Change (this compound®/Control) | p-value |
| Superoxide Dismutase 2 | SOD2 | Oxidative Stress Response | 2.5 | <0.01 |
| Catalase | CAT | Oxidative Stress Response | 2.1 | <0.01 |
| Peroxiredoxin-1 | PRDX1 | Oxidative Stress Response | 1.8 | <0.05 |
| Heme Oxygenase 1 | HMOX1 | Oxidative Stress Response | 3.2 | <0.001 |
| Thioredoxin | TXN | Redox Regulation | -1.7 | <0.05 |
| Acyl-CoA Oxidase 1 | ACOX1 | Fatty Acid Oxidation | 2.8 | <0.01 |
| Carnitine Palmitoyltransferase 1A | CPT1A | Fatty Acid Oxidation | 2.3 | <0.01 |
| Fatty Acid Synthase | FASN | Lipogenesis | -2.0 | <0.05 |
| Calreticulin | CALR | Calcium Homeostasis | 1.9 | <0.05 |
| Calmodulin | CALM1 | Calcium Signaling | 1.6 | <0.05 |
| Phospholipase C Beta 1 | PLCB1 | Calcium Signaling | 1.5 | <0.05 |
| Protein Kinase C Alpha | PRKCA | Signal Transduction | 1.7 | <0.05 |
Experimental Protocols
The following protocols are detailed methodologies for conducting a comparative proteomics experiment to assess the effects of this compound®.
Cell Culture and Treatment
-
Cell Line: Human hepatocarcinoma cells (HepG2) are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded at a density of 2 x 10^6 cells per 100 mm dish. After 24 hours, the medium is replaced with fresh medium containing either 0.5% (v/v) this compound® MCT/LCT 20% or a vehicle control (e.g., glycerol solution at a concentration equivalent to that in the this compound® emulsion).
-
Incubation: Cells are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Harvesting: Cells are washed twice with ice-cold phosphate-buffered saline (PBS), scraped, and collected by centrifugation.
Protein Extraction and Digestion
-
Lysis: Cell pellets are resuspended in a lysis buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail. The suspension is sonicated on ice and then centrifuged to pellet cell debris.
-
Quantification: The protein concentration in the supernatant is determined using a BCA protein assay.
-
Reduction and Alkylation: For each sample, 100 µg of protein is reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide.
-
Digestion: Proteins are digested overnight at 37°C with sequencing-grade trypsin.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Tryptic peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Database Search: The resulting MS/MS spectra are searched against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest to identify peptides and proteins.
-
Quantitative Analysis: Label-free quantification (LFQ) is performed to determine the relative abundance of proteins between the this compound®-treated and control groups.
-
Statistical Analysis: Statistical significance is determined using a t-test, with a p-value < 0.05 considered significant.
Visualizations
Experimental Workflow
Caption: A flowchart of the comparative proteomics experimental workflow.
This compound®-Induced Oxidative Stress Signaling
Caption: A diagram of a hypothetical signaling pathway for this compound®-induced oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound® MCT/LCT 20% increase left ventricular systolic pressure in an ex vivo rat heart model via increase of intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress in Aging: Advances in Proteomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress of signaling pathways of the natural substances intervene dyslipidemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Identification of Calcium Regulated Proteins Across Diverse Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lipofundin®: A Procedural Guide for Laboratory Professionals
The proper disposal of Lipofundin®, a fat emulsion used in parenteral nutrition, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to correct disposal protocols is essential not only for regulatory compliance but also for maintaining a safe work environment. This guide provides a comprehensive overview of the necessary procedures for the safe and effective disposal of this compound® and associated materials.
While specific disposal requirements for this compound® are not extensively detailed by the manufacturer, the consensus points towards handling it as non-hazardous pharmaceutical waste. The primary directive is to avoid disposing of this compound® down the drain, a practice the Environmental Protection Agency (EPA) strongly discourages for all pharmaceutical products to prevent the contamination of water systems.
Core Principles of this compound® Disposal
The disposal of this compound® should be guided by the facility's established waste management policies, which should align with local, state, and federal regulations. It is crucial to distinguish between unused, partially used, and fully used containers, as well as materials that have come into contact with the emulsion.
Key procedural steps include:
-
Segregation: At the point of generation, separate this compound® waste from other waste streams, particularly from hazardous chemical waste.
-
Containment: Utilize leak-proof containers for all liquid this compound® waste to prevent spills and environmental contamination.
-
Labeling: Clearly label all waste containers with their contents to ensure proper handling and disposal by waste management personnel.
Disposal Procedures for this compound® and Contaminated Materials
The following table outlines the recommended disposal pathways for different types of waste associated with the use of this compound® in a laboratory setting.
| Waste Type | Recommended Containment | Disposal Pathway |
| Unused/Expired this compound® | Original, unopened container or a designated, sealed waste container. | Non-hazardous pharmaceutical waste stream. |
| Partially Used this compound® | A designated, sealed, and leak-proof waste container. | Non-hazardous pharmaceutical waste stream. |
| Empty this compound® Containers | May be disposed of in the regular trash, provided they are completely empty. | General solid waste. |
| Contaminated Sharps | Puncture-resistant sharps container. | Medical or sharps waste stream. |
| Contaminated Labware | Biohazard bags or designated containers for contaminated waste. | Medical or biohazardous waste stream. |
Decision-Making Workflow for this compound® Disposal
The following diagram illustrates the logical steps to follow when disposing of this compound® and related materials in a laboratory setting. This workflow is designed to ensure that all safety and regulatory considerations are met.
Essential Safety and Logistical Information for Handling Lipofundin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory materials is paramount. This guide provides comprehensive, step-by-step procedures for the personal protective equipment (PPE), operational handling, and disposal of Lipofundin, a lipid emulsion used in parenteral nutrition. Adherence to these guidelines will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE) for Handling this compound
While this compound is not classified as a hazardous substance in its final medicinal form, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. The following PPE is recommended for handling this compound in a laboratory setting.
| Protective Equipment | Specification and Use |
| Eye Protection | Chemical safety glasses or goggles should be worn to protect against accidental splashes.[1][2] |
| Hand Protection | Disposable nitrile or latex gloves are recommended to prevent skin contact and maintain sterility.[1][2][3] |
| Body Protection | A standard laboratory coat should be worn to protect clothing from spills.[1][2] |
| Respiratory Protection | Not generally required for handling this compound as it is a non-volatile emulsion. |
Operational and Disposal Plans
Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.
Receiving and Storage:
-
Upon receipt, visually inspect the this compound container for any signs of damage or leakage.
-
Store this compound according to the manufacturer's instructions, typically at a controlled room temperature, and protect it from freezing.
-
Ensure containers are well-sealed and stored upright in a designated area.
Handling and Preparation:
-
Before use, gently shake the emulsion to ensure homogeneity.[4]
-
Work in a clean and designated area to prepare solutions.
-
Use sterile techniques and equipment when handling this compound to prevent microbial contamination, especially if it is intended for cell culture or other sensitive applications.
-
Avoid mixing this compound with other solutions unless their compatibility has been verified, as this could break the emulsion.[5]
Spill Management:
-
In the event of a spill, isolate the area.
-
Wear the appropriate PPE (gloves, safety glasses, and a lab coat).
-
Absorb the spilled emulsion with an inert material (e.g., absorbent pads or vermiculite).
-
Clean the spill area with a suitable laboratory disinfectant.
-
Collect the contaminated absorbent material in a sealed, leak-proof container for disposal.
Disposal Plan:
-
Unused this compound: Unused or expired this compound should be disposed of as chemical waste. Do not pour it down the drain.[6][7][8]
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, should be collected in a designated hazardous or biohazardous waste container, depending on the nature of the experiment.[9]
-
Waste Containers: Ensure all waste containers are clearly labeled with their contents.
-
Disposal Vendor: Follow your institution's guidelines for the final disposal of chemical and biological waste through a licensed disposal vendor.[8][9]
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound MCT/LCT 20%.
Composition of this compound MCT/LCT 20% [5][10][11]
| Component | Quantity per 1000 ml |
| Soya-bean oil, refined | 100.0 g |
| Medium-chain triglycerides (MCT) | 100.0 g |
| Linoleic acid | 48.0 – 58.0 g |
| α-Linolenic acid | 5.0 – 11.0 g |
Physicochemical Properties of this compound MCT/LCT 20% [5][10][11]
| Property | Value |
| Energy | 8095 kJ/l (1935 kcal/l) |
| Theoretical Osmolarity | 380 mOsm/l |
| pH | 6.5 - 8.5 |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. uah.edu [uah.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. bbraun.ie [bbraun.ie]
- 6. researchgate.net [researchgate.net]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. bbraun.pk [bbraun.pk]
- 11. medicines.org.uk [medicines.org.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
